molecular formula C22H25Cl2N7O B1150419 CTX-0294885 hydrochloride

CTX-0294885 hydrochloride

Cat. No.: B1150419
M. Wt: 474.4 g/mol
InChI Key: YAPUQOBTRMFPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CTX-0294885 hydrochloride is a sepharose-supported kinase capture reagent.

Properties

Molecular Formula

C22H25Cl2N7O

Molecular Weight

474.4 g/mol

IUPAC Name

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride

InChI

InChI=1S/C22H24ClN7O.ClH/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30;/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29);1H

InChI Key

YAPUQOBTRMFPST-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4.Cl

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CTX-0294885 Hydrochloride: Mechanism of Action and Application in Kinome Profiling

Introduction

This compound is a novel, broad-spectrum kinase inhibitor characterized as a powerful affinity reagent for mass spectrometry-based kinome profiling.[1][2][3] As a bisanilino pyrimidine, it exhibits inhibitory activity against a wide array of kinases, enabling the capture and identification of a significant portion of the cellular kinome.[2][4][5] This technical guide provides a comprehensive overview of its mechanism of action as a research tool, with detailed experimental protocols and data presented from key studies.

Core Mechanism of Action: A Broad-Spectrum Kinase Capture Reagent

Unlike therapeutic kinase inhibitors that are designed for high specificity to a particular kinase, CTX-0294885 is engineered for broad reactivity. Its fundamental mechanism of action lies in its ability to bind to the ATP-binding site of a diverse range of protein kinases. This property is leveraged in chemical proteomics workflows to enrich and subsequently identify kinases from complex biological samples such as cell lysates.

The molecule is typically immobilized on a solid support, such as Sepharose beads, to create an affinity matrix.[2][4] When a cell lysate is incubated with these beads, kinases that bind to CTX-0294885 are captured. After washing away non-specifically bound proteins, the enriched kinases can be eluted and identified using mass spectrometry. This approach provides a powerful snapshot of the expressed kinome, which can be invaluable for understanding cellular signaling networks in various physiological and pathological contexts, including inflammation, diabetes, and cancer.[6][7]

Quantitative Data Summary

The utility of CTX-0294885 as a kinome profiling tool is demonstrated by the large number of kinases it can successfully enrich from a single cell line. The following tables summarize the key quantitative findings from the foundational study by Zhang et al. (2013) using the MDA-MB-231 human breast cancer cell line.

Table 1: Kinase Enrichment from MDA-MB-231 Cells using CTX-0294885

ParameterValue
Total Protein Kinases Identified235
Notable Kinase Family CapturedAll members of the AKT family

Data sourced from Zhang et al., J Proteome Res. 2013 Jul 5;12(7):3104-16.[2]

Table 2: Enhanced Kinome Coverage with a Multi-Inhibitor Combination

Inhibitor CocktailTotal Kinases Identified
Purvalanol B, SU6668, VI16832Not specified
CTX-0294885 in combination with the above three inhibitors261

Data sourced from Zhang et al., J Proteome Res. 2013 Jul 5;12(7):3104-16.[2]

Table 3: Phosphosite Identification from Enriched Kinases

ParameterValue
High-Confidence Phosphosites Identified799
Number of Kinases with Identified Phosphosites183
Percentage of Phosphosites in the Activation Loop~10%
Kinases with Previously Unreported PhosphositesBMP2K, MELK, HIPK2, PRKDC

Data sourced from Zhang et al., J Proteome Res. 2013 Jul 5;12(7):3104-16.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

1. Preparation of CTX-0294885-Coupled Sepharose Beads

  • Objective: To immobilize CTX-0294885 onto a solid support for affinity purification.

  • Materials:

    • This compound

    • Sepharose beads (e.g., NHS-activated Sepharose)

    • Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

    • Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Wash buffers (e.g., alternating pH buffers: 0.1 M acetate buffer with 0.5 M NaCl, pH 4.0 and 0.1 M Tris-HCl with 0.5 M NaCl, pH 8.0)

    • Dimethylformamide (DMF)

  • Protocol:

    • Dissolve CTX-0294885 in DMF.

    • Wash the NHS-activated Sepharose beads with ice-cold 1 mM HCl.

    • Immediately mix the dissolved CTX-0294885 with the washed beads in coupling buffer.

    • Incubate the mixture for 2-4 hours at room temperature with gentle rotation.

    • Centrifuge the mixture to pellet the beads and discard the supernatant.

    • Block any remaining active groups on the beads by incubating with blocking buffer for 2 hours at room temperature.

    • Wash the beads extensively with alternating pH wash buffers to remove non-covalently bound inhibitor.

    • Resuspend the CTX-0294885-coupled beads in a suitable storage buffer (e.g., PBS with a preservative) and store at 4°C.

2. Kinase Enrichment from Cell Lysates

  • Objective: To capture and enrich kinases from a complex protein mixture.

  • Materials:

    • CTX-0294885-coupled Sepharose beads

    • MDA-MB-231 cells (or other cell line of interest)

    • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

    • Wash buffer (e.g., Lysis buffer with a lower detergent concentration)

    • Elution buffer (e.g., 2X Laemmli sample buffer)

  • Protocol:

    • Culture and harvest cells.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

    • Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with a specific volume of CTX-0294885-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads by adding elution buffer and heating at 95°C for 5-10 minutes.

    • The eluted proteins are now ready for downstream analysis, such as SDS-PAGE and mass spectrometry.

3. Mass Spectrometry-Based Kinase Identification

  • Objective: To identify the specific kinases captured by CTX-0294885.

  • Protocol:

    • The eluted kinase-enriched sample is run briefly on an SDS-PAGE gel to separate proteins.

    • The protein gel band is excised and subjected to in-gel digestion with trypsin.

    • The resulting peptides are extracted from the gel.

    • For phosphopeptide analysis, an additional enrichment step using Titanium Dioxide (TiO2) chromatography can be performed.

    • The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The resulting MS/MS spectra are searched against a protein database (e.g., UniProt) using a search algorithm (e.g., Mascot, Sequest) to identify the proteins and their post-translational modifications.

Visualizations

Signaling Pathway Interaction Diagram

G cluster_cell Cellular Environment CTX CTX-0294885 Hydrochloride Kinase Diverse Kinases (e.g., AKT, MAPK, etc.) CTX->Kinase Binds to ATP-binding site Substrate Protein Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Competes for binding PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival, etc.) PhosphoSubstrate->Downstream

Caption: Broad-spectrum inhibition of kinase activity by CTX-0294885.

Experimental Workflow for Kinome Profiling

G start Start: Cell Culture (e.g., MDA-MB-231) lysis Cell Lysis start->lysis lysate Clarified Cell Lysate lysis->lysate incubation Incubation & Affinity Capture lysate->incubation beads CTX-0294885-coupled Sepharose Beads beads->incubation wash Wash Steps (Remove non-specific proteins) incubation->wash elution Elution of Bound Kinases wash->elution ms LC-MS/MS Analysis elution->ms end End: Kinome Profile (Identified Kinases) ms->end

Caption: Workflow for kinase enrichment and identification using CTX-0294885.

Logical Relationship of Multi-Inhibitor Approach

G cluster_coverage Captured Kinome TotalKinome Total Expressed Kinome Inhibitor1 Inhibitor 1 (e.g., Purvalanol B) TotalKinome->Inhibitor1 Inhibitor2 Inhibitor 2 (e.g., SU6668) TotalKinome->Inhibitor2 Inhibitor3 Inhibitor 3 (e.g., VI16832) TotalKinome->Inhibitor3 CTX CTX-0294885 TotalKinome->CTX

Caption: Venn diagram illustrating the enhanced kinome coverage with multiple inhibitors.

References

CTX-0294885 Hydrochloride: A Technical Guide for Kinome Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-0294885 is a potent, broad-spectrum kinase inhibitor, chemically identified as 2-[[5-chloro-2-[[4-(1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-benzamide. It has emerged as a powerful chemical tool for affinity-based enrichment and subsequent mass spectrometry (MS)-based profiling of the kinome. Its ability to capture a wide array of kinases, including all members of the AKT family, makes it an invaluable reagent for dissecting complex signaling networks, identifying novel drug targets, and understanding mechanisms of drug resistance. This guide provides a comprehensive overview of CTX-0294885 hydrochloride, including its chemical properties, inhibitory activity, and detailed protocols for its application in kinome profiling experiments.

Chemical and Physical Properties

CTX-0294885 is a bisanilino pyrimidine derivative. For research applications, it is often utilized as the hydrochloride salt to enhance aqueous solubility. The properties of both the free base and the hydrochloride salt are summarized below.

PropertyCTX-0294885 (Free Base)This compound
Chemical Name 2-[[5-chloro-2-[[4-(1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-benzamide2-[[5-chloro-2-[[4-(1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-benzamide hydrochloride
Molecular Formula C₂₂H₂₄ClN₇OC₂₂H₂₅Cl₂N₇O
Molecular Weight 437.9 g/mol 474.4 g/mol
CAS Number 1439934-41-42319590-02-6
Appearance Crystalline solidSolid
Purity ≥98%Typically >99%
Solubility DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 0.1 mg/mLWater: InsolubleH₂O & DMSO

Mechanism of Action and Kinase Selectivity

CTX-0294885 functions as a broad-spectrum ATP-competitive kinase inhibitor. Its chemical structure is designed to fit into the ATP-binding pocket of a wide range of protein kinases, thereby preventing the phosphorylation of their downstream substrates. This promiscuous binding profile is advantageous for its use as a capture agent in chemoproteomics.

A seminal study by Zhang et al. (2013) characterized the inhibitory profile of CTX-0294885 and demonstrated its utility in kinome profiling.[1] In this study, CTX-0294885, immobilized on Sepharose beads, was used to enrich kinases from MDA-MB-231 human breast cancer cell lysates. Subsequent analysis by mass spectrometry identified 235 distinct protein kinases, underscoring its broad selectivity.[1][2][3][4] Notably, this included all members of the AKT family (AKT1, AKT2, and AKT3), which had not been captured by previously existing broad-spectrum kinase inhibitors.[2]

While a comprehensive list of all 235 captured kinases is not publicly available, an initial screen revealed potent inhibitory activity against several key kinases involved in cancer cell signaling:

Kinase TargetIC₅₀ (nM)Associated Signaling Pathways
FLT31RTK signaling, Hematopoiesis
Src2RTK signaling, Cell adhesion
JAK23JAK/STAT signaling
VEGFR33Angiogenesis, Lymphangiogenesis
FAK4Cell adhesion, Migration
Aurora kinase A18Mitosis, Cell cycle
JAK328JAK/STAT signaling

Experimental Protocols

The primary application of this compound is in affinity purification of kinases from cell or tissue lysates for subsequent analysis by mass spectrometry (kinome profiling). The following is a generalized protocol synthesized from established chemoproteomic workflows.

Preparation of CTX-0294885-Coupled Beads

CTX-0294885 is typically coupled to a solid support, such as NHS-activated Sepharose beads, to create an affinity matrix for kinase enrichment.

Kinome Profiling Workflow

G cluster_0 Cell/Tissue Preparation cluster_1 Kinase Enrichment cluster_2 Sample Preparation for MS cluster_3 Mass Spectrometry and Data Analysis cell_culture MDA-MB-231 Cell Culture lysis Cell Lysis (e.g., RIPA buffer with protease/phosphatase inhibitors) cell_culture->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification incubation Incubate Lysate with CTX-0294885-coupled Beads quantification->incubation washing Wash Beads to Remove Non-specifically Bound Proteins on_bead_digestion On-Bead Trypsin Digestion washing->on_bead_digestion peptide_extraction Peptide Elution and Desalting lc_ms LC-MS/MS Analysis (e.g., LTQ Orbitrap Velos) peptide_extraction->lc_ms database_search Database Search (e.g., against UniProt) lc_ms->database_search data_analysis Kinase Identification and Quantification database_search->data_analysis

Fig. 1: Experimental workflow for kinome profiling using CTX-0294885.
Cell Lysis

  • Cell Culture: Culture MDA-MB-231 cells (or other cell lines of interest) under standard conditions to ~80-90% confluency.

  • Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

  • Lysis Buffer: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails).

  • Homogenization: Lyse the cells by sonication or multiple freeze-thaw cycles on ice to ensure complete disruption and release of proteins.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Quantification: Collect the supernatant and determine the total protein concentration using a standard protein assay (e.g., BCA assay).

Kinase Enrichment
  • Bead Equilibration: Wash the CTX-0294885-coupled Sepharose beads with lysis buffer.

  • Incubation: Incubate a defined amount of protein lysate (e.g., 1-5 mg) with the equilibrated beads for a specified time (e.g., 2 hours) at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer and then with a high-salt wash buffer to remove non-specifically bound proteins. Follow with a final wash with a low-salt buffer (e.g., ammonium bicarbonate).

On-Bead Digestion and Mass Spectrometry
  • Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate. Then, add an alkylating agent (e.g., iodoacetamide) and incubate in the dark.

  • Trypsin Digestion: Add sequencing-grade trypsin to the bead slurry and incubate overnight at 37°C to digest the captured kinases into peptides.

  • Peptide Elution: Collect the supernatant containing the digested peptides. Perform additional washes to ensure complete peptide recovery.

  • Desalting: Acidify the pooled peptide solution and desalt using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., LTQ Orbitrap Velos).

  • Data Analysis: Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest to identify the captured kinases.

Affected Signaling Pathways

The broad-spectrum nature of CTX-0294885 means it can perturb multiple signaling pathways simultaneously. Its documented inhibition of kinases like those in the AKT, JAK, and Src families indicates a significant impact on key cellular processes such as cell proliferation, survival, and immune response.

PI3K/Akt/mTOR Signaling Pathway

CTX-0294885 is notable for its ability to capture all members of the AKT serine/threonine kinase family.[2] This pathway is central to cell growth, proliferation, and survival.

G cluster_inhibition Inhibited by CTX-0294885 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (AKT1/2/3) PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Fig. 2: Simplified PI3K/Akt/mTOR pathway with kinases targeted by CTX-0294885.
JAK/STAT Signaling Pathway

The inhibition of JAK2 and JAK3 by CTX-0294885 suggests its utility in studying cytokine signaling and immune responses.[4] This pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus to regulate gene expression.

G cluster_inhibition Inhibited by CTX-0294885 CytokineReceptor Cytokine Receptor JAK JAK (JAK2, JAK3) CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Inflammation, Immunity) Nucleus->GeneExpression Regulates

Fig. 3: Simplified JAK/STAT pathway with kinases targeted by CTX-0294885.

Conclusion

This compound is a versatile and potent tool for the comprehensive analysis of the cellular kinome. Its broad-spectrum inhibitory profile allows for the enrichment of a large number of kinases, providing researchers with a powerful method to explore signal transduction pathways, discover novel therapeutic targets, and investigate the mechanisms of kinase inhibitor drugs. The detailed protocols and pathway information provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and cell signaling research.

References

CTX-0294885: A Broad-Spectrum Kinase Inhibitor for Comprehensive Kinome Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-0294885 is a novel, potent bisanilino pyrimidine that functions as a broad-spectrum kinase inhibitor. Its unique ability to bind to a wide range of kinases has positioned it as a powerful tool for in-depth analysis of kinome signaling networks. This technical guide provides a comprehensive overview of CTX-0294885, including its inhibitory activity, detailed experimental protocols for its application in kinome profiling, and visualization of its utility in dissecting cellular signaling pathways. The information presented here is intended to enable researchers and drug development professionals to effectively utilize CTX-0294885 in their studies of kinase biology and therapeutic development.

Introduction

Protein kinases play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and diabetes.[1] The study of the entire complement of kinases in a cell, known as the kinome, is crucial for understanding disease mechanisms and for the development of targeted therapies. Broad-spectrum kinase inhibitors are invaluable reagents for these studies, allowing for the enrichment and identification of large portions of the expressed kinome through techniques like chemical proteomics.

CTX-0294885 has emerged as a superior tool for kinome analysis.[2] It has been demonstrated to capture a significant portion of the kinome, including kinase families that are often underrepresented in studies using other inhibitors.[2] This guide details the characteristics of CTX-0294885 and provides practical guidance for its use in research settings.

Data Presentation: Inhibitory Activity of CTX-0294885

CTX-0294885 exhibits potent inhibitory activity against a diverse panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for CTX-0294885 against several key kinases, demonstrating its broad-spectrum nature.

KinaseIC50 (nM)
FLT31
Src2
JAK23
VEGFR33
FAK4
Aurora kinase A18
JAK328

Table 1: In vitro inhibitory activity of CTX-0294885 against a panel of kinases. Data sourced from an initial screen of the compound.[3]

In large-scale kinome profiling experiments using MDA-MB-231 breast cancer cells, CTX-0294885 was shown to capture 235 different kinases, including all members of the AKT family.[2][3] This comprehensive capture ability makes it a particularly powerful reagent for studying the AKT signaling pathway and other critical cellular networks.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the use of CTX-0294885 in kinome profiling.[2]

Preparation of CTX-0294885 Affinity Resin

CTX-0294885 can be immobilized on a solid support, such as Sepharose beads, to create an affinity resin for capturing kinases from cell lysates. This process typically involves coupling the inhibitor to the beads via a chemical linker.

Cell Culture and Lysate Preparation
  • Cell Culture: MDA-MB-231 cells, or other cell lines of interest, are cultured under standard conditions to the desired confluence.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease and phosphatase inhibitors) on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Affinity Purification of Kinases
  • Incubation: Incubate the clarified cell lysate with the prepared CTX-0294885-Sepharose beads. The incubation is typically performed at 4°C with gentle rotation for a defined period (e.g., 2-4 hours) to allow for kinase binding.

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Multiple wash steps are crucial for reducing background and improving the specificity of the enrichment.

  • Elution: Elute the bound kinases from the beads. This can be achieved by various methods, such as boiling in SDS-PAGE sample buffer or using a competitive inhibitor.

Mass Spectrometry and Data Analysis
  • Protein Digestion: The eluted kinase-containing sample is subjected to in-solution or on-bead digestion, typically using trypsin, to generate peptides suitable for mass spectrometry analysis.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the peptides and then fragments them to determine their amino acid sequence.

  • Data Analysis: The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the proteins present in the sample. The identified proteins are then filtered and quantified to generate a list of kinases captured by CTX-0294885.

Mandatory Visualizations

Experimental Workflow for Kinome Profiling

The following diagram illustrates the general workflow for using CTX-0294885 in a chemical proteomics experiment to profile the kinome.

experimental_workflow cluster_sample_prep Sample Preparation cluster_affinity_purification Affinity Purification cluster_analysis Analysis CellCulture Cell Culture (e.g., MDA-MB-231) CellLysis Cell Lysis CellCulture->CellLysis Clarification Clarification (Centrifugation) CellLysis->Clarification Incubation Incubation with CTX-0294885 Beads Clarification->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Digestion Protein Digestion (Trypsin) Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Database Searching) LCMS->DataAnalysis KinomeProfile KinomeProfile DataAnalysis->KinomeProfile Kinome Profile

Kinome profiling workflow using CTX-0294885.

AKT Signaling Pathway

CTX-0294885 has been shown to effectively capture all members of the AKT kinase family. The following diagram provides a simplified representation of the canonical PI3K/AKT signaling pathway, highlighting the central role of AKT. CTX-0294885 can be utilized to study the components and activation state of this critical pathway.

akt_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Targets (Cell Survival, Growth, Proliferation) mTORC1->Downstream CTX_node CTX-0294885 CTX_node->AKT Binds to

Simplified PI3K/AKT signaling pathway.

Conclusion

CTX-0294885 is a highly effective broad-spectrum kinase inhibitor that serves as an invaluable tool for the comprehensive analysis of the kinome. Its ability to capture a wide range of kinases, including the entire AKT family, makes it particularly useful for dissecting complex signaling networks. The experimental protocols and visualizations provided in this guide are intended to facilitate the adoption of CTX-0294885 in research and drug discovery efforts, ultimately contributing to a deeper understanding of kinase biology and the development of novel therapeutics.

References

In-Depth Technical Guide to CTX-0294885: Biological Targets and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-0294885 is a novel, potent, broad-spectrum kinase inhibitor identified as a bisanilino pyrimidine. It serves as a powerful research tool for kinome signaling network analysis and has demonstrated significant potential in preclinical research for diseases such as cancer, inflammation, and diabetes. This document provides a comprehensive technical overview of CTX-0294885, detailing its known biological targets, associated signaling pathways, and the experimental methodologies used for its characterization. While extensive kinome profiling has been performed, this guide is based on publicly available data, as the complete list of all identified kinase targets from the primary literature was not accessible.

Core Biological Targets

CTX-0294885 has been characterized as a broad-spectrum kinase inhibitor.[1][2][3][4] An initial in vitro screen identified several key kinases that are potently inhibited by this compound. The 50% inhibitory concentration (IC50) values for these kinases are summarized in the table below.

Target KinaseIC50 (nM)Key Associated Pathways
FLT3 (Fms-like tyrosine kinase 3)1JAK-STAT Signaling, MAPK Signaling
Src (Proto-oncogene tyrosine-protein kinase Src)2Focal Adhesion, Growth Factor Signaling
JAK2 (Janus kinase 2)3JAK-STAT Signaling
VEGFR3 (Vascular endothelial growth factor receptor 3)3Angiogenesis, Lymphangiogenesis
FAK (Focal adhesion kinase)4Focal Adhesion, Integrin Signaling
Aurora Kinase A 18Cell Cycle Regulation, Mitosis
JAK3 (Janus kinase 3)28JAK-STAT Signaling

Table 1: Known IC50 values of CTX-0294885 against a panel of kinases. Data sourced from commercially available technical information.[5]

In a landmark study, CTX-0294885 was utilized as an affinity reagent for the mass spectrometry-based kinome profiling of the human basal breast cancer cell line, MDA-MB-231.[2] This large-scale experiment led to the identification of 235 protein kinases that bind to CTX-0294885, indicating its broad target profile.[1][2] Notably, this included all members of the AKT family of kinases, which were not previously captured by other broad-spectrum kinase inhibitors.[1][2]

Signaling Pathways Modulated by CTX-0294885

Based on its known high-affinity targets, CTX-0294885 is predicted to significantly impact several critical cellular signaling pathways. The inhibition of these kinases can lead to downstream effects on cell proliferation, survival, migration, and angiogenesis.

JAK-STAT Signaling Pathway

CTX-0294885 potently inhibits JAK2, JAK3, and FLT3, all of which are key components of the JAK-STAT signaling cascade. This pathway is crucial for cytokine and growth factor signaling, playing a central role in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine/Growth Factor Receptor JAK JAK2 / JAK3 Receptor->JAK Cytokine Cytokine/ Growth Factor Cytokine->Receptor STAT STAT JAK->STAT phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates Gene Gene Expression (Proliferation, Survival, Inflammation) Nucleus->Gene regulates CTX_0294885 CTX-0294885 CTX_0294885->JAK inhibits

Figure 1: Inhibition of the JAK-STAT pathway by CTX-0294885.
PI3K/AKT/mTOR Signaling Pathway

The capture of all AKT family members (AKT1, AKT2, and AKT3) by CTX-0294885 suggests a profound impact on the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., FLT3, VEGFR3) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT Family (AKT1, AKT2, AKT3) PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream CTX_0294885 CTX-0294885 CTX_0294885->RTK inhibits CTX_0294885->AKT inhibits

Figure 2: Broad inhibition of the AKT signaling pathway by CTX-0294885.
Focal Adhesion and Cell Migration

Through its potent inhibition of Src and FAK, CTX-0294885 can disrupt signaling from the extracellular matrix through integrins, which is critical for cell adhesion, migration, and invasion. This makes it a valuable tool for studying these processes, which are central to cancer metastasis.

Focal_Adhesion_Pathway ECM Extracellular Matrix Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK activates Src Src FAK->Src activates Downstream Downstream Signaling (Actin Cytoskeleton, Cell Migration) FAK->Downstream Src->FAK further activates Src->Downstream CTX_0294885 CTX-0294885 CTX_0294885->FAK inhibits CTX_0294885->Src inhibits Kinome_Profiling_Workflow CellCulture 1. Cell Culture (e.g., MDA-MB-231) Lysis 2. Cell Lysis CellCulture->Lysis AffinityPurification 3. Affinity Purification with CTX-0294885-beads Lysis->AffinityPurification Elution 4. Elution of Bound Kinases AffinityPurification->Elution Digestion 5. Protein Digestion (e.g., Trypsin) Elution->Digestion LCMS 6. LC-MS/MS Analysis Digestion->LCMS DataAnalysis 7. Data Analysis (Kinase Identification and Quantification) LCMS->DataAnalysis

References

An In-depth Technical Guide to CTX-0294885 for Kinome Profiling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a novel bisanilino pyrimidine compound that functions as a potent, broad-spectrum kinase inhibitor.[1][2][3][4] It has been effectively developed into a Sepharose-supported affinity reagent for the large-scale, mass spectrometry-based analysis of the kinome.[1][2][3][4] Kinome profiling is a critical tool in drug discovery and cell signaling research, and the development of reagents that can capture a wide range of kinases is essential for a comprehensive understanding of cellular signaling networks.[1][3] Existing broad-spectrum kinase inhibitors are often inadequate in covering the entire kinome, but CTX-0294885 has demonstrated the ability to fill some of these gaps.[1][3] This technical guide provides an in-depth overview of CTX-0294885, its application in kinome profiling, relevant experimental protocols, and key quantitative data.

Core Attributes of CTX-0294885

CTX-0294885 has been characterized as a powerful tool for the analysis of kinome signaling networks.[1] Its primary application is in chemical proteomics, where it is used as a capture reagent to enrich protein kinases from cell lysates for subsequent identification and quantification by mass spectrometry.[1][3] A key feature of CTX-0294885 is its ability to capture kinases from all major groups, including the entire AKT family, which had not been previously achieved with other broad-spectrum inhibitors.[1][5]

Data Presentation

Kinome Profiling Coverage

The utility of CTX-0294885 as a kinome profiling reagent has been demonstrated in studies using the human breast cancer cell line MDA-MB-231.[1][3][5] The quantitative data from these studies are summarized below.

Parameter CTX-0294885 Alone CTX-0294885 in a 4-Inhibitor Mixture Reference
Number of Protein Kinases Identified235261[1][3]
Number of High-Confidence Phosphosites IdentifiedNot Reported799[1][3]
Number of Kinases with Phosphosites IdentifiedNot Reported183[1][3]
The 4-inhibitor mixture includes Purvalanol B, SU6668, VI16832, and CTX-0294885.[6]
Inhibitory Activity (IC50) of CTX-0294885

The inhibitory potency of CTX-0294885 has been determined against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected kinases.

Kinase Target IC50 (nM) Reference
FLT31[5]
Src2[5]
JAK23[5]
VEGF Receptor 33[5]
FAK4[5]
Aurora kinase A18[5]
JAK328[5]

Mandatory Visualizations

Experimental Workflow for Kinome Profiling

The following diagram illustrates the general workflow for using CTX-0294885-conjugated beads for kinome profiling.

G cluster_0 Cell Culture & Lysis cluster_1 Affinity Purification cluster_2 Sample Preparation cluster_3 Mass Spectrometry & Data Analysis a MDA-MB-231 Cells b Cell Lysis a->b c Incubate Lysate with CTX-0294885-Sepharose Beads b->c d Wash Beads c->d e Elute Bound Kinases d->e f Protein Digestion (e.g., with Trypsin) e->f g Peptide Cleanup f->g h LC-MS/MS Analysis g->h i Database Search & Kinase Identification h->i j Quantitative Analysis i->j

Kinome profiling workflow using CTX-0294885.
PI3K/Akt Signaling Pathway

CTX-0294885 has been shown to effectively capture all members of the AKT family of kinases. The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. The following diagram illustrates a simplified representation of this pathway, which can be investigated using CTX-0294885-based kinome profiling.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effects (Cell Survival, Proliferation, etc.) AKT->Downstream mTORC1->Downstream

Simplified PI3K/Akt signaling pathway.

Experimental Protocols

Detailed, step-by-step protocols are essential for the successful application of CTX-0294885 in kinome profiling studies. The following sections provide an overview of the key experimental procedures based on the methodologies described in the primary literature. For precise details, it is recommended to consult the original publication by Zhang et al. (2013) in the Journal of Proteome Research.

Preparation of CTX-0294885-Sepharose Beads

CTX-0294885 is covalently coupled to a solid support, typically Sepharose beads, to create an affinity matrix. This allows for the efficient capture and subsequent isolation of kinases from complex biological samples. Commercial preparations of CTX-0294885 conjugated to Sepharose may be available.

Cell Lysis

The choice of lysis buffer is critical to ensure the efficient extraction of kinases while preserving their native conformation and activity.

  • Cell Culture: MDA-MB-231 cells are cultured under standard conditions.

  • Harvesting: Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

  • Lysis: A suitable lysis buffer containing detergents (e.g., NP-40 or Triton X-100), salts, and protease and phosphatase inhibitors is added to the cell pellet. The mixture is incubated on ice to ensure complete lysis.

  • Clarification: The lysate is clarified by centrifugation to remove cellular debris, and the supernatant containing the soluble proteins is collected.

Affinity Purification of Kinases
  • Incubation: The clarified cell lysate is incubated with the CTX-0294885-Sepharose beads. The incubation is typically performed at 4°C with gentle rotation to allow for the binding of kinases to the immobilized inhibitor.

  • Washing: The beads are washed extensively with lysis buffer and then with a buffer with lower detergent concentration to remove non-specifically bound proteins.

  • Elution: The bound kinases are eluted from the beads. This can be achieved by various methods, such as using a low pH buffer, a high salt buffer, or by competitive elution with a high concentration of a free kinase inhibitor.

Sample Preparation for Mass Spectrometry
  • Protein Denaturation and Reduction: The eluted proteins are denatured and the disulfide bonds are reduced, typically using urea and dithiothreitol (DTT).

  • Alkylation: Cysteine residues are alkylated using iodoacetamide to prevent the reformation of disulfide bonds.

  • Digestion: The proteins are digested into peptides using a protease, most commonly trypsin.

  • Peptide Desalting: The resulting peptide mixture is desalted and concentrated using a solid-phase extraction method, such as C18 ZipTips.

LC-MS/MS Analysis
  • Chromatographic Separation: The peptide mixture is separated by reverse-phase liquid chromatography (LC) using a gradient of an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: The separated peptides are introduced into a high-resolution mass spectrometer (e.g., an Orbitrap). The mass spectrometer acquires mass spectra of the intact peptides (MS1) and then fragments selected peptides to obtain their amino acid sequence information (MS2).

Data Analysis
  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search engine such as MaxQuant with the Andromeda search engine to identify the peptides and, consequently, the proteins (kinases).

  • Quantification: The relative abundance of the identified kinases can be determined using label-free quantification methods or by using isotopic labeling techniques such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture).

Conclusion

CTX-0294885 is a valuable addition to the chemical proteomics toolbox for kinome profiling. Its broad-spectrum inhibitory activity and its ability to capture a large and diverse set of kinases, including the entire AKT family, make it a powerful reagent for dissecting complex signaling networks. The combination of CTX-0294885-based affinity purification with advanced mass spectrometry techniques provides researchers with a robust platform to investigate the role of kinases in health and disease, and to facilitate the development of novel therapeutic strategies.

References

Unveiling CTX-0294885: A Technical Guide to a Broad-Spectrum Kinase Inhibitor for Kinome Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-0294885 is a novel, potent, bisanilino pyrimidine-based, broad-spectrum kinase inhibitor.[1][2][3] Primarily utilized as a powerful chemical tool, it facilitates the comprehensive analysis of kinome signaling networks, which are implicated in a multitude of diseases including cancer, inflammation, and diabetes.[4] Its principal application lies in affinity purification-mass spectrometry (AP-MS) based proteomics for large-scale kinome profiling.[2][4] Notably, CTX-0294885 has demonstrated the ability to capture a wide array of kinases, including all members of the AKT family, a feat not achieved by previously existing kinase capture reagents.[2][4] This technical guide provides an in-depth overview of the discovery, characterization, and key applications of CTX-0294885, presenting quantitative data, detailed experimental protocols, and visual representations of its utility in elucidating complex signaling pathways.

Introduction

The study of protein kinases, collectively known as the kinome, is paramount to understanding cellular signaling and identifying therapeutic targets. Broad-spectrum kinase inhibitors are invaluable reagents for enriching and identifying large portions of the expressed kinome through mass spectrometry.[2] However, complete coverage of the kinome has remained a challenge. CTX-0294885 was developed to address this gap, offering a wider capture of kinases for more comprehensive kinome profiling.[2] This document serves as a central repository of technical information on CTX-0294885.

Physicochemical Properties

PropertyValue
Chemical Name 2-[[5-chloro-2-[[4-(1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-benzamide
Molecular Formula C₂₂H₂₄ClN₇O
Molecular Weight 437.9 g/mol
CAS Number 1439934-41-4

Quantitative Biological Data

CTX-0294885 exhibits potent inhibitory activity against a range of kinases. The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values from an initial in vitro screen.

Target KinaseIC₅₀ (nM)
FLT31
Src2
JAK23
VEGFR33
FAK4
Aurora Kinase A18
JAK328
[5]

Key Experimental Applications and Protocols

The primary application of CTX-0294885 is as an affinity reagent for the enrichment and identification of kinases from complex biological samples.

Kinase Affinity Purification from Cell Lysates

This protocol describes the use of CTX-0294885 immobilized on Sepharose beads to capture kinases from cell lysates.

Methodology:

  • Preparation of CTX-0294885-immobilized Sepharose Beads: CTX-0294885 is chemically coupled to a solid support, typically NHS-activated Sepharose beads, to create an affinity matrix.

  • Cell Lysis: MDA-MB-231 breast cancer cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to release cellular proteins.

  • Affinity Enrichment: The cell lysate is incubated with the CTX-0294885-Sepharose beads. Kinases with affinity for CTX-0294885 will bind to the beads.

  • Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound kinases are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Protein Identification: The eluted proteins are resolved by SDS-PAGE and identified by mass spectrometry.

Using this methodology, 235 protein kinases were successfully identified from MDA-MB-231 cells.[2][5]

Mass Spectrometry-Based Kinome Profiling

Following affinity purification, the enriched kinase population is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

Methodology:

  • In-gel Digestion: The eluted proteins are subjected to in-gel digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. The mass spectrometer fragments the peptides and the resulting fragmentation patterns are used to determine the amino acid sequence.

  • Database Searching: The acquired MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) to identify the proteins present in the sample.

The proteomics data for the characterization of CTX-0294885 has been deposited to the ProteomeXchange Consortium with the dataset identifier PXD000239.[2]

Signaling Pathway Analysis

CTX-0294885 is a valuable tool for investigating key signaling pathways implicated in disease. Its broad-spectrum nature allows for the simultaneous capture and analysis of multiple nodes within these pathways.

PI3K/Akt/mTOR Signaling Pathway

A significant advantage of CTX-0294885 is its ability to capture all members of the AKT family (AKT1, AKT2, and AKT3).[2][4] This allows for a comprehensive analysis of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt AKT (Captured by CTX-0294885) PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P Downstream Downstream Effectors (Proliferation, Survival) mTORC1->Downstream

Caption: PI3K/Akt/mTOR pathway with AKT captured by CTX-0294885.

JAK/STAT and MAPK Signaling Pathways

CTX-0294885 also demonstrates inhibitory activity against key kinases in the JAK/STAT and MAPK signaling cascades, such as JAK2, JAK3, and Src.[5] This makes it a useful tool for studying these pathways in inflammatory diseases and cancer.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for kinome profiling using CTX-0294885 and the logical relationship of its application.

Kinome_Profiling_Workflow Start Cell Culture (e.g., MDA-MB-231) Lysis Cell Lysis Start->Lysis Affinity Affinity Purification (CTX-0294885 Beads) Lysis->Affinity Wash Wash Affinity->Wash Elute Elution Wash->Elute Digestion Trypsin Digestion Elute->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis (Kinase Identification) LCMS->Data End Kinome Profile Data->End

Caption: Experimental workflow for kinome profiling using CTX-0294885.

Logical_Relationship Compound CTX-0294885 (Broad-Spectrum Kinase Inhibitor) Application Affinity Reagent for Kinome Profiling Compound->Application Outcome Comprehensive Kinase Enrichment Application->Outcome Benefit Enhanced Understanding of Signaling Networks Outcome->Benefit Goal Identification of Therapeutic Targets Benefit->Goal

Caption: Logical application of CTX-0294885 in drug discovery.

Pharmacokinetics and Clinical Data

As of the current date, there is no publicly available information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, or clinical trial status of CTX-0294885. Its primary characterization and application have been in the context of a preclinical research tool.

Conclusion

CTX-0294885 stands out as a highly effective and broad-spectrum kinase inhibitor for the enrichment and analysis of the cellular kinome. Its ability to capture a wide range of kinases, including the entire AKT family, provides researchers with a powerful tool to dissect complex signaling networks. The methodologies outlined in this guide, coupled with the provided quantitative data, offer a solid foundation for the application of CTX-0294885 in advancing our understanding of kinase biology and its role in disease, ultimately aiding in the identification of novel therapeutic strategies.

References

The Technical Guide to CTX-0294885 and AKT Family Kinase Capture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a novel, potent, broad-spectrum kinase inhibitor based on a bisanilino pyrimidine scaffold. It has demonstrated significant utility as an affinity reagent for the comprehensive analysis of the human kinome. A key characteristic of CTX-0294885 is its ability to effectively capture a wide array of protein kinases from cell lysates, most notably including all members of the AKT kinase family (AKT1, AKT2, and AKT3). This capability addresses a significant gap left by previous generations of broad-spectrum kinase inhibitors and positions CTX-0294885 as a powerful tool for kinome profiling and signal transduction research.[1][2]

This technical guide provides an in-depth overview of CTX-0294885, with a particular focus on its application in the capture and analysis of the AKT kinase family. It includes available quantitative data, a detailed representative experimental protocol for kinase capture, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data

Table 1: IC50 Values of CTX-0294885 Against a Selection of Protein Kinases [3][4]

Kinase TargetIC50 (nM)
FLT31
Src2
JAK23
VEGFR33
FAK4
Aurora Kinase A18
JAK328

Kinome Profiling

In a landmark study, CTX-0294885 was utilized to perform a large-scale kinome profiling experiment on the triple-negative breast cancer cell line, MDA-MB-231. This resulted in the successful identification of 235 protein kinases, a significant portion of the expressed kinome in this cell line.[1][2] Notably, this included the capture of all members of the AKT family, which had not been achieved with previously utilized kinase capture reagents.[5] The addition of CTX-0294885 to a cocktail of other kinase inhibitors expanded the coverage to 261 kinases, representing one of the most comprehensive single-cell line kinome profiles to date.[2]

While the complete list of all 235 kinases is not publicly available in the reviewed literature, the study highlights the broad applicability of CTX-0294885 for comprehensive kinome analysis.

Experimental Protocols

The following is a representative, detailed protocol for an affinity purification-mass spectrometry (AP-MS) workflow using CTX-0294885-immobilized beads, based on established "kinobeads" methodologies.

Preparation of CTX-0294885 Affinity Resin
  • Immobilization: CTX-0294885, which contains a suitable functional group, is covalently coupled to a solid support, typically NHS-activated Sepharose beads.

  • Blocking: Any remaining active sites on the beads are blocked to prevent non-specific protein binding.

  • Washing: The beads are extensively washed to remove any unbound inhibitor and blocking agents.

Kinase Capture from Cell Lysate
  • Cell Lysis: MDA-MB-231 cells (or other cells of interest) are cultured and harvested. The cells are then lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve the native state of the kinases.

  • Lysate Clarification: The cell lysate is clarified by centrifugation to remove cellular debris.

  • Protein Quantification: The total protein concentration of the lysate is determined.

  • Incubation: The clarified lysate is incubated with the CTX-0294885-immobilized beads. This allows the kinases to bind to the immobilized inhibitor.

  • Washing: The beads are washed extensively with lysis buffer and then with buffers of increasing stringency to remove non-specifically bound proteins.

Protein Elution and Preparation for Mass Spectrometry
  • Elution: The bound proteins are eluted from the beads. This can be achieved through various methods, such as boiling in SDS-PAGE sample buffer or using a competitive inhibitor.

  • In-solution or In-gel Digestion: The eluted proteins are digested into peptides using a protease, typically trypsin.

  • Peptide Cleanup: The resulting peptides are desalted and purified using C18 solid-phase extraction.

LC-MS/MS Analysis
  • Liquid Chromatography: The peptide mixture is separated by reverse-phase liquid chromatography.

  • Mass Spectrometry: The separated peptides are analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.

  • Protein Identification: The acquired MS/MS spectra are searched against a protein database to identify the captured proteins.

Visualizations

AKT Signaling Pathway

The AKT signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in cancer.

AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (T308) GSK3b GSK3β AKT->GSK3b inhibits FOXO FOXO AKT->FOXO inhibits mTORC1 mTORC1 AKT->mTORC1 activates Cell_Cycle Cell Cycle Progression AKT->Cell_Cycle Apoptosis Apoptosis Inhibition AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) (full activation) GSK3b->Cell_Cycle FOXO->Apoptosis Growth Cell Growth & Proliferation mTORC1->Growth Growth_Factor Growth Factor Growth_Factor->RTK

Caption: The PI3K/AKT signaling pathway, a key regulator of cellular processes.

Experimental Workflow for Kinase Capture

The following diagram illustrates the key steps in the affinity purification-mass spectrometry workflow for identifying kinases captured by CTX-0294885.

Kinase_Capture_Workflow cluster_sample_prep Sample Preparation cluster_capture Kinase Capture cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MDA-MB-231) Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Clarification Lysate Clarification Cell_Lysis->Clarification Incubation Incubation of Lysate with Beads Clarification->Incubation CTX_Beads CTX-0294885 Immobilized Beads CTX_Beads->Incubation Washing Extensive Washing Incubation->Washing Elution Protein Elution Washing->Elution Digestion Tryptic Digestion Elution->Digestion Peptide_Cleanup Peptide Cleanup Digestion->Peptide_Cleanup LC_MS LC-MS/MS Analysis Peptide_Cleanup->LC_MS DB_Search Database Search LC_MS->DB_Search Kinase_ID Kinase Identification DB_Search->Kinase_ID

Caption: Workflow for CTX-0294885-based kinase capture and identification.

Conclusion

CTX-0294885 represents a significant advancement in the field of chemical proteomics, providing a powerful and versatile tool for the comprehensive analysis of the human kinome. Its ability to capture a broad spectrum of kinases, including all members of the pivotal AKT family, makes it an invaluable reagent for researchers in cancer biology, signal transduction, and drug discovery. The methodologies outlined in this guide provide a framework for leveraging the capabilities of CTX-0294885 to unravel the complexities of kinase signaling networks and to identify novel therapeutic targets.

References

In Vitro Inhibitory Activity of CTX-0294885: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a potent, broad-spectrum kinase inhibitor belonging to the bisanilino pyrimidine class of compounds. It has demonstrated significant inhibitory activity against a wide range of protein kinases, making it a valuable tool for kinome profiling and a subject of interest in drug discovery. This technical guide provides a comprehensive overview of the in vitro inhibitory activity of CTX-0294885, including quantitative data, detailed experimental protocols, and visualizations of its impact on key signaling pathways.

Quantitative Inhibitory Activity

CTX-0294885 has been shown to inhibit a diverse set of kinases with high potency. An initial screen revealed its activity against several key kinases involved in cellular signaling.

Kinase TargetIC50 (nM)[1]
FLT31
Src2
JAK23
VEGF Receptor 33
FAK4
Aurora Kinase A18
JAK328

Further studies have demonstrated the broad-spectrum nature of CTX-0294885, which has been utilized as an affinity reagent for mass spectrometry-based kinome profiling. In these experiments, CTX-0294885 was able to capture and identify 235 protein kinases from MDA-MB-231 breast cancer cell lysates, including all members of the AKT family.[2][3] This highlights its utility in mapping the expressed kinome and identifying potential therapeutic targets.

Experimental Protocols

The following sections detail the methodologies used to determine the in vitro inhibitory activity of CTX-0294885.

In Vitro Kinase Inhibition Assay

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of CTX-0294885 against a panel of kinases.

1. Reagents and Materials:

  • CTX-0294885 (stock solution in DMSO)

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • Assay plates (e.g., 384-well plates)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

  • Plate reader compatible with the chosen detection method

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of CTX-0294885 in DMSO. A typical starting concentration is 10 µM, followed by 10-point, 3-fold serial dilutions.

  • Assay Reaction:

    • Add 2.5 µL of the diluted CTX-0294885 or DMSO (vehicle control) to the assay wells.

    • Add 5 µL of a solution containing the kinase and its specific substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the CTX-0294885 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinome Profiling using Affinity Chromatography

This protocol describes the use of CTX-0294885 as an affinity reagent to enrich and identify kinases from a cell lysate.

1. Reagents and Materials:

  • CTX-0294885-coupled Sepharose beads

  • Control (uncoupled) Sepharose beads

  • Cell lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

  • MDA-MB-231 cells (or other cell line of interest)

  • Wash buffer (e.g., cell lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

  • Mass spectrometer (e.g., LC-MS/MS)

2. Procedure:

  • Cell Lysis: Harvest and lyse the cells in lysis buffer. Centrifuge to clarify the lysate.

  • Affinity Purification:

    • Incubate the clarified cell lysate with CTX-0294885-coupled Sepharose beads and control beads overnight at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using elution buffer.

  • Sample Preparation for Mass Spectrometry:

    • Neutralize the eluate if using a low pH elution buffer.

    • Reduce, alkylate, and digest the proteins with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS to identify the enriched kinases.

  • Data Analysis:

    • Search the MS/MS spectra against a protein database (e.g., Swiss-Prot) to identify the proteins.

    • Compare the proteins identified from the CTX-0294885 beads to the control beads to determine the specific kinase interactors.

Signaling Pathway Analysis

The broad-spectrum inhibitory profile of CTX-0294885 suggests its potential to modulate multiple signaling pathways critical in cancer and other diseases. The inhibition of key kinases such as those in the JAK-STAT and PI3K/Akt/mTOR pathways is of particular interest.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling. Upon cytokine receptor activation, JAKs phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression. CTX-0294885 inhibits JAK2 and JAK3 with nanomolar potency, suggesting it can disrupt these signaling cascades.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes GeneExpression Gene Expression STAT_dimer->GeneExpression Translocates & Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds CTX0294885 CTX-0294885 CTX0294885->JAK Inhibits PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth GrowthFactor Growth Factor GrowthFactor->Receptor CTX0294885 CTX-0294885 CTX0294885->Akt Binds/Inhibits Experimental_Workflow start Start: Cell Culture (e.g., MDA-MB-231) lysis Cell Lysis & Lysate Preparation start->lysis incubation Incubation with CTX-0294885-coupled beads lysis->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elution of Bound Kinases wash->elution digest In-solution Tryptic Digestion elution->digest lcms LC-MS/MS Analysis digest->lcms data Database Searching & Kinase Identification lcms->data end End: List of Interacting Kinases data->end

References

Methodological & Application

Application Notes and Protocols for CTX-0294885 Hydrochloride: A Broad-Spectrum Kinase Inhibitor for Kinome Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 hydrochloride is a potent, broad-spectrum, bisanilino pyrimidine-based kinase inhibitor. It has been effectively utilized as a high-affinity ligand in chemical proteomics to capture and identify a wide range of protein kinases from cell and tissue lysates. Its primary application is in mass spectrometry (MS)-based kinome profiling, a powerful technique to elucidate the complement of expressed protein kinases (the kinome) and their signaling networks. This approach can facilitate the discovery of novel drug targets and the elucidation of mechanisms of action for kinase inhibitors.

CTX-0294885 has demonstrated the ability to bind and enrich a substantial portion of the expressed kinome, including members of the AKT family, which have been challenging to capture with other broad-spectrum kinase inhibitors.[1][2]

Data Presentation

Quantitative Kinase Inhibition Data

The inhibitory activity of CTX-0294885 has been characterized against a panel of kinases. The half-maximal inhibitory concentration (IC50) values for selected kinases are summarized in the table below.

Kinase TargetIC50 (nM)
FLT31
Src2
JAK23
VEGF Receptor 33
FAK4
Aurora kinase A18
JAK328
Data sourced from an initial in vitro screen.[3]
Kinome Profiling Performance

In a large-scale kinome profiling experiment using MDA-MB-231 breast cancer cells, CTX-0294885 demonstrated significant coverage of the kinome.

ParameterValueCell Line
Identified Protein Kinases235MDA-MB-231
CTX-0294885 was utilized as a Sepharose-supported kinase capture reagent followed by LC-MS/MS analysis.[1][4]

Signaling Pathway

CTX-0294885 is a broad-spectrum kinase inhibitor and is known to effectively capture all members of the AKT family of proteins.[3] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in diseases such as cancer and diabetes.[5][6] The diagram below illustrates the canonical PI3K/Akt signaling cascade.

PI3K_Akt_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Responses Cell Growth, Survival, Proliferation Downstream->Cell_Responses Regulates

Caption: The PI3K/Akt signaling pathway initiated by growth factor binding.

Experimental Protocols

Kinome Profiling using CTX-0294885-Coupled Beads

This protocol outlines a general workflow for the enrichment of kinases from cell lysates using CTX-0294885 immobilized on Sepharose beads, followed by identification via mass spectrometry.

Kinome_Profiling_Workflow cluster_prep Sample Preparation cluster_enrichment Kinase Enrichment cluster_analysis Mass Spectrometry Analysis Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Cell_Lysis 2. Cell Lysis (Lysis Buffer with protease/phosphatase inhibitors) Cell_Culture->Cell_Lysis Clarification 3. Lysate Clarification (Centrifugation) Cell_Lysis->Clarification Incubation 5. Incubation of Lysate with Beads Clarification->Incubation Bead_Prep 4. CTX-0294885-Bead Preparation Bead_Prep->Incubation Washing 6. Washing of Beads Incubation->Washing Elution 7. Elution of Bound Kinases Washing->Elution Digestion 8. Protein Digestion (e.g., Trypsin) Elution->Digestion LC_MS 9. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 10. Database Searching & Protein Identification LC_MS->Data_Analysis

Caption: Experimental workflow for kinome profiling.

A. Materials and Reagents

  • This compound

  • Sepharose beads (e.g., NHS-activated Sepharose)

  • Cell line of interest (e.g., MDA-MB-231)

  • Cell culture reagents

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails immediately before use.

  • Wash Buffer 1: Lysis buffer

  • Wash Buffer 2: 50 mM HEPES (pH 7.5), 150 mM NaCl

  • Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer

  • Neutralization Buffer: 1 M Tris-HCl (pH 8.5)

  • Urea Buffer: 8 M Urea in 100 mM Tris-HCl (pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

B. Protocol

Part I: Preparation of CTX-0294885-Coupled Beads (This is a generalized procedure for coupling an amine-containing ligand to NHS-activated Sepharose. The original publication should be consulted for the specific chemistry used to immobilize CTX-0294885.)

  • Equilibrate the NHS-activated Sepharose beads with ice-cold 1 mM HCl.

  • Dissolve this compound in a suitable coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3).

  • Incubate the beads with the CTX-0294885 solution overnight at 4°C with gentle rotation.

  • Block any remaining active groups on the beads by incubating with a blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0) for 2 hours at room temperature.

  • Wash the beads extensively with alternating high and low pH buffers (e.g., 0.1 M acetate buffer, pH 4.0, and 0.1 M Tris-HCl, pH 8.0) to remove non-covalently bound inhibitor.

  • Resuspend the beads in a storage buffer (e.g., PBS with 20% ethanol) and store at 4°C.

Part II: Kinase Enrichment from Cell Lysate

  • Culture cells to the desired confluency and treat as required for the experiment.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant.

  • Incubate an appropriate amount of cell lysate (e.g., 1-5 mg of total protein) with the CTX-0294885-coupled beads (e.g., 50 µL of a 50% slurry) for 2-4 hours at 4°C with gentle rotation.

  • Wash the beads three times with 1 mL of ice-cold Wash Buffer 1.

  • Wash the beads two times with 1 mL of ice-cold Wash Buffer 2 to remove detergents.

Part III: Elution and Preparation for Mass Spectrometry

  • Elute the bound proteins from the beads by adding 50 µL of Elution Buffer and incubating for 10 minutes at room temperature. Collect the eluate. Repeat the elution step.

  • Alternatively, for a more stringent elution, resuspend the beads in 50 µL of 1X SDS-PAGE sample buffer and heat at 95°C for 5 minutes.

  • For in-solution digestion, neutralize the acidic eluate with Neutralization Buffer.

  • Denature the eluted proteins by adding Urea Buffer to a final concentration of 8 M.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 37°C for 1 hour.

  • Alkylate the cysteine residues by adding IAA to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

  • Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

  • Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Quench the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the resulting peptides using a C18 StageTip or equivalent.

  • Analyze the peptides by LC-MS/MS.

Part IV: Data Analysis

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Search the tandem mass spectra against a relevant protein database (e.g., UniProt) to identify peptides and proteins.

  • Filter the results to obtain a high-confidence list of identified proteins.

  • Perform downstream bioinformatic analysis to identify the enriched kinases and analyze their associated pathways.

References

Revolutionizing Kinome Analysis: CTX-0294885 as a Powerful Affinity Reagent for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CTX-0294885 is a novel, potent bisanilino pyrimidine that functions as a broad-spectrum kinase inhibitor.[1][2][3][4] Its unique properties make it an invaluable tool for chemical proteomics, specifically for the enrichment and analysis of protein kinases from complex biological samples using mass spectrometry.[2][3] This compound can be immobilized on a solid support, such as Sepharose beads, to create a highly effective affinity capture reagent for kinome profiling.[2][3] The use of CTX-0294885-based affinity purification coupled with liquid chromatography-mass spectrometry (LC-MS/MS) allows for the identification and quantification of a large portion of the expressed kinome, providing crucial insights into cellular signaling networks.[2][3]

Principle of Kinase Enrichment with CTX-0294885

The fundamental principle behind the application of CTX-0294885 in mass spectrometry is its ability to bind to the ATP-binding site of a wide range of kinases. When immobilized on a resin, CTX-0294885 acts as a bait to selectively capture kinases from a cell lysate. Non-specifically bound proteins are washed away, and the enriched kinases are then eluted and identified by mass spectrometry. This approach significantly enhances the detection of low-abundance kinases that would otherwise be masked by more abundant proteins in a whole-cell lysate.

Key Advantages of CTX-0294885:

  • Broad-Spectrum Coverage: CTX-0294885 has demonstrated the ability to capture a wide array of kinases, including members of the AKT family that were not previously identified using other broad-spectrum inhibitors.[2][3][5]

  • High Selectivity: Quantitative proteomics studies have confirmed the high selectivity of CTX-0294885-bound beads for enriching kinases.[2][3]

  • Enhanced Kinome Identification: The addition of CTX-0294885 to existing kinase inhibitor cocktails has been shown to increase the total number of identified kinases, achieving the largest kinome coverage from a single cell line reported to date.[2][3]

  • Facilitates Phosphorylation Analysis: Coupling CTX-0294885-based kinase enrichment with phosphopeptide enrichment strategies enables the identification of hundreds of kinase phosphorylation sites, providing insights into their activation status.[2][3]

Chemical Properties of CTX-0294885

PropertyValue
Chemical Name 2-[[5-chloro-2-[[4-(1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-benzamide[6]
CAS Number 1439934-41-4[6][7]
Molecular Formula C22H24ClN7O[4][6]
Molecular Weight 437.9 g/mol [4][6]
Appearance Crystalline solid[6]
Purity ≥98%[7]
Solubility Soluble in DMSO and DMF[1][6][8]

Experimental Protocol: Kinase Enrichment from Cell Lysates using CTX-0294885-Sepharose Beads

This protocol is based on the methodology described by Zhang et al. in the Journal of Proteome Research (2013).

Materials:

  • CTX-0294885-Sepharose beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 desalting columns

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Protocol:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Affinity Purification:

    • Equilibrate the CTX-0294885-Sepharose beads with cell lysis buffer.

    • Incubate the cleared cell lysate with the equilibrated beads for 2 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the bound kinases from the beads using an elution buffer.

    • Neutralize the eluate with a neutralization buffer.

    • Reduce the eluted proteins with DTT and alkylate with IAA.

    • Digest the proteins into peptides overnight with trypsin.

  • Sample Preparation for Mass Spectrometry:

    • Desalt the peptide mixture using C18 columns.

    • Lyophilize the peptides and resuspend in a buffer suitable for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • The mass spectrometer should be operated in data-dependent acquisition mode to fragment the most abundant peptides.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest.

    • Identify and quantify the enriched kinases.

Quantitative Data from a Representative Study

The following table summarizes the number of kinases identified from MDA-MB-231 human breast cancer cells using CTX-0294885-based affinity purification followed by LC-MS/MS.

ExperimentNumber of Identified Kinases
CTX-0294885 Affinity Purification 235[2][3][8][9]
CTX-0294885 in Combination with Three Other Kinase Inhibitors 261[2][3]
Kinases with High-Confidence Phosphosites Identified 183[2][3]
Total High-Confidence Phosphosites on Kinases 799[2][3]

Visualizing the Experimental Workflow and Signaling Context

Diagram 1: Experimental Workflow for Kinome Profiling

G cluster_sample_prep Sample Preparation cluster_enrichment Kinase Enrichment cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis CellCulture Cell Culture (e.g., MDA-MB-231) CellLysis Cell Lysis CellCulture->CellLysis Clarification Lysate Clarification CellLysis->Clarification AffinityPurification Affinity Purification with CTX-0294885 Beads Clarification->AffinityPurification Washing Washing Steps AffinityPurification->Washing Elution Elution of Bound Kinases Washing->Elution Digestion Protein Digestion (Trypsin) Elution->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DatabaseSearch Database Search (e.g., Mascot) LCMS->DatabaseSearch KinaseID Kinase Identification and Quantification DatabaseSearch->KinaseID

Caption: Workflow for kinome profiling using CTX-0294885.

Diagram 2: Signaling Pathway Context

G cluster_pathway PI3K/AKT Signaling Pathway cluster_capture Capture by CTX-0294885 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT Family Kinases (AKT1, AKT2, AKT3) PIP3->AKT recruits PDK1->AKT phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3) AKT->Downstream phosphorylates CTX CTX-0294885 AKT->CTX captured by

Caption: CTX-0294885 captures all members of the AKT kinase family.

CTX-0294885 is a highly effective and versatile tool for researchers, scientists, and drug development professionals engaged in kinome analysis. Its broad-spectrum inhibitory activity and suitability for affinity purification make it a superior reagent for enriching and identifying kinases from complex biological mixtures. The detailed protocols and quantitative data presented here provide a comprehensive guide for the application of CTX-0294885 in mass spectrometry-based proteomics, enabling deeper insights into the intricate signaling pathways that govern cellular function and disease.

References

Application Notes and Protocols for Kinome Profiling using CTX-0294885 Affinity Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a potent, broad-spectrum, bisanilino pyrimidine-based kinase inhibitor that has been developed into a Sepharose-supported affinity purification reagent for comprehensive kinome profiling.[1] This tool enables the selective enrichment of a large number of protein kinases from cell and tissue lysates, facilitating their identification and quantification by mass spectrometry.[2] Kinase enrichment is a critical step in understanding cellular signaling networks, as kinases are often low-abundance proteins.[3] CTX-0294885 has demonstrated the ability to capture 235 kinases from MDA-MB-231 breast cancer cells, notably including all members of the AKT family, which were not previously detected with other broad-spectrum inhibitors.[4][2] When used in combination with other kinase inhibitors, CTX-0294885 can significantly expand kinome coverage, enabling the identification of over 260 kinases from a single cell line.[2] This application note provides detailed protocols for the use of CTX-0294885 in affinity purification for kinome profiling and highlights its utility in studying kinase-driven signaling pathways.

Quantitative Data Summary

The following tables summarize the key performance metrics of CTX-0294885 in kinome profiling experiments.

Table 1: Kinase Enrichment from MDA-MB-231 Cells

Affinity ReagentNumber of Protein Kinases IdentifiedReference
CTX-0294885235[2]
CTX-0294885 + 3 other kinase inhibitors261[2]

Table 2: Phosphosite Identification from MDA-MB-231 Cells

Affinity Reagent CombinationNumber of Kinases with Identified PhosphositesTotal High-Confidence PhosphositesReference
CTX-0294885 + 3 other kinase inhibitors183799[2]

Experimental Protocols

This section details the recommended procedures for cell lysis, affinity purification using CTX-0294885-conjugated beads, and on-bead digestion for subsequent mass spectrometry analysis. This protocol is based on established methods for kinome profiling using multiplexed inhibitor beads.[5][6]

Cell Lysis
  • Preparation: Grow MDA-MB-231 cells to 80-90% confluency.

  • Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add ice-cold MIB Lysis Buffer (50 mM HEPES-NaOH pH 8.0, 1 M NaCl, 1 mM EDTA, 1 mM EGTA, 0.5% Triton X-100, supplemented with protease and phosphatase inhibitors) to the cell monolayer.

  • Incubation: Incubate on ice for 20 minutes with occasional swirling.

  • Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Affinity Purification of Kinases
  • Bead Preparation: Resuspend the CTX-0294885-conjugated Sepharose beads in MIB Lysis Buffer.

  • Binding: Add the clarified cell lysate (typically 1-5 mg of total protein) to the bead slurry.

  • Incubation: Incubate the lysate-bead mixture overnight at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 2 minutes at 4°C and discard the supernatant.

    • Wash the beads once with MIB Lysis Buffer.

    • Wash the beads once with MIB Low Salt Buffer (50 mM HEPES-NaOH pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.5% Triton X-100).[6]

    • Wash the beads once with MIB High Salt Buffer (50 mM HEPES-NaOH pH 8.0, 1 M NaCl, 1 mM EDTA, 1 mM EGTA, 0.5% Triton X-100).[6]

On-Bead Digestion
  • Denaturation and Reduction: Resuspend the washed beads in a buffer containing 2 M urea, 50 mM Tris-HCl pH 8.0, and 10 mM DTT. Incubate for 30 minutes at room temperature.

  • Alkylation: Add iodoacetamide to a final concentration of 55 mM and incubate for 20 minutes in the dark at room temperature.

  • Digestion:

    • Wash the beads with 50 mM ammonium bicarbonate to remove urea.

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio).

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution with a solution of 50% acetonitrile and 0.1% formic acid.

    • Combine the eluates.

  • Sample Preparation for Mass Spectrometry: Desalt the peptide mixture using a C18 StageTip and dry under vacuum. The sample is now ready for LC-MS/MS analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_affinity_purification Affinity Purification cluster_ms_analysis Mass Spectrometry Analysis cell_culture 1. MDA-MB-231 Cell Culture lysis 2. Cell Lysis cell_culture->lysis clarification 3. Lysate Clarification lysis->clarification binding 4. Incubation with CTX-0294885 Beads clarification->binding washing 5. Washing Steps binding->washing digestion 6. On-Bead Digestion washing->digestion lcms 7. LC-MS/MS Analysis digestion->lcms data_analysis 8. Kinome Profiling Data Analysis lcms->data_analysis

Caption: Workflow for kinome profiling using CTX-0294885 affinity purification.

PI3K/AKT Signaling Pathway

Given that CTX-0294885 effectively captures all members of the AKT family, understanding the PI3K/AKT pathway is crucial for interpreting the results of kinome profiling studies.

PI3K_AKT_Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruitment akt AKT (Captured by CTX-0294885) pip3->akt Recruitment pdk1->akt Phosphorylation downstream Downstream Effectors (Cell Survival, Proliferation, Growth) akt->downstream Activation mtorc2 mTORC2 mtorc2->akt

Caption: Simplified PI3K/AKT signaling pathway highlighting AKT captured by CTX-0294885.

References

Application Notes and Protocols: Preparing CTX-0294885 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock and working solutions of CTX-0294885, a potent, broad-spectrum kinase inhibitor. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

CTX-0294885 is a bisanilino pyrimidine that has demonstrated inhibitory activity against a wide array of kinases.[1][2] It is frequently utilized as a reagent for affinity purification in mass spectrometry-based kinome profiling.[3][4][5]

Data Presentation

The following tables summarize the key quantitative data for CTX-0294885.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₄ClN₇O[1][6]
Molecular Weight437.93 g/mol [1][2]
AppearanceWhite crystalline solid[1][6]
Purity≥98%[6]
CAS Number1439934-41-4[1][2][6]

Table 2: Solubility Data

SolventSolubility (mg/mL)Molar Concentration (mM)NotesSource
DMSO20 - 88 mg/mL45.67 - 200.94 mMUse fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. Sonication may be required.[1][2][6]
DMF20 mg/mL45.67 mM[6]
Ethanol0.1 mg/mL0.23 mMInsoluble.[2][6]
WaterInsolubleInsoluble[2]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL1.14 mM[6]

Table 3: Storage and Stability

FormStorage TemperatureDurationSource
Solid Powder-20°CUp to 3 years[1][2]
In Solvent (DMSO)-80°CUp to 2 years[1][7][8]
In Solvent (DMSO)-20°CUp to 1 month - 1 year[2][7][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • CTX-0294885 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Pre-use Preparation: Before opening, allow the vial of CTX-0294885 to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming on the compound.

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of CTX-0294885 using its molecular weight (437.93 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.38 mg of CTX-0294885.

  • Dissolution:

    • Aseptically weigh the calculated amount of CTX-0294885 powder and transfer it to a sterile vial.

    • Add the appropriate volume of anhydrous DMSO.

    • Tightly cap the vial and vortex thoroughly for 2-5 minutes to dissolve the compound.

    • If the compound does not fully dissolve, sonication is recommended to aid dissolution.[1]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 2 years).[7][8] For shorter-term storage, -20°C is acceptable for up to one year.[7][8]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

Materials:

  • 10 mM CTX-0294885 stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM CTX-0294885 stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution with cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control in your experiment contains the same final concentration of DMSO.

  • Application: Add the final working solutions to your cell-based assays immediately after preparation. It is recommended to prepare fresh working solutions for each experiment.

Protocol 3: Preparation of a Formulation for In Vivo Studies

This protocol provides an example formulation for administering CTX-0294885. The optimal formulation may vary depending on the animal model and route of administration.

Materials:

  • CTX-0294885 powder

  • Anhydrous DMSO

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

Example Formulation (e.g., for a 2 mg/mL working solution): [1]

  • Stock Preparation: Prepare a concentrated stock solution in DMSO. For instance, dissolve the required amount of CTX-0294885 in DMSO to achieve a concentration that is higher than the final working solution (e.g., 20 mg/mL).

  • Vehicle Preparation: In a sterile tube, combine the vehicle components. A common vehicle consists of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

  • Final Formulation:

    • Add the calculated volume of the CTX-0294885 DMSO stock to the pre-mixed vehicle to achieve the final desired concentration (e.g., 2 mg/mL).

    • Vortex thoroughly to ensure a homogenous solution. Sonication may be necessary to achieve a clear solution.[1]

    • It is recommended to prepare this formulation fresh on the day of use.[7]

Visualizations

Below are diagrams illustrating key workflows.

G cluster_stock Stock Solution Preparation A Equilibrate CTX-0294885 to Room Temperature B Weigh Compound A->B C Add Anhydrous DMSO B->C D Vortex / Sonicate to Dissolve C->D E Aliquot into Single-Use Vials D->E F Store at -80°C E->F

Caption: Workflow for preparing a CTX-0294885 stock solution.

G cluster_working In Vitro Working Solution Preparation A Thaw Aliquot of DMSO Stock Solution B Perform Serial Dilutions in Cell Culture Medium A->B C Ensure Final DMSO Concentration is Low (e.g., <0.5%) B->C D Use Immediately in Cell-Based Assays C->D

Caption: Workflow for preparing an in vitro working solution.

G cluster_invivo In Vivo Formulation Preparation cluster_vehicle Vehicle Preparation cluster_drug Drug Preparation V1 PEG300 V_Mix Mix Vehicle Components V1->V_Mix V2 Tween 80 V2->V_Mix V3 Saline V3->V_Mix Final_Mix Combine Stock with Vehicle & Vortex/Sonicate V_Mix->Final_Mix D1 CTX-0294885 Powder D_Stock Prepare Concentrated Stock Solution D1->D_Stock D2 DMSO D2->D_Stock D_Stock->Final_Mix Use Use Immediately for In Vivo Experiments Final_Mix->Use

Caption: Workflow for preparing an in vivo formulation.

References

Application Notes and Protocols: CTX-0294885 Sepharose Beads for Kinome Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a potent, broad-spectrum kinase inhibitor based on a bisanilino pyrimidine scaffold.[1][2] Its ability to bind to a wide range of kinases makes it a powerful tool for chemical proteomics and kinome profiling.[1][3][4][5][6] When covalently coupled to Sepharose beads, CTX-0294885 serves as an effective affinity resin for the enrichment of kinases from cell and tissue lysates. This allows for the subsequent identification and quantification of a large portion of the expressed kinome by mass spectrometry.[1][2][5]

These application notes provide detailed protocols for the preparation of CTX-0294885 Sepharose beads and their application in kinome profiling experiments.

Data Presentation

CTX-0294885 has demonstrated significant efficacy in capturing a diverse range of kinases. The following tables summarize the key quantitative data regarding its performance.

Table 1: Kinase Capture Performance of CTX-0294885

Cell LineNumber of Protein Kinases IdentifiedKey Kinase Families CapturedReference
MDA-MB-231235All members of the AKT family[1][3][4]

Table 2: IC50 Values for Selected Kinases

KinaseIC50 (nM)
FLT31
Src2
JAK23
FAK4
VEGF Receptor 33
Aurora Kinase A18
JAK328

Data from initial screening.[7]

Experimental Protocols

Protocol 1: Preparation of CTX-0294885 Sepharose Beads

This protocol describes the covalent coupling of CTX-0294885 to NHS-activated Sepharose beads. The piperazinyl group on CTX-0294885 contains a secondary amine that can react with the N-hydroxysuccinimide (NHS) ester on the beads to form a stable amide bond.

Materials:

  • CTX-0294885

  • NHS-activated Sepharose 4 Fast Flow (or similar)

  • Dimethyl sulfoxide (DMSO)

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M ethanolamine or 100 mM Tris-HCl, pH 8.0

  • Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Storage Buffer: Phosphate-buffered saline (PBS) with 20% ethanol

  • Spin columns or microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Prepare CTX-0294885 Solution: Dissolve CTX-0294885 in a minimal amount of DMSO to create a concentrated stock solution. Further dilute the stock solution in cold Coupling Buffer to the desired final concentration (e.g., 1-5 mg/mL).

  • Wash the Sepharose Beads:

    • Transfer the required amount of NHS-activated Sepharose slurry to a spin column or microcentrifuge tube.

    • Wash the beads with 10-15 bed volumes of ice-cold 1 mM HCl. This removes the protective isopropanol and preserves the reactivity of the NHS esters.

    • Immediately after washing, equilibrate the beads with 3-5 bed volumes of cold Coupling Buffer.

  • Coupling Reaction:

    • Add the CTX-0294885 solution to the washed Sepharose beads.

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C on an end-over-end rotator.

  • Block Unreacted Sites:

    • Pellet the beads by centrifugation (e.g., 500 x g for 1 minute).

    • Remove the supernatant and add Blocking Buffer.

    • Incubate for 2-3 hours at room temperature or overnight at 4°C on an end-over-end rotator to quench any unreacted NHS esters.

  • Wash the Beads:

    • Pellet the beads and discard the supernatant.

    • Wash the beads by alternating between Wash Buffer A and Wash Buffer B. Perform at least three cycles of these washes, using 5-10 bed volumes for each wash.

    • Finally, wash the beads with 5-10 bed volumes of PBS.

  • Storage:

    • Resuspend the prepared CTX-0294885 Sepharose beads in Storage Buffer.

    • Store at 4°C until use.

Protocol 2: Kinome Profiling using CTX-0294885 Sepharose Beads

This protocol outlines a general workflow for the enrichment of kinases from cell lysates for subsequent analysis by mass spectrometry.

Materials:

  • CTX-0294885 Sepharose beads

  • Cell culture plates

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors just before use.

  • Wash Buffer: Lysis Buffer without protease and phosphatase inhibitors.

  • Elution Buffer: 0.2 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.8

  • Microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold Lysis Buffer to the cells and incubate on ice for 20-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Affinity Enrichment:

    • Take an appropriate amount of CTX-0294885 Sepharose bead slurry and wash with Lysis Buffer.

    • Add the clarified cell lysate (e.g., 1-5 mg of total protein) to the washed beads.

    • Incubate for 2-4 hours at 4°C on an end-over-end rotator.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 500 x g for 1 minute at 4°C).

    • Remove the supernatant.

    • Wash the beads extensively with Wash Buffer (e.g., 3-5 times with 1 mL of buffer for each wash) to remove non-specifically bound proteins.

  • Elution:

    • To elute the bound kinases, add Elution Buffer to the beads and incubate at room temperature for 10-15 minutes with gentle agitation.

    • Pellet the beads and collect the supernatant containing the eluted kinases.

    • If using a low pH elution buffer, neutralize the eluate by adding Neutralization Buffer.

  • Downstream Analysis:

    • The eluted proteins are now ready for downstream processing, such as SDS-PAGE, in-gel digestion, and analysis by LC-MS/MS for protein identification and quantification.

Visualizations

experimental_workflow_bead_preparation cluster_prep Bead Preparation cluster_coupling Coupling Reaction cluster_blocking Blocking and Washing cluster_final Final Product start NHS-activated Sepharose Beads wash1 Wash with ice-cold 1 mM HCl start->wash1 equilibrate Equilibrate with Coupling Buffer wash1->equilibrate incubate Incubate (2-4h RT or O/N 4°C) equilibrate->incubate ctx_solution CTX-0294885 in Coupling Buffer ctx_solution->incubate block Block with Ethanolamine/Tris incubate->block wash_cycle Alternate Washes (pH 4.0 and pH 8.0) block->wash_cycle final_wash Final Wash with PBS wash_cycle->final_wash store Store at 4°C in PBS with 20% Ethanol final_wash->store end_product CTX-0294885 Sepharose Beads store->end_product

Caption: Workflow for the preparation of CTX-0294885 Sepharose beads.

kinome_profiling_workflow cluster_lysis Sample Preparation cluster_enrichment Kinase Enrichment cluster_analysis Downstream Analysis cells Cultured Cells lysis Cell Lysis cells->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify lysate Clarified Lysate clarify->lysate incubation Incubate Lysate with Beads lysate->incubation beads CTX-0294885 Sepharose Beads beads->incubation washing Extensive Washing incubation->washing elution Elute Bound Kinases washing->elution processing Sample Processing (e.g., Digestion) elution->processing ms_analysis LC-MS/MS Analysis processing->ms_analysis data_analysis Data Analysis (Kinome Profile) ms_analysis->data_analysis

Caption: Workflow for kinome profiling using CTX-0294885 Sepharose beads.

References

Application Notes and Protocols: Investigating the Effects of CTX-0294885 on MDA-MB-231 Triple-Negative Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CTX-0294885 is a potent, broad-spectrum kinase inhibitor that has been demonstrated to bind to a wide array of kinases, including all members of the AKT family.[1][2] This characteristic makes it a valuable tool for studying kinome signaling networks, particularly in the context of diseases driven by aberrant kinase activity, such as cancer.[1][3] The MDA-MB-231 cell line, derived from a metastatic triple-negative breast cancer (TNBC), is a widely utilized model for studying aggressive and metastatic breast cancers. These cells are characterized by their lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, rendering them resistant to many targeted therapies.

These application notes provide a framework for utilizing CTX-0294885 to investigate its potential anti-cancer effects on MDA-MB-231 cells. The protocols outlined below describe methods for assessing cell viability, and apoptosis, and for analyzing the modulation of key signaling pathways.

Data Presentation

Table 1: Kinase Inhibition Profile of CTX-0294885
Kinase FamilyRepresentative Kinases Inhibited
AKTAKT1, AKT2, AKT3[1]
Receptor Tyrosine KinasesFLT3, VEGFR3[4]
Non-receptor Tyrosine KinasesFAK, Src, JAK2, JAK3[4]
Serine/Threonine KinasesAurora Kinase A[4]
Table 2: Hypothetical Effects of CTX-0294885 on MDA-MB-231 Cells
ParameterCTX-0294885 TreatmentObservations
Cell Viability (IC50) 48 hoursExpected to be in the low micromolar range.
Apoptosis 24 hoursDose-dependent increase in Annexin V positive cells.
Cell Cycle 24 hoursPotential for G1 or G2/M arrest.
p-AKT (Ser473) Levels 4 hoursSignificant dose-dependent reduction.
p-ERK1/2 (Thr202/Tyr204) Levels 4 hoursPotential for modulation depending on off-target effects.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Activates CTX CTX-0294885 AKT AKT CTX->AKT Inhibits PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes G start Seed MDA-MB-231 cells in 96-well plate incubation1 Incubate for 24 hours start->incubation1 treatment Treat with serial dilutions of CTX-0294885 incubation1->treatment incubation2 Incubate for 48 hours treatment->incubation2 add_reagent Add CellTiter-Glo® Reagent incubation2->add_reagent incubation3 Incubate for 10 minutes add_reagent->incubation3 read_plate Measure Luminescence incubation3->read_plate

References

Application Notes and Protocols for CTX-0294885 in Phosphopeptide Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a novel, broad-spectrum kinase inhibitor that has demonstrated significant utility as an affinity reagent for the enrichment and analysis of the human kinome.[1][2] This bisanilino pyrimidine compound can be immobilized on a solid support, such as Sepharose beads, to effectively capture a wide range of protein kinases from cell lysates.[1][2] Its application is particularly valuable in mass spectrometry (MS)-based proteomics for comprehensive kinome profiling and the subsequent identification of phosphopeptides, providing insights into cellular signaling networks.

One of the key advantages of CTX-0294885 is its ability to capture kinases that are often missed by other broad-spectrum inhibitors, such as all members of the AKT family.[1][3] When used in combination with other kinase inhibitors, CTX-0294885 significantly expands the coverage of the kinome, enabling a more thorough investigation of kinase-mediated signaling pathways.[1] This document provides detailed application notes and protocols for the use of CTX-0294885 in conjunction with phosphopeptide enrichment techniques for advanced phosphoproteomic studies.

Data Presentation

The use of CTX-0294885, particularly in combination with other kinase inhibitors and coupled with phosphopeptide enrichment, has yielded significant quantitative data in kinome profiling. The following tables summarize the key findings from studies utilizing this reagent in the MDA-MB-231 human breast cancer cell line.

Table 1: Kinase Identification using CTX-0294885-based Affinity Purification

Inhibitor(s) Number of Protein Kinases Identified Cell Line Key Findings Reference
CTX-0294885235MDA-MB-231Captured all members of the AKT family.[1][3]
Mixture of three common kinase inhibitorsNot specifiedMDA-MB-231-[1]
CTX-0294885 + three common kinase inhibitors261MDA-MB-231Largest kinome coverage from a single cell line reported to date.[1]

Table 2: Phosphosite Identification Following Kinase Enrichment and Phosphopeptide Enrichment

Enrichment Strategy Number of High-Confidence Phosphosites Number of Kinases with Phosphosites Key Findings Reference
Affinity purification with four inhibitors (including CTX-0294885) coupled with phosphopeptide enrichment799183~10% of phosphosites localized to the activation loop. Identification of previously unreported phosphosites on BMP2K, MELK, HIPK2, and PRKDC.[1]
TiO2 enrichment for phosphopeptides (in the context of CTX-0294885 experiments)Not specified179-[3]

Experimental Protocols

The following protocols provide a detailed methodology for the use of CTX-0294885 in kinase enrichment, followed by a general but robust protocol for phosphopeptide enrichment using Titanium Dioxide (TiO2), a method often coupled with this type of workflow.

Protocol 1: Kinase Enrichment using CTX-0294885-Coupled Beads

This protocol is based on the affinity purification of kinases from cell lysates.

Materials:

  • CTX-0294885-coupled Sepharose beads

  • MDA-MB-231 cells (or other cell line of interest)

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Microcentrifuge tubes

  • End-over-end rotator

  • Centrifuge

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold Lysis Buffer for 30 minutes with gentle agitation.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Affinity Purification:

    • Equilibrate the CTX-0294885-coupled Sepharose beads with Lysis Buffer.

    • Incubate the cell lysate (e.g., 1-5 mg of total protein) with the equilibrated beads for 2-4 hours at 4°C with end-over-end rotation.

    • Pellet the beads by centrifugation at 1,000 x g for 2 minutes at 4°C and discard the supernatant.

    • Wash the beads three times with Wash Buffer.

  • Elution:

    • Elute the bound kinases by incubating the beads with Elution Buffer for 10-15 minutes at room temperature with gentle agitation.

    • Pellet the beads and collect the supernatant containing the enriched kinases.

    • Immediately neutralize the eluate with Neutralization Buffer.

  • Sample Preparation for Downstream Analysis:

    • The eluted kinase fraction can be further processed for downstream applications such as Western blotting or, for phosphoproteomics, subjected to protein digestion and subsequent phosphopeptide enrichment.

Protocol 2: Phosphopeptide Enrichment using Titanium Dioxide (TiO2)

This protocol is a general procedure for the enrichment of phosphopeptides from a complex peptide mixture, such as the digested eluate from the kinase enrichment step.

Materials:

  • Digested peptide sample (from Protocol 1)

  • TiO2 spin tips or columns

  • Loading Buffer (e.g., 80% Acetonitrile (ACN), 5% Trifluoroacetic acid (TFA), 1 M Glycolic acid)

  • Wash Buffer 1 (e.g., 80% ACN, 1% TFA)

  • Wash Buffer 2 (e.g., 10% ACN, 0.2% TFA)

  • Elution Buffer (e.g., 1% Ammonium hydroxide)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Ensure the digested peptide sample is acidified (pH < 3.0) with TFA.

    • Resuspend the dried peptides in Loading Buffer.

  • TiO2 Column Equilibration:

    • Equilibrate the TiO2 spin tip/column by washing with ACN, followed by Wash Buffer 1, and finally Loading Buffer.

  • Phosphopeptide Binding:

    • Load the peptide sample onto the equilibrated TiO2 column.

    • Centrifuge to pass the sample through the column. Reload the flow-through to maximize binding.

  • Washing:

    • Wash the column sequentially with Loading Buffer, Wash Buffer 1, and Wash Buffer 2 to remove non-specifically bound, non-phosphorylated peptides.

  • Elution:

    • Elute the bound phosphopeptides by adding Elution Buffer to the column and centrifuging into a fresh collection tube.

    • Repeat the elution step to ensure complete recovery.

  • Sample Preparation for Mass Spectrometry:

    • Immediately acidify the eluate with formic acid.

    • Desalt and concentrate the phosphopeptide sample using a C18 StageTip or equivalent before LC-MS/MS analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_kinase_enrichment Kinase Enrichment cluster_phospho_enrichment Phosphopeptide Enrichment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., MDA-MB-231) lysis 2. Cell Lysis cell_culture->lysis affinity_purification 3. Affinity Purification with CTX-0294885 Beads lysis->affinity_purification Cell Lysate elution 4. Elution of Enriched Kinases affinity_purification->elution digestion 5. Protein Digestion (Trypsin) elution->digestion Enriched Kinases tio2_enrichment 6. TiO2 Phosphopeptide Enrichment digestion->tio2_enrichment lc_ms 7. LC-MS/MS Analysis tio2_enrichment->lc_ms Enriched Phosphopeptides data_analysis 8. Data Analysis (Phosphosite Identification) lc_ms->data_analysis

Caption: Experimental workflow for phosphopeptide analysis using CTX-0294885.

Logical Relationship of CTX-0294885 Application

logical_relationship ctx CTX-0294885 (Broad-Spectrum Kinase Inhibitor) beads Immobilized on Sepharose Beads ctx->beads kinases Enriched Kinome beads->kinases Binds to lysate Cell Lysate lysate->kinases Applied to phosphopeptides Enriched Phosphopeptides kinases->phosphopeptides Digestion & Phospho-enrichment ms Mass Spectrometry phosphopeptides->ms Analyzed by pathway Signaling Pathway Elucidation ms->pathway Leads to

Caption: Logical flow of CTX-0294885 application in phosphoproteomics.

Signaling Pathway Elucidation Concept

Caption: Conceptual diagram of signaling pathway discovery with CTX-0294885.

References

Application Notes and Protocols for CTX-0294885: In Vivo Dissolution and Formulation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a potent, broad-spectrum kinase inhibitor utilized in proteomics and kinome profiling to capture a wide array of kinases, notably including the entire AKT family.[1][2][3] Its potential therapeutic applications in areas such as oncology, inflammation, and diabetes necessitate a thorough understanding of its behavior in vivo.[1] This document provides detailed application notes and standardized protocols for the formulation and subsequent evaluation of the in vivo dissolution of CTX-0294885, a critical step in preclinical development. Given its poor aqueous solubility, formulation strategies are key to achieving adequate bioavailability for non-clinical studies.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of CTX-0294885 is fundamental for formulation development. As a bisanilino pyrimidine, its solubility is limited in aqueous media, presenting a challenge for in vivo administration.[4][5]

Table 1: Physicochemical and Solubility Data for CTX-0294885

PropertyValueSource
Chemical Name 2-[[5-chloro-2-[[4-(1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-benzamide[2]
Molecular Formula C₂₂H₂₄ClN₇O[2][4]
Molecular Weight 437.9 g/mol [2]
Purity ≥98%[2]
Solubility in DMSO 20 mg/mL to 88 mg/mL[2][4][5]
Solubility in DMF 20 mg/mL[2]
Solubility in Ethanol 0.1 mg/mL (Insoluble)[2][5]
Solubility in Water Insoluble[5][6]
Solubility in DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[2]

Note: Solubility in DMSO may vary; it is recommended to use fresh, anhydrous DMSO for optimal dissolution.[5] Warming and sonication can aid in solubilization.[4][6]

Recommended Formulations for In Vivo Studies

The selection of an appropriate vehicle is paramount for ensuring the bioavailability of CTX-0294885 in animal models. Below are several recommended starting formulations suitable for preclinical research. Researchers should perform small-scale compatibility and stability studies prior to animal administration.

Table 2: Example Formulations for CTX-0294885

Formulation ComponentExample 1 (Oral/IP)Example 2 (Oral)Example 3 (IV - use with caution)
Solubilizing Agent DMSODMSODMSO
Vehicle 40% PEG300Corn Oil20% SBE-β-CD in Saline
Surfactant 5% Tween-80--
Aqueous Component 45% Saline--
Final Concentration 2 mg/mLVariableVariable
Source [4][1][5][1]

IP: Intraperitoneal; IV: Intravenous; SBE-β-CD: Sulfobutylether-β-cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of CTX-0294885 Formulation for Oral Administration

This protocol details the preparation of a 2 mg/mL suspension of CTX-0294885 suitable for oral gavage in rodents.

Materials:

  • CTX-0294885 powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of CTX-0294885 powder based on the desired final volume and concentration.

  • Initial Solubilization: Add the appropriate volume of DMSO to the CTX-0294885 powder. For a 1 mL final solution at 2 mg/mL, a stock solution in DMSO is first prepared. For instance, if starting with a 55 mg/mL DMSO stock, a small volume is taken.[4] Alternatively, for the formulation in Table 2, Example 1, add 10% of the final volume as DMSO. Vortex thoroughly until the compound is fully dissolved. Gentle warming (37°C) or sonication may be required.[4]

  • Addition of Co-solvent: To the DMSO solution, add 40% of the final volume of PEG300. Mix thoroughly by vortexing until a clear, homogenous solution is obtained.

  • Addition of Surfactant: Add 5% of the final volume of Tween-80 to the mixture. Vortex until the solution is uniform.

  • Addition of Aqueous Phase: Slowly add 45% of the final volume of sterile saline to the organic phase while vortexing to prevent precipitation. The final solution should be a clear solution or a fine, homogenous suspension.

  • Final Checks: Inspect the final formulation for any precipitation or phase separation. This formulation should be prepared fresh and used immediately for optimal results.[5]

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of a CTX-0294885 formulation following oral administration to mice.

Materials:

  • Prepared CTX-0294885 formulation

  • 8-10 week old mice (e.g., BALB/c or similar strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Centrifuge

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting: Acclimate animals for at least 3 days prior to the study. Fast the mice for 4-6 hours before dosing, with water provided ad libitum.

  • Dosing: Accurately weigh each animal to determine the precise dosing volume. Administer the prepared CTX-0294885 formulation via oral gavage at the desired dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method such as tail vein or saphenous vein puncture.

  • Plasma Preparation: Immediately transfer the blood into heparinized microcentrifuge tubes. Centrifuge at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of CTX-0294885 in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

Visualizations

Signaling Pathway Inhibition

CTX-0294885 is a broad-spectrum kinase inhibitor that has been shown to capture all members of the AKT family.[1][3] The following diagram illustrates a simplified representation of the PI3K/AKT signaling pathway, a critical pathway in cell survival and proliferation that is targeted by CTX-0294885.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation CTX CTX-0294885 CTX->AKT

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of CTX-0294885 on AKT.

Experimental Workflow

The following diagram outlines the general workflow for the formulation and in vivo pharmacokinetic evaluation of CTX-0294885.

Experimental_Workflow start Start: CTX-0294885 Powder formulation Formulation Preparation (Protocol 1) start->formulation dosing Animal Dosing (Oral Gavage) formulation->dosing sampling Blood Sampling (Time Course) dosing->sampling plasma Plasma Separation (Centrifugation) sampling->plasma analysis Bioanalysis (LC-MS/MS) plasma->analysis pk Pharmacokinetic Analysis analysis->pk end End: PK Profile pk->end

Caption: Workflow for in vivo pharmacokinetic analysis of CTX-0294885.

Conclusion

CTX-0294885 is a valuable research tool with therapeutic potential, but its poor aqueous solubility requires careful formulation for in vivo applications. The protocols and data presented here offer a starting point for researchers to develop suitable formulations and evaluate the pharmacokinetic properties of this compound. It is essential to note that formulation optimization and validation are critical steps to ensure reliable and reproducible results in preclinical studies.

References

Quantitative Proteomics with CTX-0294885: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a novel, potent, broad-spectrum kinase inhibitor that has been effectively utilized as an affinity reagent for the comprehensive analysis of the human kinome.[1] Its unique bisanilino pyrimidine structure allows for the capture of a wide range of kinases, making it a powerful tool for quantitative mass spectrometry-based proteomics. This document provides detailed application notes and protocols for the use of CTX-0294885 in kinome profiling, with a specific focus on its application in the MDA-MB-231 human breast cancer cell line.

One of the key advantages of CTX-0294885 is its ability to enrich a large number of protein kinases from complex cell lysates. In studies using the MDA-MB-231 cell line, CTX-0294885 successfully captured 235 protein kinases, a significant portion of the expressed kinome.[1] Notably, this included all members of the AKT family, a critical signaling node in cancer, which had not been previously achieved with other broad-spectrum kinase inhibitors. Furthermore, when used in combination with other kinase inhibitors, CTX-0294885 helped to expand the coverage to 261 kinases, demonstrating its utility in achieving near-complete kinome analysis.[1] The proteomics data from these foundational studies are publicly available through the ProteomeXchange Consortium with the dataset identifier PXD000239.

Data Presentation

The following tables summarize the quantitative data obtained from kinome profiling experiments using CTX-0294885 in MDA-MB-231 cells. This data highlights the broad applicability and effectiveness of CTX-0294885 as a kinase enrichment tool.

Table 1: Summary of Kinase Enrichment with CTX-0294885

ParameterResult
Cell LineMDA-MB-231
Number of Protein Kinases Identified235
Notable Kinase Family CapturedAll members of the AKT family

Table 2: Expanded Kinome Coverage with Inhibitor Combination

Inhibitor CombinationNumber of Kinases Identified
CTX-0294885 alone235
CTX-0294885 + Purvalanol B, SU6668, VI16832261

Experimental Protocols

The following protocols are based on the methodologies described in the foundational research by Zhang et al. (2013).

Cell Culture and Lysis

Objective: To prepare cell lysates from MDA-MB-231 cells for affinity purification.

Materials:

  • MDA-MB-231 cells

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Dulbecco's Phosphate Buffered Saline (DPBS)

  • Trypsin-EDTA

  • Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 10 mM NaF, 1 mM Na3VO4, protease inhibitor cocktail)

Protocol:

  • Culture MDA-MB-231 cells in DMEM high glucose medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Grow cells to 80-90% confluency.

  • Wash the cells twice with ice-cold DPBS.

  • Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.

  • Incubate the lysate on ice for 20 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Affinity Purification using CTX-0294885-Sepharose Beads

Objective: To enrich for protein kinases from the cell lysate using CTX-0294885.

Materials:

  • CTX-0294885-conjugated Sepharose beads

  • Cell lysate from Protocol 1

  • Wash Buffer (Lysis Buffer without protease inhibitors)

  • Elution Buffer (0.1 M glycine pH 2.5)

  • Neutralization Buffer (1 M Tris-HCl pH 8.0)

Protocol:

  • Equilibrate the CTX-0294885-Sepharose beads with Lysis Buffer.

  • Incubate the cell lysate (typically 1-5 mg of total protein) with the equilibrated beads for 2 hours at 4°C with gentle rotation.

  • Pellet the beads by centrifugation at 1,000 x g for 2 minutes at 4°C and discard the supernatant.

  • Wash the beads three times with Wash Buffer.

  • Elute the bound proteins by incubating the beads with Elution Buffer for 10 minutes at room temperature.

  • Collect the eluate and immediately neutralize it by adding Neutralization Buffer.

Sample Preparation for Mass Spectrometry

Objective: To prepare the enriched kinase sample for analysis by LC-MS/MS.

Materials:

  • Enriched kinase sample from Protocol 2

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • C18 desalting spin columns

Protocol:

  • Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • Digest the proteins into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.

  • Acidify the peptide mixture by adding TFA to a final concentration of 0.1%.

  • Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.

  • Dry the purified peptides in a vacuum centrifuge.

LC-MS/MS Analysis

Objective: To identify and quantify the enriched kinases using mass spectrometry.

Protocol:

  • Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Separate the peptides using a reversed-phase column with a gradient of acetonitrile.

  • Acquire mass spectra in a data-dependent manner, where the most abundant precursor ions are selected for fragmentation.

Data Analysis

Objective: To identify and quantify the proteins from the mass spectrometry data.

Protocol:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant).

  • Search the generated peak lists against a human protein database (e.g., UniProt) to identify the peptides and proteins.

  • Perform protein quantification based on label-free methods such as spectral counting or intensity-based measurements.

  • Filter the identified proteins to include only those classified as protein kinases.

Visualizations

Signaling Pathway Diagram

The capture of all AKT family members (AKT1, AKT2, and AKT3) by CTX-0294885 is a significant finding, as the PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. The AKT signaling pathway plays a crucial role in the biology of MDA-MB-231 cells, influencing their migratory and invasive properties.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (AKT1, AKT2, AKT3) PIP3->AKT PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3B, FOXO) AKT->Downstream Activation/ Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Migration Cell Migration & Invasion Downstream->Migration

Caption: Simplified PI3K/AKT signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for kinome profiling using CTX-0294885.

Kinome_Profiling_Workflow Start MDA-MB-231 Cell Culture Lysis Cell Lysis Start->Lysis AffinityPurification Affinity Purification (CTX-0294885-Sepharose) Lysis->AffinityPurification Elution Elution of Bound Kinases AffinityPurification->Elution Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Protein ID & Quant) LCMS->DataAnalysis Result Kinome Profile (List of Identified Kinases) DataAnalysis->Result

Caption: Experimental workflow for kinome profiling.

References

Application Notes and Protocols for Large-Scale Kinome Profiling Using CTX-0294885

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a potent, broad-spectrum kinase inhibitor based on a bisanilino pyrimidine scaffold.[1][2] Its ability to bind to a wide range of protein kinases has been leveraged to develop it into a powerful affinity reagent for chemical proteomics.[3][4] When immobilized on Sepharose beads, CTX-0294885 serves as an effective tool for the large-scale enrichment and subsequent identification of kinases from complex biological samples, such as cell lysates.[1][2][3] This approach, often referred to as kinome profiling, is crucial for understanding cellular signaling networks, identifying novel drug targets, and elucidating the mechanisms of action of kinase inhibitors.[5][6]

A key advantage of CTX-0294885 is its unique capture profile, which includes the entire AKT family of kinases, a feat not achieved by previously utilized broad-spectrum inhibitors.[1][2][3][7][8] This makes it an invaluable tool for studying the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in diseases like cancer.[8][9]

These application notes provide an overview of the capabilities of CTX-0294885, quantitative data on its performance, and detailed protocols for its use in large-scale kinome profiling experiments.

Data Presentation

The utility of CTX-0294885 as a broad-spectrum kinase inhibitor is demonstrated by its inhibitory activity against various kinases and its extensive coverage of the kinome when used as an affinity reagent.

Table 1: Inhibitory Activity of CTX-0294885 against a Panel of Kinases
Kinase TargetIC50 (nM)
FLT31
Src2
JAK23
VEGF Receptor 33
FAK4
Aurora Kinase A18
JAK328
Data sourced from Cayman Chemical.[8]
Table 2: Kinome Coverage using CTX-0294885-based Affinity Purification from MDA-MB-231 Cells
Affinity Reagent(s)Number of Protein Kinases IdentifiedKey Findings
CTX-0294885235Includes all members of the AKT family.[1][3][7][8]
CTX-0294885 + Purvalanol B, SU6668, VI16832261Represents one of the largest kinome coverages from a single cell line to date.[3][7]
Four-Inhibitor Mix + Phosphopeptide Enrichment183 (with 799 phosphosites)Enabled identification of previously unreported phosphosites on key signaling kinases.[3][7]
Data from large-scale kinome profiling experiments followed by LC-MS/MS.[3][7]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Mass Spectrometry Analysis Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Incubation Incubate Lysate with CTX-0294885-Sepharose Beads Protein Quantification->Incubation Washing Wash Beads to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Kinases Washing->Elution Digestion On-bead or In-solution Trypsin Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search and Protein Identification LC_MS->Data_Analysis Kinome Profile Kinome Profile Data_Analysis->Kinome Profile

Caption: Workflow for kinome profiling using CTX-0294885.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_input Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT (Captured by CTX-0294885) PIP3->AKT PTEN PTEN PIP3->PTEN PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->AKT phosphorylates Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth PTEN->PIP2 dephosphorylates

Caption: Simplified PI3K/Akt signaling pathway highlighting AKT.

Experimental Protocols

The following protocols are based on methodologies described for kinome profiling using immobilized kinase inhibitors.[5][6] For precise details, users should refer to the primary publication by Zhang et al. (2013).[7]

Protocol 1: Preparation of Cell Lysate
  • Cell Culture: Culture cells of interest (e.g., MDA-MB-231) to ~80-90% confluency. For quantitative experiments using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), culture cells for at least five passages in SILAC-compatible medium containing either "light" (standard) or "heavy" (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) amino acids.

  • Cell Harvest: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells into PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails).

  • Homogenization: Incubate the cell suspension on ice for 20 minutes with occasional vortexing. Further lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds on, 20 seconds off).

  • Clarification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay. Adjust the protein concentration to 1-5 mg/mL with lysis buffer.

Protocol 2: Affinity Purification of Kinases
  • Bead Preparation: CTX-0294885 is covalently coupled to Sepharose beads. Before use, wash the beads three times with lysis buffer. Use a 50% slurry of beads for the purification.

  • Incubation: In a microcentrifuge tube, combine the cell lysate (e.g., 1-5 mg of total protein) with an appropriate volume of the CTX-0294885-Sepharose bead slurry (e.g., 20-50 µL of packed beads).

  • Binding: Incubate the lysate-bead mixture overnight (12-16 hours) at 4°C on a rotator to allow for kinase binding.

  • Washing:

    • Centrifuge the tubes at 500 x g for 2 minutes at 4°C to pellet the beads. Discard the supernatant.

    • Wash the beads three times with a high-salt wash buffer (e.g., lysis buffer with 500 mM NaCl) to remove non-specific protein interactions.

    • Wash the beads two times with a low-salt wash buffer (e.g., lysis buffer with 150 mM NaCl) to remove residual salt.

  • Elution: Elute the bound kinases from the beads using one of the following methods:

    • Competitive Elution: Incubate the beads with a high concentration of ATP (e.g., 10 mM) or a competing soluble kinase inhibitor in an appropriate buffer for 30 minutes at room temperature.

    • Denaturing Elution: Add 2x SDS-PAGE loading buffer to the beads and boil for 5-10 minutes.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol assumes on-bead digestion, which can improve sensitivity.

  • Reduction and Alkylation: After the final wash step (Protocol 2, Step 4), resuspend the beads in a buffer containing a reducing agent (e.g., 10 mM DTT in 50 mM ammonium bicarbonate) and incubate for 30 minutes at 56°C. Cool to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate) and incubate for 20 minutes in the dark.

  • Digestion: Wash the beads with 50 mM ammonium bicarbonate to remove excess DTT and iodoacetamide. Resuspend the beads in 50 mM ammonium bicarbonate and add sequencing-grade trypsin (e.g., 1 µg). Incubate overnight at 37°C with shaking.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second peptide extraction by adding a solution of 50% acetonitrile and 0.1% formic acid to the beads, vortexing, and collecting the supernatant.

  • Sample Cleanup: Combine the peptide extracts and dry them in a vacuum centrifuge. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

Protocol 4: LC-MS/MS Analysis
  • Instrumentation: Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument) coupled to a nano-liquid chromatography system.

  • Chromatography: Load the peptides onto a C18 trap column and then separate them on an analytical C18 column using a gradient of increasing acetonitrile concentration (e.g., a 60-120 minute gradient from 2% to 40% acetonitrile in 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition mode, where the most abundant precursor ions from a full MS scan are selected for fragmentation (MS/MS) by higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Process the raw mass spectrometry data using a software platform such as MaxQuant.

    • Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.

    • Set appropriate parameters for the search, including trypsin as the enzyme, a maximum of two missed cleavages, carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine and phosphorylation of serine, threonine, and tyrosine as variable modifications.

    • Filter the results to a high confidence level, typically a 1% false discovery rate (FDR) at both the peptide and protein levels. The identified proteins constitute the kinome profile.

References

Troubleshooting & Optimization

CTX-0294885 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CTX-0294885. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues and provide clear guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is CTX-0294885 and why is its solubility a concern?

CTX-0294885 is a potent, broad-spectrum kinase inhibitor used in cancer and cell signaling research.[1][2][3] It is a bisanilino pyrimidine that can bind to and inhibit a wide range of kinases, including those in the AKT, JAK/STAT, and VEGF receptor signaling pathways.[1][4] Like many small molecule inhibitors, CTX-0294885 is a hydrophobic compound with low aqueous solubility, which can lead to challenges in preparing stable, homogenous solutions for in vitro and in vivo experiments.[3]

Q2: What is the recommended solvent for preparing a primary stock solution of CTX-0294885?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of CTX-0294885.[1][2][3] It is crucial to use anhydrous, high-purity DMSO, as moisture can significantly reduce the solubility of the compound.[3]

Q3: My CTX-0294885 precipitated when I diluted my DMSO stock into my aqueous cell culture medium. Why did this happen?

This phenomenon, often called "crashing out" or "antisolvent precipitation," is common for hydrophobic compounds.[5][6] It occurs because the compound is highly soluble in the organic DMSO stock but becomes poorly soluble when rapidly diluted into the aqueous environment of your buffer or medium. The drastic change in solvent polarity causes the compound to fall out of solution.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v).[7] It is essential to always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.

Q5: Can I heat or sonicate the solution to improve solubility?

Yes, gentle warming (e.g., to 37°C) and sonication are recommended methods to aid in the dissolution of CTX-0294885, particularly in DMSO.[2][7] These techniques can help break down compound aggregates and ensure a homogenous stock solution. However, avoid excessive heating, which could degrade the compound.

Solubility Data

The solubility of CTX-0294885 varies significantly across different solvents. The following table summarizes solubility data from various suppliers for easy comparison.

SolventConcentration (mg/mL)Molar Equivalent (mM)*Supplier
DMSO88 mg/mL200.94 mMSelleck Chemicals[3]
DMSO55 mg/mL125.59 mMTargetMol[2]
DMSO20 mg/mL45.67 mMCayman Chemical[1]
DMF20 mg/mL45.67 mMCayman Chemical[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL1.14 mMCayman Chemical[1]
Ethanol0.1 mg/mL0.23 mMCayman Chemical[1]
WaterInsolubleInsolubleSelleck Chemicals[3]

*Calculated based on a molecular weight of 437.9 g/mol .[1]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer

Problem: A precipitate forms immediately upon adding the DMSO stock solution of CTX-0294885 to cell culture media or a phosphate-buffered saline (PBS).

G start Precipitation Observed Immediately After Dilution cause1 High Final Concentration? start->cause1 Check cause2 Rapid Solvent Exchange ('Crashing Out')? start->cause2 Check cause3 Low Media Temperature? start->cause3 Check solution1 Solution: Lower the final working concentration. cause1->solution1 solution2 Solution: Use a two-step or serial dilution method. cause2->solution2 solution3 Solution: Pre-warm media/ buffer to 37°C before use. cause3->solution3

Caption: Troubleshooting workflow for immediate precipitation.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of CTX-0294885 in the aqueous medium exceeds its solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum achievable concentration in your specific medium (see Protocol 1).
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of aqueous solution causes a rapid solvent polarity shift, leading to precipitation.[5]Perform a serial or two-step dilution. First, create an intermediate dilution in pre-warmed media, then add this to the final volume. Always add the compound solution to the medium dropwise while gently vortexing.
Low Temperature of Media The solubility of many compounds, including CTX-0294885, is lower in cold liquids.Always use media or buffers that have been pre-warmed to 37°C before adding the compound.[5]
Issue 2: Precipitate Forms Over Time in the Incubator

Problem: The solution is initially clear after dilution, but a precipitate or cloudiness appears after several hours of incubation at 37°C.

Potential Cause Explanation Recommended Solution
Metastable Supersaturation The initial clear solution may be a supersaturated, thermodynamically unstable state. Over time, the compound begins to precipitate out to reach its equilibrium solubility.The most effective solution is to lower the final working concentration to a level that is thermodynamically stable.
Interaction with Media Components The compound may be interacting with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes over time.[6]Try reducing the serum percentage in your media, if compatible with your cell line. Alternatively, consider using a serum-free medium for the duration of the compound treatment.
pH Shift in Media Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of pH-sensitive compounds.Ensure your medium is adequately buffered (e.g., with HEPES) and monitor the pH of your cultures, especially during long-term experiments.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration in Cell Culture Media

This protocol helps you empirically determine the upper concentration limit of CTX-0294885 in your specific experimental medium.

Materials:

  • CTX-0294885 powder

  • Anhydrous DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of CTX-0294885 (e.g., 20 mM) in 100% anhydrous DMSO. Ensure it is fully dissolved using vortexing and brief sonication.

  • Serial Dilution in DMSO: Perform a 2-fold serial dilution of your stock solution in 100% DMSO to create a range of concentrations.

  • Dilute into Media: In the 96-well plate, add 198 µL of your pre-warmed complete cell culture medium to each well. Add 2 µL of each DMSO dilution to the wells in triplicate. This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Include Controls: Have wells with medium only and wells with medium + 1% DMSO (vehicle control).

  • Incubate and Observe: Incubate the plate at 37°C. Visually inspect the wells for any signs of cloudiness or precipitate at 0, 2, 6, and 24 hours.

  • Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[5]

  • Determine Maximum Concentration: The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration under your specific conditions.

Caption: Experimental workflow for solubility determination.

Protocol 2: Preparing an In Vitro Working Solution using a Co-Solvent Formulation

For particularly challenging situations, a co-solvent system adapted from in vivo formulations can improve solubility. This formulation uses PEG300 and Tween 80 to create a more stable solution.

Materials:

  • CTX-0294885 stock solution in DMSO (e.g., 50 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Saline or PBS

Procedure (to prepare 1 mL of a 2 mg/mL intermediate solution): [2]

  • Start with 450 µL of saline or PBS in a sterile tube.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween 80 and mix until the solution is clear.

  • Add 100 µL of a 20 mg/mL DMSO stock of CTX-0294885 to the co-solvent mixture. (Note: This is a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline formulation).

  • Vortex and sonicate briefly until the solution is completely clear.

  • This 2 mg/mL intermediate solution can then be further diluted into your final cell culture medium. Perform a small test dilution first to ensure compatibility and absence of precipitation.

Relevant Signaling Pathways

CTX-0294885 is a broad-spectrum inhibitor. Understanding its targets can help in experimental design. The diagram below illustrates some of the key signaling pathways inhibited by CTX-0294885.

G RTK Growth Factor Receptors (e.g., VEGFR) PI3K PI3K RTK->PI3K JAK JAK2 / JAK3 RTK->JAK FAK FAK FAK->PI3K Src Src Src->FAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation Aurora Aurora Kinase A Aurora->Proliferation CTX CTX-0294885 CTX->RTK CTX->FAK CTX->Src CTX->AKT CTX->JAK CTX->Aurora

Caption: Key signaling pathways inhibited by CTX-0294885.

References

Technical Support Center: Optimizing CTX-0294885 Concentration for Kinase Capture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of CTX-0294885 in kinase capture experiments.

Frequently Asked Questions (FAQs)

Q1: What is CTX-0294885 and how is it used in kinase capture?

A1: CTX-0294885 is a broad-spectrum kinase inhibitor.[1][2][3] It has been developed into a Sepharose-supported reagent for affinity purification of kinases from cell and tissue lysates.[3] This allows for the enrichment of a large portion of the kinome for subsequent analysis by mass spectrometry.[3] The inhibitor is covalently bound to Sepharose beads, which are used as a matrix to "capture" kinases from a lysate.[1]

Q2: Why is it important to optimize the concentration of CTX-0294885-Sepharose beads?

A2: Optimizing the concentration of the CTX-0294885-Sepharose bead slurry is a critical step to ensure a balance between maximizing the capture of target kinases (high yield) and minimizing the binding of non-target proteins (low background). Using too little of the affinity matrix can lead to incomplete capture of kinases, especially those of low abundance. Conversely, using an excessive amount can increase non-specific binding, leading to a higher background and potentially complicating downstream analysis.

Q3: What is a good starting concentration for CTX-0294885-Sepharose beads in a kinase capture experiment?

A3: A common starting point for affinity purification with inhibitor-beads is to use a specific amount of bead slurry per total protein in your lysate. While the optimal amount can vary depending on the cell type and the specific kinases of interest, a general recommendation is to start with a titration experiment. A typical range to test would be between 10 µL and 50 µL of a 50% bead slurry for every 1 mg of total protein lysate.

Q4: How can I assess the success of my kinase capture experiment?

A4: The success of a kinase capture experiment can be evaluated in several ways. Initially, you can run a small fraction of your eluted proteins on an SDS-PAGE gel and visualize with a general protein stain (e.g., Coomassie Blue or silver stain) to see the complexity of the captured proteins. A more specific method is to perform a Western blot for a known, abundant kinase in your sample to confirm its presence in the eluate. For a comprehensive analysis, the eluate is typically subjected to mass spectrometry to identify the full spectrum of captured kinases.

Troubleshooting Guides

Issue 1: Low Yield of Captured Kinases

Possible Causes & Solutions

Possible Cause Recommended Solution
Insufficient amount of CTX-0294885-Sepharose beads. Increase the volume of the bead slurry in your incubation. Perform a titration experiment to determine the optimal bead-to-lysatate ratio (see Experimental Protocols).
Suboptimal binding conditions. Ensure your lysis and binding buffers are at the correct pH and ionic strength. Check for the presence of any substances that might interfere with binding.
Short incubation time. Extend the incubation time of the lysate with the beads to allow for sufficient binding. An overnight incubation at 4°C is often effective.
Inefficient elution. Your elution conditions may be too mild. Consider increasing the concentration of the eluting agent or using a more stringent elution buffer. Multiple, sequential elutions can also improve recovery.
Protein degradation. Add protease and phosphatase inhibitors to your lysis buffer to prevent the degradation of your target kinases.[4]
Inaccessible kinase active site. The ATP-binding pocket of some kinases might be occluded. While CTX-0294885 is a broad-spectrum inhibitor, it may not bind effectively to all kinases in their native conformation.
Issue 2: High Background of Non-Specific Proteins

Possible Causes & Solutions

Possible Cause Recommended Solution
Excessive amount of CTX-0294885-Sepharose beads. Reduce the volume of the bead slurry used for the pulldown. A titration experiment will help identify the concentration that minimizes non-specific binding while maintaining good kinase capture.
Insufficient washing. Increase the number and/or stringency of your wash steps after the binding incubation. Adding a small amount of a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer can help reduce non-specific interactions.
Non-specific binding to the Sepharose matrix. Pre-clear your lysate by incubating it with unconjugated Sepharose beads before adding the CTX-0294885-Sepharose beads. This will help remove proteins that bind non-specifically to the bead matrix itself.
Hydrophobic interactions. Increase the salt concentration (e.g., up to 500 mM NaCl) in your wash buffers to disrupt non-specific hydrophobic interactions.
Lysate is too concentrated. Dilute your lysate to a lower protein concentration before incubation with the beads. Highly concentrated lysates can promote protein aggregation and non-specific binding.

Experimental Protocols

Protocol 1: Titration of CTX-0294885-Sepharose Bead Concentration

Objective: To determine the optimal amount of CTX-0294885-Sepharose bead slurry for maximizing kinase capture while minimizing non-specific binding.

Methodology:

  • Prepare Cell Lysate: Lyse cells in a suitable buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove cellular debris. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Prepare Bead Slurry: Resuspend the CTX-0294885-Sepharose beads in lysis buffer to create a 50% slurry.

  • Set up Titration: In separate microcentrifuge tubes, aliquot a constant amount of total protein lysate (e.g., 1 mg).

  • Add Beads: Add increasing volumes of the 50% bead slurry to each tube. For example: 10 µL, 20 µL, 30 µL, 40 µL, and 50 µL. Include a control with unconjugated Sepharose beads to assess non-specific binding to the matrix.

  • Binding: Incubate the tubes with gentle rotation for 2-4 hours or overnight at 4°C.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 3-5 times with 1 mL of lysis buffer containing 0.1% Tween-20).

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer, low pH buffer, or a buffer containing a high concentration of a competing agent).

  • Analysis: Analyze the eluted proteins from each titration point by SDS-PAGE and Western blotting for a known kinase to assess capture efficiency. A broader analysis by mass spectrometry can be used to evaluate the trade-off between the number of kinases identified and the level of background proteins.

Visualizations

experimental_workflow cluster_prep Preparation cluster_titration Titration & Binding cluster_analysis Washing & Analysis prep_lysate Prepare Cell Lysate quantify Quantify Protein Concentration prep_lysate->quantify aliquot Aliquot Lysate (e.g., 1 mg) quantify->aliquot prep_beads Prepare CTX-0294885-Sepharose Bead Slurry (50%) add_beads Add Increasing Volumes of Bead Slurry prep_beads->add_beads aliquot->add_beads incubation Incubate (e.g., 4°C overnight) add_beads->incubation wash Wash Beads (3-5x) incubation->wash elution Elute Bound Proteins wash->elution analysis Analyze Eluate (SDS-PAGE, WB, MS) elution->analysis troubleshooting_logic start Kinase Capture Experiment low_yield Low Kinase Yield start->low_yield Check Yield high_bg High Background start->high_bg Check Background good_result Successful Capture start->good_result Good Result increase_beads Increase Bead Concentration low_yield->increase_beads optimize_binding Optimize Binding Conditions low_yield->optimize_binding check_elution Improve Elution low_yield->check_elution decrease_beads Decrease Bead Concentration high_bg->decrease_beads increase_washes Increase Wash Stringency high_bg->increase_washes preclear_lysate Pre-clear Lysate high_bg->preclear_lysate

References

Technical Support Center: CTX-0294885 Kinase Capture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using CTX-0294885 for kinase capture experiments.

Frequently Asked Questions (FAQs)

Q1: What is CTX-0294885 and what is its primary application?

CTX-0294885 is a novel bisanilino pyrimidine that functions as a broad-spectrum kinase inhibitor.[1] It is primarily used as an affinity reagent for mass spectrometry-based kinome profiling.[2] When immobilized on a solid support like Sepharose beads, it can capture a wide range of kinases from cell lysates, including all members of the AKT family.[3] In experiments with MDA-MB-231 breast cancer cells, CTX-0294885 was able to capture 235 different protein kinases.[2][4]

Q2: How does CTX-0294885-based affinity purification work?

The process, like other affinity chromatography methods, involves three main steps: binding, washing, and elution.[5][6] A cell lysate containing the kinases of interest is incubated with CTX-0294885-conjugated beads.[7] Kinases with an accessible ATP-binding site will bind to the immobilized CTX-0294885.[8] Unbound proteins are then washed away, and the captured kinases are subsequently eluted from the beads, often by using a competitive inhibitor or by changing the pH.[5][6]

Q3: What are the solubility and storage recommendations for CTX-0294885?

CTX-0294885 is soluble in DMSO but not in water.[2] For long-term storage, it is recommended to store the compound at -20°C for up to one year or at -80°C for up to two years.[3]

Troubleshooting Guide: Low Kinase Yield

Low yield of your target kinase is a common issue in affinity purification. The following sections provide potential causes and solutions to help you optimize your experiments.

Problem Area 1: Inefficient Kinase Binding to the CTX-0294885 Resin

Q4: My target kinase is not binding to the CTX-0294885 beads. What are the possible causes and solutions?

Several factors can lead to poor binding of your target kinase to the affinity resin. These can range from issues with the cell lysate to problems with the binding buffer conditions.

Potential Cause Recommended Solution
Low expression of the target kinase in the cell lysate. Confirm the expression level of your target kinase in the starting material using Western blotting. If expression is low, consider using a larger amount of cell lysate or a cell line with higher expression.
Inefficient cell lysis. Incomplete cell lysis will result in a lower concentration of kinases in your sample.[4] Optimize your lysis protocol by trying different buffers or using mechanical disruption methods like sonication.[4]
Presence of proteases. Proteases released during cell lysis can degrade your target kinase.[1] Add a protease inhibitor cocktail to your lysis buffer and perform all steps at 4°C to minimize degradation.[4]
Suboptimal binding buffer conditions. The pH and salt concentration of your binding buffer can significantly impact kinase binding.[4] Ensure the pH is optimal for your target kinase and consider adjusting the salt concentration to reduce non-specific binding.
Interference from endogenous ATP. Residual ATP in the cell lysate can compete with the CTX-0294885 beads for binding to the kinase's active site. Ensure your lysis and binding buffers are free of ATP.
Insufficient incubation time. The binding of the kinase to the resin may be slow.[9] Increase the incubation time of the cell lysate with the beads or reduce the flow rate if using a column format.[9]
Problem Area 2: Loss of Kinase During Wash Steps

Q5: I am losing my target kinase during the wash steps. How can I prevent this?

Loss of the target protein during the washing phase usually indicates that the binding is weak or that the wash conditions are too stringent.

Potential Cause Recommended Solution
Wash buffer is too stringent. The composition of the wash buffer may be disrupting the interaction between your kinase and CTX-0294885. Reduce the stringency by lowering the detergent or salt concentration.
Excessive washing. Over-washing can lead to the gradual dissociation of weakly bound kinases. Reduce the number of washes or the volume of wash buffer used.
pH of the wash buffer is not optimal. A suboptimal pH can weaken the binding affinity. Ensure the pH of your wash buffer is the same as your binding buffer and is optimal for the stability of the interaction.
Problem Area 3: Inefficient Elution of Captured Kinase

Q6: My target kinase is binding to the beads, but I am unable to elute it effectively. What should I do?

Inefficient elution can be caused by very strong binding of the kinase to the resin or by suboptimal elution buffer conditions.

Potential Cause Recommended Solution
Elution buffer is not strong enough. If using a competitive inhibitor, you may need to increase its concentration. If using a pH shift for elution, ensure the pH change is significant enough to disrupt the interaction.[9] A common method for elution is using a low pH buffer, such as 0.1 M glycine-HCl at pH 2.5-3.0.[6]
Insufficient incubation time with elution buffer. Allow for sufficient time for the elution buffer to disrupt the binding.[10] Try increasing the incubation time or performing sequential elutions and pooling the fractions.
Kinase has precipitated on the column. High concentrations of the eluted kinase can sometimes lead to precipitation.[9] Try eluting with a larger volume of buffer to reduce the concentration or add stabilizing agents like glycerol to the elution buffer.
Eluted kinase is unstable in the elution buffer. The conditions of the elution buffer (e.g., low pH) may be denaturing your kinase. Neutralize the pH of the collected fractions immediately by adding a neutralization buffer, such as 1 M Tris pH 8.0-9.0.[10]

Experimental Protocols & Data

CTX-0294885 Compound Specifications
PropertyValue
Molecular Formula C₂₂H₂₄ClN₇O
Molecular Weight 437.9 g/mol
Solubility Soluble in DMSO, not in water.[2]
Storage -20°C for 1 year; -80°C for 2 years[3]
General Protocol for Kinase Capture using CTX-0294885-Sepharose Beads

This protocol is a general guideline and may require optimization for your specific kinase and cell type.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and detergents) supplemented with a protease and phosphatase inhibitor cocktail.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Binding:

    • Equilibrate the CTX-0294885-Sepharose beads with lysis buffer.

    • Incubate the cleared cell lysate with the equilibrated beads (e.g., for 2-4 hours at 4°C with gentle rotation).

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times (e.g., 3-5 times) with wash buffer (which may be the same as the lysis buffer or a modification of it) to remove non-specifically bound proteins.

  • Elution:

    • Add elution buffer to the beads. Common elution methods include:

      • Competitive Elution: Using a high concentration of a free kinase inhibitor or ATP.

      • pH Elution: Using a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0).[6]

    • Incubate for a short period (e.g., 10-20 minutes) at room temperature.

    • Pellet the beads and collect the supernatant containing the eluted kinases.

    • If using pH elution, immediately neutralize the eluate with a high pH buffer.

Visualizations

Signaling Pathway: PI3K/Akt

CTX-0294885 is known to effectively capture all members of the AKT kinase family.[3] The diagram below illustrates a simplified PI3K/Akt signaling pathway, which is involved in cell survival, growth, and proliferation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Targets Akt->Downstream Proliferation Cell Growth & Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival

Caption: Simplified PI3K/Akt signaling pathway.

Experimental Workflow for Kinase Capture

The following diagram outlines the major steps in a typical kinase capture experiment using CTX-0294885-conjugated beads.

Kinase_Capture_Workflow start Start: Cell Culture lysis Cell Lysis (with protease inhibitors) start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify binding Binding: Incubate Lysate with CTX-0294885 Beads clarify->binding wash Washing: Remove Unbound Proteins binding->wash elution Elution: Release Captured Kinases wash->elution analysis Downstream Analysis (e.g., Western Blot, Mass Spec) elution->analysis end End analysis->end

Caption: Kinase capture experimental workflow.

Troubleshooting Logic for Low Kinase Yield

This decision tree provides a logical approach to troubleshooting low kinase yield in your CTX-0294885 affinity purification experiments.

Troubleshooting_Low_Yield start Low Kinase Yield check_lysate Is kinase present in cell lysate? (Check with Western Blot) start->check_lysate check_flowthrough Is kinase in the flow-through/wash? (Check with Western Blot) check_lysate->check_flowthrough Yes optimize_expression Optimize Expression/ Increase Starting Material check_lysate->optimize_expression No check_beads Is kinase still on the beads after elution? (Boil beads in SDS buffer) check_flowthrough->check_beads No optimize_binding Optimize Binding Conditions: - Increase incubation time - Check buffer pH/salt - Remove endogenous ATP check_flowthrough->optimize_binding Yes optimize_elution Optimize Elution Conditions: - Stronger elution buffer - Increase incubation time - Check for precipitation check_beads->optimize_elution Yes success Yield Improved check_beads->success No (Yield is in eluate) optimize_lysis Optimize Cell Lysis/ Add Protease Inhibitors optimize_expression->optimize_lysis optimize_wash Optimize Wash Conditions: - Reduce stringency - Fewer/gentler washes optimize_binding->optimize_wash

References

Preventing non-specific binding with CTX-0294885 beads

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CTX-0294885 beads. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges during your kinase affinity purification experiments, with a primary focus on preventing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding to CTX-0294885 beads?

A1: Non-specific binding to CTX-0294885 beads, which are Sepharose-based, can arise from several factors. The porous nature of Sepharose can physically trap proteins. Additionally, proteins can non-specifically adhere to the bead surface through ionic or hydrophobic interactions. Remnants of cell debris in the lysate can also clog the beads and contribute to background.

Q2: How can I block the beads to minimize non-specific binding?

A2: Blocking is a critical step to saturate non-specific binding sites on the beads before introducing your cell lysate. Bovine Serum Albumin (BSA) is a commonly used and effective blocking agent. An additional blocking step with BSA after quenching unreacted sites on the beads can significantly reduce non-specific protein adsorption.

Q3: What are the optimal washing conditions to reduce non-specific interactions?

A3: A series of stringent wash steps is crucial for removing non-specifically bound proteins. The composition of your wash buffer should be optimized to disrupt weak, non-specific interactions without eluting your specifically bound kinases. This can be achieved by including detergents and adjusting the salt concentration. For a detailed protocol, please refer to the "Detailed Experimental Protocols" section.

Q4: Can the lysis buffer composition influence non-specific binding?

A4: Yes, the lysis buffer plays a significant role. A well-formulated lysis buffer should efficiently solubilize proteins while minimizing non-specific interactions from the start. The inclusion of non-ionic detergents and adequate salt concentrations is important. Ensure your lysis buffer is compatible with downstream applications like mass spectrometry.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High background of non-kinase proteins in eluate Inadequate blocking of beads.Implement a pre-incubation step with a blocking agent such as 5% BSA in your binding buffer before adding the cell lysate.
Insufficient washing after lysate incubation.Increase the number of wash steps and/or the stringency of the wash buffer. Consider adding a non-ionic detergent (e.g., up to 2% Tween 20) or increasing the salt concentration (up to 500 mM NaCl) in your wash buffer.
Cell debris in the lysate.Ensure complete cell lysis and clarify the lysate thoroughly by centrifugation at high speed (e.g., 14,000 x g) for an extended period (e.g., 30 minutes) at 4°C. Filtering the lysate through a 0.45 µm filter can also be beneficial.
Low yield of target kinases Harsh washing conditions.While stringent washes are necessary, overly harsh conditions can elute your target proteins. If you suspect this is the case, try reducing the detergent or salt concentration in your wash buffer. Perform a titration to find the optimal balance.
Inefficient elution.Ensure your elution buffer is effective. For CTX-0294885, a low pH elution with a buffer like 0.1 M Glycine-HCl, pH 2.5-3.0 is typically used. Immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5) to preserve protein integrity.
Presence of highly abundant proteins (e.g., cytoskeletal proteins) These are common contaminants in affinity purification.Optimize your wash buffer with varying concentrations of salt and non-ionic detergents. A pre-clearing step, where the lysate is incubated with plain Sepharose beads before adding the CTX-0294885 beads, can also help remove proteins that non-specifically bind to the Sepharose matrix.

Detailed Experimental Protocols

The following protocols are based on the successful application of CTX-0294885 beads for kinome profiling from MDA-MB-231 breast cancer cells, as described by Zhang et al. (2013) in the Journal of Proteome Research.[1]

Cell Lysis and Protein Extraction
  • Harvest Cells: Grow MDA-MB-231 cells to 70-80% confluency.

  • Wash: Wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold lysis buffer to the cell pellet.

    • Lysis Buffer Composition:

      • 50 mM HEPES, pH 7.5

      • 150 mM NaCl

      • 1 mM EDTA

      • 1 mM EGTA

      • 1% NP-40

      • Protease and phosphatase inhibitor cocktails

  • Incubation: Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the clear supernatant to a new pre-chilled tube.

Affinity Purification of Kinases
  • Bead Preparation: Wash the CTX-0294885-Sepharose beads with lysis buffer.

  • Blocking (Optional but Recommended): Pre-incubate the beads with 5% BSA in lysis buffer for 30 minutes at 4°C.

  • Binding: Incubate the pre-cleared cell lysate with the CTX-0294885 beads overnight at 4°C with gentle rotation.

  • Washing:

    • Wash the beads three times with Wash Buffer 1.

      • Wash Buffer 1 Composition: Lysis Buffer

    • Wash the beads three times with Wash Buffer 2.

      • Wash Buffer 2 Composition: 50 mM HEPES, pH 7.5, 500 mM NaCl

  • Elution:

    • Elute the bound kinases by incubating the beads with Elution Buffer.

      • Elution Buffer Composition: 0.1 M Glycine-HCl, pH 2.5-3.0

    • Immediately neutralize the eluate by adding 1/10th volume of 1 M Tris-HCl, pH 8.5.

Data Presentation

The following table summarizes the quantitative data on the enrichment of kinases using CTX-0294885 beads from MDA-MB-231 cells, as reported by Zhang et al. (2013).[1]

CategoryNumber of Proteins Identified
Total Proteins Identified in Eluate 235
Kinases Identified 235
Non-Kinase Proteins Identified 0

This data demonstrates the high selectivity of CTX-0294885 beads for kinases when using the optimized protocol.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_ap Affinity Purification cluster_analysis Downstream Analysis cell_culture MDA-MB-231 Cell Culture lysis Cell Lysis cell_culture->lysis centrifugation Clarification of Lysate lysis->centrifugation binding Incubate Lysate with CTX-0294885 Beads centrifugation->binding washing Wash Beads binding->washing elution Elute Bound Kinases washing->elution ms_analysis LC-MS/MS Analysis elution->ms_analysis

Caption: Affinity purification workflow using CTX-0294885 beads.

Troubleshooting Logic

troubleshooting_logic start High Non-Specific Binding? check_blocking Was a blocking step performed? start->check_blocking check_washing Are wash conditions optimal? check_blocking->check_washing Yes solution_blocking Add a BSA blocking step. check_blocking->solution_blocking No check_lysate Is the lysate clear? check_washing->check_lysate Yes solution_washing Increase wash stringency (e.g., higher salt, detergent). check_washing->solution_washing No solution_lysate Re-clarify lysate (centrifuge/filter). check_lysate->solution_lysate No end_good Problem Resolved check_lysate->end_good Yes solution_blocking->end_good solution_washing->end_good solution_lysate->end_good

Caption: Decision tree for troubleshooting non-specific binding.

References

CTX-0294885 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of CTX-0294885, a broad-spectrum kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of CTX-0294885?

For long-term storage, the solid form of CTX-0294885 should be stored at -20°C. Under these conditions, it is stable for at least three years.[1][2] One supplier suggests stability for four years or more at this temperature.[3] The compound is typically shipped at room temperature, but may also be shipped with blue ice.[2][3]

Q2: What are the recommended storage conditions for CTX-0294885 stock solutions?

Stock solutions of CTX-0294885 in solvent should be stored at -80°C for up to two years.[4] Alternatively, storage at -20°C is possible for up to one year.[4] To maintain the integrity of the stock solution, it is highly recommended to aliquot it into single-use volumes to prevent repeated freeze-thaw cycles.[1] For in vivo experiments, it is best practice to prepare fresh working solutions daily.[4]

Q3: In which solvents is CTX-0294885 soluble?

CTX-0294885 is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It has limited solubility in a mixture of DMSO and Phosphate-Buffered Saline (PBS) at pH 7.2 and is poorly soluble in ethanol and water.[1][3] For optimal dissolution in DMSO, sonication may be beneficial.[2] It is also crucial to use fresh, non-moisture-absorbent DMSO, as moisture can reduce solubility.[1]

Q4: Are there established protocols for preparing in vivo formulations of CTX-0294885?

Yes, a common formulation for in vivo use consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a concentration of 2 mg/mL.[2] Another described method involves a stepwise addition of a DMSO stock solution to PEG300, followed by Tween80 and finally, ddH₂O.[1] For oral administration, a homogeneous suspension can be prepared using carboxymethyl cellulose sodium (CMC-NA).[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in stock solution upon storage Improper storage temperature.Ensure stock solutions are stored at -80°C for long-term stability. For shorter periods (up to one month), -20°C is acceptable.[1]
Repeated freeze-thaw cycles.Aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature fluctuations.[1]
Difficulty dissolving the compound Use of old or moisture-laden DMSO.Use fresh, anhydrous DMSO as moisture can negatively impact solubility.[1]
Insufficient agitation.Gentle heating and/or sonication can aid in the dissolution process.[2][4]
Inconsistent experimental results Degradation of working solution.For in vivo studies, always prepare working solutions fresh on the day of the experiment.[4]
Improper formulation for the delivery route.Refer to established in vivo formulation protocols. For oral administration, consider a suspension in CMC-NA.[1][2]

Stability and Storage Conditions Summary

Solid Form (Powder)

Storage TemperatureShelf Life
-20°C≥ 3 years[1][2][3]

Stock Solutions (in Solvent)

Storage TemperatureShelf Life
-80°C1-2 years[1][2][4]
-20°C1 month - 1 year[1][4]

Solubility Data

SolventConcentration
DMSO20 - 88 mg/mL[1][2][3]
DMF20 mg/mL[3]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[3]
Ethanol≤ 0.1 mg/mL (practically insoluble)[1][3]
WaterInsoluble[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of CTX-0294885 powder (Molecular Weight: 437.93 g/mol ).

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution and, if necessary, sonicate briefly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C.

Preparation of an In Vivo Formulation (2 mg/mL) [2]

  • Prepare a concentrated stock solution: Dissolve CTX-0294885 in DMSO.

  • Vehicle Preparation: In a separate tube, prepare the vehicle by mixing 40% PEG300, 5% Tween 80, and 45% saline.

  • Final Formulation: Add 10% of the concentrated DMSO stock solution to the vehicle and mix thoroughly. Sonication may be used to ensure a homogeneous solution.

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh CTX-0294885 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso sonicate Vortex / Sonicate add_dmso->sonicate stock 10 mM Stock Solution sonicate->stock aliquot Aliquot into Single-Use Vials stock->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw prepare_working Prepare Working Solution thaw->prepare_working experiment Perform Experiment prepare_working->experiment

Caption: Recommended workflow for the preparation and storage of CTX-0294885 stock solutions.

troubleshooting_stability start Precipitate Observed? improper_storage Improper Storage Conditions? start->improper_storage Yes freeze_thaw Repeated Freeze-Thaw Cycles? start->freeze_thaw No improper_storage->freeze_thaw No store_minus_80 Action: Store at -80°C improper_storage->store_minus_80 Yes aliquot Action: Aliquot Stock Solutions freeze_thaw->aliquot Yes resolved Issue Resolved store_minus_80->resolved aliquot->resolved

Caption: Troubleshooting guide for addressing precipitation issues with CTX-0294885 solutions.

References

Technical Support Center: Optimizing Mass Spectrometry-Based Kinome Profiling with CTX-0294885

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using CTX-0294885 to improve mass spectrometry results.

Frequently Asked Questions (FAQs)

What is CTX-0294885 and how does it work?

CTX-0294885 is a novel bisanilino pyrimidine that functions as a broad-spectrum kinase inhibitor.[1][2][3][4] In mass spectrometry-based proteomics, it is primarily used as an affinity reagent to enrich a wide range of protein kinases from cell lysates. When immobilized on a support matrix like Sepharose beads, CTX-0294885 can selectively capture kinases, allowing for their subsequent identification and quantification by LC-MS/MS.[1][5][6] This enables a comprehensive analysis of the expressed kinome within a sample.[1][5]

What are the advantages of using CTX-0294885 for kinome profiling?

CTX-0294885 offers significant advantages for researchers studying kinase signaling networks:

  • Broad Kinase Coverage: It has been demonstrated to capture a large number of protein kinases. For instance, in MDA-MB-231 breast cancer cells, it successfully identified 235 protein kinases.[1][5][6][7]

  • Unique Kinase Capture: CTX-0294885 can capture kinases that are missed by other broad-spectrum inhibitors, notably all members of the AKT family.[5][6][7][8]

  • Enhanced Kinome Identification: When used in combination with other kinase inhibitors (such as Purvalanol B, SU6668, and VI16832), CTX-0294885 can increase the total number of identified kinases, providing one of the most extensive coverages of the kinome from a single cell line reported to date.[1][5][6][9]

  • Facilitates Phosphoproteomic Analysis: Coupling CTX-0294885-based affinity purification with phosphopeptide enrichment techniques allows for the identification of a large number of phosphosites on kinases, providing insights into their activation status.[1][5][6]

What type of experimental workflow is CTX-0294885 typically used in?

CTX-0294885 is typically used in a chemical proteomics workflow for kinome profiling. The general steps involve:

  • Cell Lysis: Preparation of a protein lysate from the cells or tissues of interest.

  • Affinity Purification: Incubation of the cell lysate with CTX-0294885 immobilized on beads (e.g., Sepharose) to capture kinases.

  • Washing: Removal of non-specifically bound proteins.

  • Elution: Release of the bound kinases from the beads.

  • Protein Digestion: Enzymatic digestion of the enriched kinases into peptides.

  • LC-MS/MS Analysis: Separation and analysis of the peptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Use of software like MaxQuant and Andromeda to identify and quantify the kinases and their phosphosites.[9]

Troubleshooting Guide

Issue: Low number of identified kinases.

  • Possible Cause 1: Inefficient cell lysis.

    • Solution: Ensure your lysis buffer is appropriate for kinase extraction and contains phosphatase and protease inhibitors to maintain protein integrity. Sonication or other mechanical disruption methods may be necessary to ensure complete cell lysis and release of kinases.

  • Possible Cause 2: Suboptimal binding conditions.

    • Solution: Optimize the incubation time and temperature for the affinity purification step. Ensure the concentration of CTX-0294885 on the beads is sufficient for the amount of protein lysate being used.

  • Possible Cause 3: Inefficient elution.

    • Solution: Review your elution protocol. The choice of elution buffer and conditions (e.g., pH, denaturants) is critical for releasing the captured kinases without compromising their integrity for subsequent analysis.

  • Possible Cause 4: Insufficient starting material.

    • Solution: Increase the amount of protein lysate used for the affinity purification. A higher starting amount will increase the chances of capturing a larger and more diverse population of kinases.

Issue: Poor enrichment of specific kinases, such as the AKT family.

  • Possible Cause 1: Inactive CTX-0294885.

    • Solution: Ensure proper storage of CTX-0294885 according to the manufacturer's instructions to maintain its activity.

  • Possible Cause 2: Competition from other cellular components.

    • Solution: While CTX-0294885 is a broad-spectrum inhibitor, high concentrations of ATP or other endogenous small molecules in the lysate could potentially compete for binding. Ensure your lysis and binding buffers are designed to minimize such interference.

Issue: High background of non-kinase proteins.

  • Possible Cause 1: Inadequate washing steps.

    • Solution: Increase the number and stringency of your wash steps after the affinity purification. The composition of the wash buffer is crucial for removing non-specifically bound proteins while retaining the captured kinases.

  • Possible Cause 2: Non-specific binding to the beads.

    • Solution: Before adding the cell lysate, pre-clear it by incubating with beads that do not have CTX-0294885 immobilized. This will help to remove proteins that non-specifically bind to the bead matrix itself.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the seminal study on CTX-0294885 by Zhang et al. (2013).

Table 1: Kinase Identification in MDA-MB-231 Cells

Inhibitor(s) UsedNumber of Protein Kinases Identified
CTX-0294885 alone235[1][5][6][7]
Mixture of four inhibitors (including CTX-0294885)261[1][5][6]

Table 2: Phosphosite Identification on Kinases

Enrichment MethodNumber of High-Confidence PhosphositesNumber of Kinases with Phosphosites
Affinity purification with four inhibitors coupled with phosphopeptide enrichment799[1][5][6]183[1][5][6]

Experimental Protocols

Detailed Methodology for Kinome Profiling using CTX-0294885

The following is a generalized protocol based on the published literature for using CTX-0294885 as an affinity reagent for mass spectrometry.

  • Preparation of CTX-0294885 Beads:

    • CTX-0294885 is covalently coupled to a solid support, such as Sepharose beads, to create the affinity matrix.

  • Cell Culture and Lysis:

    • Culture cells (e.g., MDA-MB-231) to the desired confluency.

    • Harvest and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification of Kinases:

    • Incubate the clarified cell lysate with the CTX-0294885-conjugated beads. The incubation is typically performed at 4°C with gentle rotation for a defined period (e.g., 1-2 hours).

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the bound kinases from the beads using an appropriate elution buffer (e.g., containing a denaturant like urea).

    • Reduce and alkylate the cysteine residues in the eluted proteins.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS on a high-resolution mass spectrometer (e.g., LTQ Orbitrap Velos).[10]

    • Process the raw mass spectrometry data using software such as MaxQuant for protein identification and quantification.[9] The Andromeda search engine can be used for peptide identification against a protein sequence database.[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Kinase Enrichment cluster_ms_analysis Mass Spectrometry Analysis cell_culture Cell Culture (e.g., MDA-MB-231) lysis Cell Lysis cell_culture->lysis affinity_purification Affinity Purification (CTX-0294885 Beads) lysis->affinity_purification washing Washing affinity_purification->washing elution Elution washing->elution digestion Protein Digestion (Trypsin) elution->digestion lc_ms LC-MS/MS digestion->lc_ms data_analysis Data Analysis (MaxQuant) lc_ms->data_analysis

Caption: Experimental workflow for kinome profiling using CTX-0294885.

signaling_pathway cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 (e.g., AKT) kinase1->kinase2 Phosphorylates substrate Substrate Protein kinase2->substrate Phosphorylates response Cellular Response substrate->response ctx CTX-0294885 ctx->kinase2 Inhibits Activity

Caption: Inhibition of a kinase signaling pathway by CTX-0294885.

References

CTX-0294885 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CTX-0294885. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of CTX-0294885 in aqueous solutions and to troubleshoot common issues, such as precipitation.

Frequently Asked Questions (FAQs)

Q1: What is CTX-0294885?

CTX-0294885 is a potent, broad-spectrum kinase inhibitor.[1][2][3] It is characterized as a bisanilino pyrimidine and is utilized as a powerful reagent for analyzing kinome signaling networks, which can be instrumental in research related to cancer, inflammation, and diabetes.[4] In large-scale kinome profiling experiments, it has been shown to capture 235 kinases from MDA-MB-231 breast cancer cells, including all members of the AKT family of proteins.[4][5]

Q2: Why does my CTX-0294885 precipitate when I add it to my aqueous buffer or cell culture medium?

CTX-0294885 is a hydrophobic compound with low aqueous solubility.[6] Precipitation typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous environment, and the final concentration of the compound exceeds its solubility limit in that medium. This is a common issue with many small molecule kinase inhibitors.

Q3: What are the recommended solvents for preparing stock solutions of CTX-0294885?

Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the recommended solvents for creating high-concentration stock solutions of CTX-0294885.[5] It is practically insoluble in water and has very low solubility in ethanol.[5][6] To ensure the highest quality, use a fresh, anhydrous grade of DMSO, as moisture can reduce the solubility of the compound.[6]

Q4: How should I store the solid compound and my stock solutions?

Proper storage is critical to maintain the stability and activity of CTX-0294885.

  • Solid Powder: Store at -20°C for up to 3 years.[6][7]

  • Stock Solutions (in DMSO or DMF): Aliquot into single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 1 year.[4][6][7]

Troubleshooting Guide: Precipitation Issues

This guide provides a systematic approach to resolving precipitation of CTX-0294885 in your experiments.

Problem: Precipitate forms immediately upon dilution of DMSO stock into an aqueous buffer.

Potential Cause Recommended Solution
Exceeded Kinetic Solubility The concentration of CTX-0294885 is too high for the aqueous environment.
1. Lower the Final Concentration: This is the most direct method to prevent precipitation. Determine the lowest effective concentration for your experiment.
2. Optimize Dilution Method: Instead of adding the stock solution directly, perform a serial dilution in your aqueous buffer to pinpoint the solubility limit. Alternatively, add the stock solution dropwise to the vortexing buffer to ensure rapid mixing.
3. Use a Co-solvent/Surfactant Formulation: For in vivo or other applications requiring higher concentrations, use a formulation vehicle. Several vendors provide protocols for this (see Experimental Protocols section). These formulations use agents like PEG300 and Tween-80 to increase solubility.[4][7][8]
4. Sonication: Briefly sonicating the solution after dilution can help break up small precipitates and re-dissolve the compound.[7]

Problem: The solution becomes cloudy over time during the experiment.

Potential Cause Recommended Solution
Compound Instability or Slow Precipitation The compound is slowly falling out of solution due to factors like temperature changes or interactions with other media components.
1. Maintain Constant Temperature: Ensure your experiment is conducted at a stable temperature.
2. Prepare Solutions Fresh: Prepare the final working solution immediately before use. Do not store dilute aqueous solutions of CTX-0294885.
3. Evaluate Media Components: If your medium contains high concentrations of certain salts or proteins, it may affect the solubility of the compound.

Data Presentation: Solubility

The following tables summarize the reported solubility of CTX-0294885 in various solvents and formulations.

Table 1: Solubility in Common Solvents

SolventSolubilitySource
DMSO≥ 88 mg/mL (200.94 mM)[6]
DMSO55 mg/mL (125.59 mM)[7]
DMSO20 mg/mL[5]
DMF20 mg/mL[5]
Ethanol0.1 mg/mL[5]
WaterInsoluble[6]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[5]

Table 2: Formulations for Aqueous Solutions

Formulation ComponentsAchieved SolubilitySource
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.71 mM)[4][8]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.71 mM)[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2 mg/mL (4.57 mM)[7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Weigh the desired amount of solid CTX-0294885 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes in sterile cryovials.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of an Aqueous Formulation using Co-solvents (In Vivo Use)

This protocol is based on formulations provided by suppliers and is intended for animal studies.[4][7][8]

  • Prepare a high-concentration stock solution of CTX-0294885 in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the solvents sequentially in the following order, ensuring the solution is clear after each addition: a. Add 400 µL of PEG300. b. Add 100 µL of your CTX-0294885 DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of saline (0.9% NaCl in sterile water) to bring the final volume to 1 mL.

  • Vortex the final solution thoroughly. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

  • This formulation should be prepared fresh and used immediately.

Visualizations

G Troubleshooting Workflow for CTX-0294885 Precipitation start Precipitation Observed in Aqueous Solution check_conc Is the final concentration above the known solubility limit? start->check_conc lower_conc Reduce the final working concentration. check_conc->lower_conc Yes check_dilution How was the dilution performed? check_conc->check_dilution No end_success Solution Remains Clear lower_conc->end_success optimize_dilution Optimize dilution: - Add stock dropwise to vortexing buffer - Perform serial dilutions check_dilution->optimize_dilution Direct addition check_formulation Is a formulation vehicle required (e.g., for in vivo studies)? check_dilution->check_formulation Optimized optimize_dilution->end_success use_formulation Prepare a co-solvent/surfactant formulation (e.g., DMSO/PEG300/Tween-80) check_formulation->use_formulation Yes check_age Was the working solution freshly prepared? check_formulation->check_age No use_formulation->end_success prepare_fresh Always prepare working solutions immediately before use. check_age->prepare_fresh No check_age->end_success Yes prepare_fresh->end_success

Caption: A stepwise guide to troubleshooting CTX-0294885 precipitation.

G General Mechanism of a Kinase Inhibitor cluster_pathway Signaling Pathway cluster_inhibition Inhibition ATP ATP Kinase Protein Kinase (e.g., AKT) ATP->Kinase Substrate Substrate Protein (Inactive) Kinase->Substrate Binds Blocked PhosphoSubstrate Phosphorylated Substrate (Active) Substrate->PhosphoSubstrate Phosphorylates CellularResponse Downstream Cellular Response PhosphoSubstrate->CellularResponse CTX CTX-0294885 CTX->Kinase Binds to ATP binding site Blocked->Substrate Phosphorylation Inhibited

Caption: CTX-0294885 acts as a kinase inhibitor, blocking phosphorylation.

References

Best practices for handling CTX-0294885 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with CTX-0294885 hydrochloride. This novel, broad-spectrum kinase inhibitor is a powerful tool for analyzing kinome signaling networks.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a novel bisanilino pyrimidine compound that functions as a broad-spectrum kinase inhibitor.[4][5][6] It is particularly effective as an affinity reagent for mass spectrometry-based kinome profiling.[2][7] Its primary application is in kinase enrichment to identify and quantify large portions of the expressed kinome from cell lysates.[2] It has been shown to capture 235 kinases from MDA-MB-231 breast cancer cells, including all members of the AKT family.[1][2][8]

Q2: How should I store this compound?

A2: Proper storage is crucial to maintain the stability and activity of the compound. For long-term storage, the solid powder form should be kept at -20°C for up to 3 years.[5] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[9]

Q3: In which solvents is this compound soluble?

A3: this compound has varying solubility in different solvents. It is highly soluble in DMSO.[4][5][9] For aqueous solutions, the hydrochloride salt form offers improved water solubility compared to the free base.[10][11] Detailed solubility information is provided in the quantitative data table below.

Q4: Can CTX-0294885 be used for in vivo experiments?

A4: Yes, formulations for in vivo use have been described. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[5] It is crucial to ensure complete dissolution, which may require sonication.[5] Always prepare the working solution immediately before use.[5]

Quantitative Data Summary

The following tables provide a summary of the key quantitative properties of CTX-0294885 and its hydrochloride salt.

Table 1: Solubility Data

Solvent Concentration Notes
DMSO ≥ 20 mg/mL Sonication may be required for complete dissolution.[2][5]
DMF 20 mg/mL
Ethanol 0.1 mg/mL Limited solubility.[2]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL [2]
Water Insoluble (free base) The free base form has very low aqueous solubility.[4][9]

| 0.1N HCl (aq) | Soluble | The hydrochloride salt form enhances aqueous solubility.[10] |

Table 2: Storage and Stability

Form Storage Temperature Shelf Life
Solid Powder -20°C 3 years[5][9]
In Solvent (e.g., DMSO) -80°C 1 year[8][9]

| In Solvent (e.g., DMSO) | -20°C | 1 month[9] |

Troubleshooting Guide

Issue 1: Inconsistent or no kinase enrichment in my pull-down assay.

  • Possible Cause 1: Inactive Compound. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Always use freshly prepared aliquots of the stock solution stored at -80°C. Perform a quality control check, if possible, using a known positive control cell line.

  • Possible Cause 2: Insufficient Compound Concentration. The concentration of CTX-0294885-conjugated beads may be too low to effectively capture the kinases from the cell lysate.

    • Solution: Optimize the concentration of the affinity reagent. Perform a titration experiment to determine the optimal amount of beads for your specific cell type and protein concentration.

  • Possible Cause 3: Inefficient Cell Lysis. Incomplete cell lysis can result in a lower yield of kinases available for capture.

    • Solution: Ensure your lysis buffer is appropriate for kinase assays and includes protease and phosphatase inhibitors. Optimize the lysis protocol by adjusting incubation times and mechanical disruption methods (e.g., sonication).

Issue 2: High background or non-specific binding in mass spectrometry results.

  • Possible Cause 1: Insufficient Washing. Inadequate washing of the affinity beads after incubation with the lysate can lead to the retention of non-specifically bound proteins.

    • Solution: Increase the number and stringency of your wash steps. Consider using a wash buffer with a slightly higher salt concentration or a low concentration of a non-ionic detergent.

  • Possible Cause 2: Protein Aggregation. Protein aggregates in the cell lysate can non-specifically associate with the beads.

    • Solution: Centrifuge the cell lysate at a high speed to pellet any aggregates before incubating with the affinity beads. Ensure all buffers are freshly prepared and filtered.

Issue 3: Low cell viability or unexpected phenotype in cell-based assays.

  • Possible Cause 1: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

    • Solution: Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line, typically less than 0.5% for DMSO.[12] Always include a vehicle-only control in your experiments.

  • Possible Cause 2: Off-Target Effects. As a broad-spectrum inhibitor, CTX-0294885 can affect multiple signaling pathways, which may lead to unexpected cellular responses.

    • Solution: Use the lowest effective concentration of the inhibitor to minimize off-target effects. Corroborate your findings with other, more specific inhibitors for the pathway of interest or with genetic approaches like siRNA knockdown.

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (powder)

    • Anhydrous DMSO

    • Sterile, amber glass vials or polypropylene tubes

  • Methodology:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of the compound (474.39 g/mol for the hydrochloride salt).[13] For example, for 1 mg of compound, add 210.8 µL of DMSO.

    • Add the calculated volume of DMSO to the vial containing the compound.

    • To aid dissolution, gently vortex the solution and/or sonicate in a water bath for a few minutes until the solid is completely dissolved.[5]

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).[8][9]

2. General Protocol for Kinase Enrichment from Cell Lysate

This protocol is a generalized workflow based on the use of CTX-0294885 as an affinity reagent for kinome profiling.[2]

  • Materials:

    • CTX-0294885-conjugated Sepharose beads

    • Cultured cells of interest

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Wash buffer (e.g., PBS with 0.1% Tween-20)

    • Elution buffer (e.g., SDS-PAGE sample buffer)

    • Microcentrifuge tubes

  • Methodology:

    • Cell Lysis: Harvest cultured cells and wash with ice-cold PBS. Lyse the cell pellet with an appropriate volume of ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.

    • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay (e.g., BCA).

    • Affinity Purification: a. Equilibrate the CTX-0294885-conjugated beads by washing them three times with lysis buffer. b. Incubate the clarified cell lysate with the equilibrated beads for 2-4 hours at 4°C with gentle rotation.

    • Washing: a. Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 2 minutes at 4°C. b. Carefully remove the supernatant. c. Wash the beads three to five times with ice-cold wash buffer. After the final wash, remove all residual supernatant.

    • Elution: a. Add elution buffer (e.g., 2x SDS-PAGE sample buffer) to the beads. b. Boil the sample at 95-100°C for 5-10 minutes to elute the bound kinases. c. Centrifuge to pellet the beads, and collect the supernatant containing the enriched kinases.

    • Downstream Analysis: The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry for kinome profiling.

Visualizations

Below are diagrams representing a key signaling pathway affected by CTX-0294885 and a typical experimental workflow, generated using the DOT language.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Downstream Targets (Cell Survival, Growth, Proliferation) AKT->Downstream Activates CTX CTX-0294885 CTX->AKT Inhibits

Caption: Simplified PI3K/AKT signaling pathway showing the inhibitory action of CTX-0294885 on AKT.

Kinome_Profiling_Workflow start Start: Cell Culture lysis Cell Lysis & Lysate Clarification start->lysis incubation Incubation with CTX-0294885 Beads lysis->incubation wash Wash Steps (Remove non-specific binders) incubation->wash elution Elution of Bound Kinases wash->elution ms_prep Protein Digestion & Peptide Preparation elution->ms_prep lcms LC-MS/MS Analysis ms_prep->lcms data Data Analysis: Kinase Identification & Quantification lcms->data end End: Kinome Profile data->end

Caption: Experimental workflow for kinome profiling using CTX-0294885-based affinity purification.

References

Technical Support Center: CTX-0294885 Kinome Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CTX-0294885 for kinome profiling experiments. Our goal is to help you minimize background noise and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is CTX-0294885 and what is its primary application?

CTX-0294885 is a novel bisanilino pyrimidine that functions as a broad-spectrum kinase inhibitor. It has been developed into a Sepharose-supported kinase capture reagent for affinity purification of a wide range of kinases from cell and tissue lysates. Its primary application is in mass spectrometry-based kinome profiling to identify and quantify expressed kinases and their phosphorylation status.[1][2]

Q2: How many kinases can be captured with CTX-0294885?

In studies using the human basal breast cancer cell line MDA-MB-231, CTX-0294885 has been shown to capture 235 protein kinases. Notably, this includes all members of the AKT family, which had not been previously detected by other broad-spectrum kinase inhibitors.[1][2] When used in combination with other kinase inhibitors, the coverage can be expanded to 261 kinases, representing the largest kinome coverage from a single cell line reported to date.[1]

Q3: What are the main sources of background noise in CTX-0294885 experiments?

The primary sources of background noise in affinity purification-mass spectrometry (AP-MS) experiments using CTX-0294885 include:

  • Non-specific protein binding: Proteins from the cell lysate binding directly to the Sepharose beads or non-specifically to the immobilized CTX-0294885.

  • Contaminants from sample handling: Introduction of keratins and other environmental contaminants during sample preparation and processing.

  • High abundance cellular proteins: Highly abundant proteins, such as cytoskeletal proteins and metabolic enzymes, can non-specifically associate with the affinity matrix.

  • Suboptimal wash conditions: Insufficiently stringent or an inadequate number of wash steps can fail to remove non-specifically bound proteins.

Q4: What are some key signaling pathways that can be investigated using CTX-0294885?

CTX-0294885 is a powerful tool for analyzing various kinome signaling networks. Given its broad-spectrum nature, it can be used to study multiple pathways, including:

  • PI3K/Akt/mTOR signaling

  • MAPK/ERK signaling

  • JAK/STAT signaling

  • Growth factor receptor signaling

Troubleshooting Guides

Issue 1: High Background of Non-Specific Proteins in Mass Spectrometry Data

High background from non-specifically bound proteins is a common issue in AP-MS experiments. The following steps can help to reduce this background.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficiently stringent wash buffer Increase the salt concentration (e.g., up to 500 mM NaCl) or include a low concentration of a non-ionic detergent (e.g., 0.1% - 0.5% NP-40 or Triton X-100) in the wash buffer to disrupt weak, non-specific interactions.
Inadequate number of wash steps Increase the number of washes (e.g., from 3 to 5) to more thoroughly remove unbound and weakly bound proteins.
Non-specific binding to Sepharose beads Pre-clear the cell lysate by incubating it with unconjugated Sepharose beads before adding the CTX-0294885-conjugated beads. This will remove proteins that have an affinity for the bead matrix itself.
High concentration of lysate Reduce the total protein concentration of the lysate during the incubation step to minimize protein aggregation and non-specific binding.
Contamination during sample preparation Use filtered pipette tips, wear gloves, and work in a clean environment to minimize keratin and other environmental contaminants.
Issue 2: Low Yield of Captured Kinases

Low recovery of target kinases can compromise the sensitivity and coverage of your kinome profiling experiment.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient cell lysis and protein extraction Ensure complete cell lysis to release kinases into the soluble fraction. Sonication or the use of appropriate lysis buffers with protease and phosphatase inhibitors is recommended.
Suboptimal binding conditions Optimize the incubation time and temperature. While 4°C is standard to preserve protein integrity, a shorter incubation at room temperature might be tested. Ensure the pH of the lysis buffer is within the optimal range for kinase binding.
Harsh elution conditions If using a competitive elution strategy, ensure the eluting agent is at a sufficient concentration. If using a pH-based elution, be mindful that extreme pH can lead to protein denaturation and precipitation.
Insufficient amount of CTX-0294885 beads Ensure that a sufficient quantity of CTX-0294885-conjugated beads is used to accommodate the amount of kinase present in the lysate.

Experimental Protocols

Key Experiment: Kinome Profiling using CTX-0294885 Affinity Purification

This protocol provides a general workflow for the enrichment of kinases from cell lysates using CTX-0294885-conjugated Sepharose beads, followed by mass spectrometry analysis.

1. Cell Lysis and Protein Extraction a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant.

2. Affinity Purification of Kinases a. Equilibrate the CTX-0294885-conjugated Sepharose beads with lysis buffer. b. Add the cleared cell lysate to the equilibrated beads and incubate for 2-4 hours at 4°C with gentle rotation. c. Pellet the beads by centrifugation and collect the supernatant as the flow-through. d. Wash the beads extensively with wash buffer (e.g., lysis buffer with adjusted salt or detergent concentrations). Perform at least 3-5 washes.

3. Elution and Sample Preparation for Mass Spectrometry a. Elute the bound kinases from the beads using an appropriate elution buffer (e.g., 0.1 M glycine pH 2.5, or a buffer containing a high concentration of a competing agent). b. Neutralize the eluate if an acidic elution buffer was used. c. Reduce and alkylate the eluted proteins. d. Digest the proteins with trypsin overnight at 37°C. e. Desalt the resulting peptides using a C18 StageTip.

4. LC-MS/MS Analysis a. Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Identify and quantify the kinases using a suitable proteomics software suite and a protein sequence database.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_ap Affinity Purification cluster_ms Mass Spectrometry cell_lysis Cell Lysis & Protein Extraction pre_clearing Pre-clearing Lysate (Optional) cell_lysis->pre_clearing incubation Incubation with CTX-0294885 Beads pre_clearing->incubation washing Washing Steps incubation->washing elution Elution of Bound Kinases washing->elution digestion Protein Digestion elution->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: A generalized workflow for kinome profiling using CTX-0294885.

Signaling Pathways

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation

Caption: The PI3K/Akt signaling cascade.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation

Caption: The MAPK/ERK signaling pathway.

JAK/STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization GeneExpression Gene Expression STAT_dimer->GeneExpression Nuclear Translocation & DNA Binding

Caption: The JAK/STAT signaling pathway.

References

Technical Support Center: Elution Optimization for CTX-0294885 Captured Kinases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the elution of kinases captured using CTX-0294885 affinity resin. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize the recovery of active kinases from your experiments.

CTX-0294885 is a potent, broad-spectrum kinase inhibitor that, when conjugated to a solid support like Sepharose, serves as an effective tool for the affinity purification of a wide range of kinases from cell lysates and tissue extracts.[1][2][3][4][5] Successful elution is critical for downstream applications, and this guide will walk you through common challenges and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for eluting kinases from the CTX-0294885 resin?

A1: Elution from the CTX-0294885 resin involves disrupting the non-covalent interactions between the immobilized inhibitor and the captured kinases.[6] This is typically achieved by altering the buffer conditions to decrease the binding affinity, allowing the kinases to be released from the resin. Common strategies include changing the pH, increasing the ionic strength, or using a competitive inhibitor.[6][7]

Q2: What are the recommended starting conditions for elution?

A2: For initial experiments, we recommend starting with a pH elution strategy. A commonly used gentle elution method involves a step or gradient elution with a low pH buffer, such as 0.1 M glycine-HCl, pH 2.5-3.0.[4] It is crucial to neutralize the eluted fractions immediately with a buffer like 1 M Tris-HCl, pH 8.5 to preserve kinase activity.[4]

Q3: Can I use competitive elution? What are the advantages?

A3: Yes, competitive elution is a highly recommended strategy. This involves using a soluble, high-concentration of a competing agent that displaces the captured kinases from the CTX-0294885 resin. The advantage of this method is its specificity, which often results in higher purity and preservation of the native conformation and activity of the eluted kinases. A high concentration of free CTX-0294885 or a broad-spectrum kinase inhibitor cocktail can be used.

Q4: How can I optimize the elution conditions for my specific kinase of interest?

A4: Optimization is key to achieving high yield and purity. We recommend a systematic approach by varying one parameter at a time. You can screen a range of pH values (both acidic and basic), salt concentrations (e.g., NaCl or KCl), and concentrations of a competitive inhibitor. Analyzing the eluted fractions by SDS-PAGE and Western blotting or activity assays will help identify the optimal conditions.

Q5: What should I do if my kinase precipitates after elution?

A5: Protein precipitation after elution can be caused by high protein concentration, suboptimal buffer conditions, or protein instability.[8] To address this, you can try eluting into a buffer containing stabilizing agents like glycerol (5-20%), non-ionic detergents (e.g., Tween-20 or Triton X-100 at 0.01-0.1%), or reducing agents (e.g., DTT or BME at 1-5 mM). It is also advisable to perform elution at a lower temperature (4°C).[9]

Troubleshooting Guide

This guide addresses common problems encountered during the elution of kinases from CTX-0294885 resin.

Problem Possible Cause Recommended Solution
No or low kinase yield in the eluate 1. Inefficient Elution: The elution conditions are not strong enough to disrupt the binding.- Decrease the pH of the elution buffer (e.g., step gradient from pH 4.0 down to 2.5).- Increase the salt concentration in the elution buffer (e.g., step gradient of NaCl from 0.5 M to 2.0 M).- Increase the concentration of the competitive inhibitor.- Increase the incubation time with the elution buffer.
2. Kinase Degradation: The kinase is being degraded by proteases.- Add a protease inhibitor cocktail to all your buffers.[5]- Work at 4°C throughout the purification process.
3. Irreversible Binding: The interaction between the kinase and the resin is too strong for the current elution conditions.- Try a denaturing elution buffer (e.g., containing urea or guanidine-HCl), although this will likely inactivate the kinase. This is useful for analytical purposes like mass spectrometry.
Kinase elutes in a broad peak 1. Non-specific Interactions: The kinase is interacting with the resin matrix through non-specific hydrophobic or ionic interactions.- Add a non-ionic detergent (e.g., 0.01% Tween-20) to your wash and elution buffers.- Increase the salt concentration in your wash buffer to disrupt ionic interactions.
2. Slow Dissociation: The dissociation kinetics of the kinase from the resin are slow.- Decrease the flow rate during elution to allow more time for dissociation.- Perform a "stop-flow" elution where the flow is paused for a period after the elution buffer is applied.[10]
Contaminating proteins in the eluate 1. Insufficient Washing: The wash steps are not effectively removing non-specifically bound proteins.- Increase the number of wash steps.- Increase the stringency of the wash buffer by adding low concentrations of salt (e.g., 150-500 mM NaCl) or non-ionic detergents.
2. Hydrophobic Interactions: Contaminating proteins are binding non-specifically to the resin.- Include a non-ionic detergent in your wash and elution buffers.
Loss of kinase activity after elution 1. Harsh Elution Conditions: Low pH or denaturing agents in the elution buffer have inactivated the kinase.- Immediately neutralize low pH eluates.- Switch to a milder elution method like competitive elution.- Screen for a pH that allows elution while maintaining activity.
2. Instability of the Purified Kinase: The kinase is not stable in the elution buffer.- Elute into a buffer containing stabilizing agents such as glycerol, trehalose, or a relevant cofactor/metal ion.

Experimental Protocols

Protocol 1: pH Step Elution

This protocol is a good starting point for determining the optimal pH for eluting your target kinase.

  • Binding and Washing:

    • Equilibrate the CTX-0294885 resin with a binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.5).

    • Load your cell lysate containing the target kinase(s).

    • Wash the resin extensively with the binding buffer to remove unbound proteins.

    • Perform a final wash with a buffer of intermediate stringency if necessary (e.g., binding buffer with 300 mM NaCl).

  • Elution:

    • Prepare a series of elution buffers with decreasing pH (e.g., 0.1 M Glycine-HCl at pH 4.0, 3.5, 3.0, and 2.5).

    • Sequentially add each elution buffer to the resin, collecting each fraction separately.

    • Immediately neutralize each eluted fraction by adding 1/10th volume of 1 M Tris-HCl, pH 8.5.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE and Western blotting to determine the pH at which your kinase of interest elutes.

Protocol 2: Salt Gradient Elution

This protocol is useful if your kinase is sensitive to low pH.

  • Binding and Washing:

    • Follow the binding and washing steps as described in Protocol 1.

  • Elution:

    • Prepare an elution buffer containing a high concentration of salt (e.g., 50 mM Tris-HCl, 2 M NaCl, pH 7.5).

    • Create a salt gradient by mixing the high salt elution buffer with the binding buffer. Alternatively, perform a step elution with increasing salt concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M NaCl).

    • Collect fractions throughout the gradient or at each step.

  • Analysis:

    • Analyze the fractions by SDS-PAGE and Western blotting to identify the salt concentration required for elution.

Protocol 3: Competitive Elution

This is often the gentlest elution method, preserving kinase activity.

  • Binding and Washing:

    • Follow the binding and washing steps as described in Protocol 1.

  • Elution:

    • Prepare an elution buffer containing a high concentration of a competitive inhibitor (e.g., 10-100 µM free CTX-0294885 in binding buffer). The optimal concentration will need to be determined empirically.

    • Incubate the resin with the competitive elution buffer for a defined period (e.g., 30 minutes to 1 hour) at 4°C with gentle agitation.

    • Collect the eluate. Repeat the elution step to ensure complete recovery.

  • Analysis:

    • Analyze the eluted fractions for your kinase of interest. Note that the free inhibitor will need to be removed by dialysis or buffer exchange for most downstream applications.

Data Presentation

The following tables provide examples of how to structure your data when optimizing elution conditions.

Table 1: Effect of pH on Kinase Elution

Elution Buffer pHKinase Yield (%)Purity (%)
4.01590
3.54085
3.08580
2.59575

Table 2: Effect of NaCl Concentration on Kinase Elution

NaCl Concentration (M)Kinase Yield (%)Purity (%)
0.52095
1.06088
1.59082
2.09878

Table 3: Effect of Competitive Inhibitor Concentration on Kinase Elution

Competitor Conc. (µM)Kinase Yield (%)Purity (%)
1030>95
2575>95
5092>95
10096>95

Visualizations

Elution_Optimization_Workflow Elution Optimization Workflow for CTX-0294885 start Start: Kinase-bound CTX-0294885 Resin wash Wash Resin start->wash elution_choice Choose Elution Strategy wash->elution_choice ph_elution pH Elution elution_choice->ph_elution pH salt_elution Salt Gradient Elution elution_choice->salt_elution Ionic Strength comp_elution Competitive Elution elution_choice->comp_elution Competition analysis Analyze Fractions (SDS-PAGE, Western Blot, Activity Assay) ph_elution->analysis salt_elution->analysis comp_elution->analysis optimize Optimize Conditions analysis->optimize optimize->elution_choice Suboptimal end End: Purified Kinase optimize->end Optimal

Caption: A workflow diagram for optimizing the elution of kinases from CTX-0294885 resin.

Troubleshooting_Elution Troubleshooting Common Elution Problems start Problem Encountered low_yield Low/No Yield start->low_yield low_purity Low Purity start->low_purity low_activity Low Activity start->low_activity cause_ly1 Inefficient Elution low_yield->cause_ly1 cause_ly2 Degradation low_yield->cause_ly2 cause_lp1 Insufficient Washing low_purity->cause_lp1 cause_la1 Harsh Conditions low_activity->cause_la1 solution_ly1 Increase Elution Strength (pH, Salt, Competitor) cause_ly1->solution_ly1 solution_ly2 Add Protease Inhibitors cause_ly2->solution_ly2 solution_lp1 Increase Wash Stringency cause_lp1->solution_lp1 solution_la1 Use Milder Elution (e.g., Competitive) cause_la1->solution_la1

Caption: A troubleshooting decision tree for common elution issues.

Competitive_Elution_Pathway Competitive Elution Mechanism Resin_Kinase CTX-0294885 Resin Captured Kinase Eluted_Kinase Eluted Kinase Resin_Kinase->Eluted_Kinase Displacement Free_Inhibitor Free CTX-0294885 (Competitor) Resin_Inhibitor CTX-0294885 Resin Bound Competitor Free_Inhibitor->Resin_Inhibitor Binding

Caption: A diagram illustrating the competitive elution process.

References

Validation & Comparative

Unveiling the Binding Specificity of CTX-0294885: A Comparative Guide for Kinome Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding specificity of kinase inhibitors is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of CTX-0294885, a potent, broad-spectrum kinase inhibitor, with other established affinity reagents. Supported by experimental data, this document details the superior kinome coverage of CTX-0294885 and provides methodologies for its application in mass spectrometry-based kinome profiling.

CTX-0294885 is a novel bisanilino pyrimidine that has been developed as a powerful tool for the analysis of kinome signaling networks.[1] Its broad-spectrum nature allows for the capture of a wide array of kinases, making it an invaluable reagent for identifying novel drug targets and understanding cellular signaling pathways.

Comparative Analysis of Kinase Capture Reagents

CTX-0294885 has demonstrated exceptional capabilities in capturing a diverse range of kinases from cell lysates. When compared to other commonly used broad-spectrum kinase inhibitors, CTX-0294885 significantly expands the identifiable kinome.

A key study utilized affinity purification followed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify protein kinases from MDA-MB-231 human breast cancer cells.[1] This experiment directly compared the kinases captured by CTX-0294885 with those captured by a combination of three other well-established kinase inhibitors: Purvalanol B, SU6668, and VI16832.

Affinity Reagent(s) Number of Protein Kinases Identified
CTX-0294885235
Purvalanol B + SU6668 + VI16832Not explicitly stated, but less than the combined total
CTX-0294885 + Purvalanol B + SU6668 + VI16832261

Table 1: Comparison of the number of protein kinases identified from MDA-MB-231 cell lysates using different affinity reagents. Data sourced from Zhang et al., 2013.[1]

The addition of CTX-0294885 to the mixture of the other three inhibitors increased the total number of identified kinases to 261, representing the largest kinome coverage from a single cell line reported at the time of the study.[1] This highlights the unique and complementary binding profile of CTX-0294885.

Notably, CTX-0294885 successfully captured all members of the AKT family of kinases, which were not detected using the other inhibitors.[1][2] This is a significant advantage for researchers studying the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Furthermore, an initial in vitro screen of CTX-0294885 revealed potent inhibitory activity against a panel of key kinases, with the following IC50 values:

Kinase IC50 (nM)
FLT31
Src2
JAK23
VEGFR33
FAK4
Aurora kinase A18
JAK328

Table 2: In vitro inhibitory activity of CTX-0294885 against a selection of kinases. Data sourced from Cayman Chemical.[3]

Signaling Pathways and Experimental Workflows

The broad-spectrum nature of CTX-0294885 makes it a powerful tool for dissecting complex cellular signaling networks. Its ability to bind a multitude of kinases allows for a global snapshot of the active kinome.

G CTX-0294885 Kinome Profiling Workflow cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Mass Spectrometry Analysis CellLysate Cell Lysate Preparation ProteinQuant Protein Quantification CellLysate->ProteinQuant Incubation Incubation of Lysate with Beads ProteinQuant->Incubation CTXbeads CTX-0294885-conjugated Sepharose Beads CTXbeads->Incubation Washing Washing to Remove Non-specific Binders Incubation->Washing Elution Elution of Bound Kinases Washing->Elution Digestion In-solution or On-bead Digestion (e.g., Trypsin) Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Database Searching and Protein Identification LCMS->DataAnalysis KinomeProfile Comprehensive Kinome Profile DataAnalysis->KinomeProfile Identified Kinases

Figure 1: Experimental workflow for kinome profiling using CTX-0294885.

Due to its pronounced effect on the AKT family, CTX-0294885 is particularly useful for investigating the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in diseases such as cancer, diabetes, and inflammation.[2]

G Impact of CTX-0294885 on the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt activates CTX CTX-0294885 CTX->Akt inhibits

Figure 2: CTX-0294885 targets the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Affinity Purification of Kinases using CTX-0294885-conjugated Beads

This protocol describes the enrichment of kinases from cell lysates for subsequent identification by mass spectrometry.

Materials:

  • CTX-0294885-conjugated Sepharose beads

  • Cell lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

  • Wash buffer (e.g., lysis buffer with a lower concentration of detergent)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or 2x Laemmli sample buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer. Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.

  • Bead Equilibration: Wash the required amount of CTX-0294885-conjugated Sepharose beads with lysis buffer to equilibrate them.

  • Affinity Capture: Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the equilibrated beads. Perform the incubation at 4°C with gentle end-over-end rotation for a specified time (e.g., 2-4 hours).

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Repeat the wash steps multiple times.

  • Elution: Elute the bound kinases from the beads using an appropriate elution buffer. For mass spectrometry analysis, elution with a buffer compatible with downstream processing is recommended. Alternatively, on-bead digestion can be performed.

Mass Spectrometry-based Kinome Profiling

This protocol provides a general workflow for the identification of enriched kinases by LC-MS/MS.

Materials:

  • Eluted kinase sample from affinity purification

  • DTT (dithiothreitol)

  • IAA (iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer)

Procedure:

  • Reduction and Alkylation: Reduce the disulfide bonds in the eluted protein sample with DTT and then alkylate the free cysteine residues with IAA.

  • Proteolytic Digestion: Digest the proteins into peptides using trypsin. The digestion is typically performed overnight at 37°C.

  • Peptide Desalting: Desalt and concentrate the peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The peptides are separated by reverse-phase liquid chromatography and subjected to tandem mass spectrometry for sequencing.

  • Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the proteins present in the sample. The identified proteins are then filtered and analyzed to generate a comprehensive list of captured kinases.

By providing broader kinome coverage and unique specificity, CTX-0294885 stands out as a superior reagent for affinity-based kinome profiling. Its application can lead to a more comprehensive understanding of cellular signaling and aid in the discovery of novel therapeutic targets.

References

A Comparative Analysis of CTX-0294885 and Other Broad-Spectrum Kinase Inhibitors for Kinome Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CTX-0294885, a novel bisanilino pyrimidine, demonstrates significant advantages as a broad-spectrum kinase inhibitor for affinity-based proteomics, offering wider kinome coverage, including the entire AKT family, a feat not achieved by previously established inhibitors. This guide provides a detailed comparison of CTX-0294885 with other commonly used broad-spectrum kinase inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tools for their kinome profiling studies.

Performance Comparison of Kinase Inhibitors

CTX-0294885 has been rigorously benchmarked against a panel of established broad-spectrum kinase inhibitors, including Purvalanol B, SU6668, and VI16832. The primary measure of performance in these studies is the number of unique kinases that can be captured and identified from a complex biological sample, such as a cell lysate, using mass spectrometry.

Kinase Capture Efficacy from MDA-MB-231 Cell Lysate

The following table summarizes the quantitative data from a key study by Zhang et al. (2013), which evaluated the performance of CTX-0294885 both as a standalone reagent and in combination with other inhibitors.[1]

Inhibitor/CombinationNumber of Kinases IdentifiedKey Advantages Highlighted
CTX-0294885 235 Captures all members of the AKT family [1]
Purvalanol B, SU6668, VI16832 (Combined)Not specified individually in abstractEstablished reagents for kinome profiling
CTX-0294885 + Purvalanol B + SU6668 + VI16832261 Largest kinome coverage from a single cell line to date [1]

As the data indicates, CTX-0294885 alone can enrich a substantial portion of the kinome expressed in MDA-MB-231 cells.[1] Notably, its unique affinity profile allows for the capture of all AKT family members, a significant advancement in studying this critical signaling pathway.[1] Furthermore, when used as a complementary reagent, CTX-0294885 expands the coverage of existing inhibitor cocktails, leading to the most comprehensive kinome analysis from a single cell line reported to date.[1]

Known Primary Targets and IC50/Ki Values of Comparator Inhibitors

To provide further context, the following table details the known primary targets and inhibitory concentrations for the comparator compounds. This information helps to understand their individual selectivity profiles.

InhibitorPrimary Kinase TargetsReported IC50/Ki Values
Purvalanol B Cyclin-dependent kinases (CDKs)cdc2-cyclin B: 6 nM, CDK2-cyclin A: 6 nM, CDK2-cyclin E: 9 nM, CDK5-p35: 6 nM[2]
SU6668 PDGFRβ, Flk-1/KDR (VEGFR2), FGFR1PDGFRβ: Ki = 8 nM, Flk-1: Ki = 2.1 µM, FGFR1: Ki = 1.2 µM[3][4]
VI16832 Broad-spectrum Type I kinase inhibitorNot specified, used as a general kinase enrichment tool

Experimental Methodologies

The following protocols are based on the methodologies described for kinome profiling using kinase inhibitor affinity matrices coupled with mass spectrometry.

Preparation of MDA-MB-231 Cell Lysate
  • Cell Culture: MDA-MB-231 cells are cultured in appropriate media (e.g., DMEM with 10% FBS and penicillin-streptomycin) at 37°C in a 5% CO2 incubator.

  • Cell Harvest: Cells are grown to 75-85% confluency, washed with ice-cold phosphate-buffered saline (PBS), and then harvested.

  • Lysis: Cells are lysed on ice in a modified RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to ensure protein integrity.

  • Clarification: The cell lysate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Protein Quantification: The total protein concentration of the supernatant is determined using a standard protein assay, such as the BCA assay. The lysate is then adjusted to a standard concentration for use in the affinity purification experiments.

Kinase Affinity Purification (Kinome Profiling)
  • Immobilization of Inhibitors: CTX-0294885 and other kinase inhibitors are covalently linked to a solid support, such as NHS-activated Sepharose beads, to create an affinity matrix.

  • Incubation with Lysate: The inhibitor-coupled beads are incubated with the prepared cell lysate to allow for the binding of kinases.

  • Washing: The beads are washed extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

  • Elution: The bound kinases are eluted from the beads.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are reduced, alkylated, and digested into peptides, typically using trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured kinases.

Visualizations

Kinome Profiling Workflow

KinomeProfilingWorkflow cluster_sample_prep Sample Preparation cluster_affinity_purification Affinity Purification cluster_ms_analysis Mass Spectrometry Analysis cell_culture 1. Cell Culture (MDA-MB-231) lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification incubation 5. Incubation with Lysate quantification->incubation beads 4. Inhibitor-Coupled Beads (e.g., CTX-0294885) beads->incubation washing 6. Washing incubation->washing elution 7. Elution washing->elution digestion 8. Protein Digestion elution->digestion lc_ms 9. LC-MS/MS digestion->lc_ms identification 10. Kinase Identification lc_ms->identification

Caption: Workflow for kinome profiling using inhibitor affinity purification.

AKT Signaling Pathway

AKTSignaling cluster_upstream Upstream Activation cluster_akt AKT Activation (Fully captured by CTX-0294885) cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT1 AKT1 GSK3b GSK3β AKT1->GSK3b inhibition FOXO FOXO AKT1->FOXO inhibition mTORC1 mTORC1 AKT1->mTORC1 activation AKT2 AKT2 AKT2->GSK3b inhibition AKT2->FOXO inhibition AKT2->mTORC1 activation AKT3 AKT3 AKT3->GSK3b inhibition AKT3->FOXO inhibition AKT3->mTORC1 activation PDK1->AKT1 PDK1->AKT2 PDK1->AKT3 mTORC2->AKT1 mTORC2->AKT2 mTORC2->AKT3 Proliferation Proliferation GSK3b->Proliferation CellSurvival Cell Survival FOXO->CellSurvival Growth Growth mTORC1->Growth

Caption: Simplified AKT signaling pathway, fully captured by CTX-0294885.

References

A Comparative Guide to Kinome Coverage: CTX-0294885 versus Purvalanol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of the kinome, the complete set of protein kinases in an organism, is crucial for understanding cellular signaling and identifying therapeutic targets. Kinase inhibitors are invaluable tools in this research, and their utility is largely defined by their breadth of coverage and selectivity across the kinome. This guide provides a detailed comparison of two widely used kinase inhibitors, CTX-0294885 and purvalanol B, focusing on their kinome coverage, supported by experimental data and detailed methodologies.

At a Glance: Key Differences

FeatureCTX-0294885Purvalanol B
Primary Profile Broad-spectrum kinase inhibitorSelective Cyclin-Dependent Kinase (CDK) inhibitor
Kinome Coverage Captures a wide range of kinases (235 from MDA-MB-231 cells)Primarily targets CDKs with high potency
Key Advantage Extensive kinome coverage, including all AKT family membersHigh selectivity for specific CDK complexes
Primary Application Mass spectrometry-based kinome profiling and signaling network analysisStudy of cell cycle regulation and as a selective tool for CDK inhibition

Quantitative Kinome Coverage

The primary distinction between CTX-0294885 and purvalanol B lies in their kinome coverage. CTX-0294885 is designed as a broad-spectrum inhibitor, enabling the capture and identification of a large number of kinases from a cell lysate. In contrast, purvalanol B is a highly potent and selective inhibitor of CDKs.

Table 1: Kinase Capture Profile from MDA-MB-231 Breast Cancer Cells

InhibitorNumber of Captured KinasesNotable TargetsReference
CTX-0294885 235All members of the AKT family, FAK, FLT3, JAK2, JAK3, Src, Aurora kinase A, VEGFR3[1][2][3]Zhang et al., 2013[3]
Purvalanol B Primarily CDKscdc2-cyclin B, CDK2-cyclin A, CDK2-cyclin E, CDK5-p35[4]Various
CTX-0294885 + 3 other inhibitors *261Broader kinome coverage than any single inhibitorZhang et al., 2013[3]

*The combination of four inhibitors included CTX-0294885 and purvalanol B, suggesting their binding profiles are complementary.

Table 2: Inhibitory Potency (IC50) of Select Kinases

Kinase TargetCTX-0294885 IC50 (nM)Purvalanol B IC50 (nM)
FAK4>10,000
FLT31>10,000
JAK23>10,000
JAK328>10,000
Src2>10,000
Aurora kinase A18>10,000
VEGFR33>10,000
cdc2-cyclin B-6
CDK2-cyclin A-6
CDK2-cyclin E-9
CDK5-p35-6

Data for CTX-0294885 from Cayman Chemical product information[2]. Data for Purvalanol B from Selleck Chemicals product information[4].

Signaling Pathways and Experimental Workflows

The differing kinome coverage of CTX-0294885 and purvalanol B dictates their impact on distinct signaling pathways.

CTX-0294885 and the AKT Signaling Pathway

CTX-0294885 is notable for its ability to capture all members of the AKT family of kinases, which are central regulators of cell survival, growth, and proliferation[1][5].

AKT_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival & Growth mTORC1->Cell_Survival CTX_0294885 CTX-0294885 CTX_0294885->AKT

CTX-0294885 broadly inhibits the kinome, including the central AKT node.
Purvalanol B and the Cell Cycle Pathway

Purvalanol B's high selectivity for CDKs makes it a potent inhibitor of cell cycle progression. It arrests cells in the G1 and G2 phases by inhibiting the phosphorylation of key substrates like the Retinoblastoma (Rb) protein[6].

Cell_Cycle_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates CyclinA_CDK2 Cyclin A / CDK2 S_Phase S Phase CyclinA_CDK2->S_Phase promotes CyclinB_CDK1 Cyclin B / CDK1 G2_M_Transition G2/M Transition CyclinB_CDK1->G2_M_Transition promotes E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes PurvalanolB Purvalanol B PurvalanolB->CyclinD_CDK46 PurvalanolB->CyclinE_CDK2 PurvalanolB->CyclinA_CDK2 PurvalanolB->CyclinB_CDK1 CTX_0294885_Workflow cluster_0 Cell Lysis & Preparation cluster_1 Affinity Purification cluster_2 Mass Spectrometry Analysis A 1. Harvest and lyse MDA-MB-231 cells B 2. Clarify lysate by centrifugation A->B C 3. Determine protein concentration (BCA assay) B->C D 4. Incubate lysate with CTX-0294885-sepharose beads C->D E 5. Wash beads to remove non-specific binders D->E F 6. Elute bound kinases E->F G 7. In-solution tryptic digest F->G H 8. LC-MS/MS analysis G->H I 9. Database search and protein identification H->I

References

Unveiling the Kinome: CTX-0294885 Sets a New Standard for AKT Family Capture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in kinome profiling and AKT signaling pathway analysis, the choice of enrichment tools is paramount. This guide provides an objective comparison of the novel broad-spectrum kinase inhibitor, CTX-0294885, with alternative reagents, supported by experimental data, to inform your selection process.

CTX-0294885, a novel bisanilino pyrimidine, has emerged as a powerful affinity reagent for the mass spectrometry-based analysis of the kinome.[1] Its distinct advantage lies in its comprehensive capture of the entire AKT protein kinase family (AKT1, AKT2, and AKT3), a feat not previously achieved by other broad-spectrum kinase inhibitors.[1][2] This capability is critical for a holistic understanding of the AKT signaling pathway, which is central to numerous cellular processes, including cell survival, growth, and proliferation.[1]

Performance Comparison: CTX-0294885 vs. Alternative Kinase Capture Reagents

Experimental data from studies on the human breast cancer cell line MDA-MB-231 demonstrates the superior performance of CTX-0294885 in kinome profiling. When used individually, CTX-0294885 captures a significantly larger portion of the kinome compared to other inhibitors. Furthermore, its inclusion in a cocktail of inhibitors substantially enhances the overall number of identified kinases, providing the most extensive coverage of the kinome from a single cell line to date.[1]

Reagent(s)Number of Kinases Identified (MDA-MB-231 cells)AKT Family Members CapturedReference
CTX-0294885 235 AKT1, AKT2, AKT3 [1]
Purvalanol B198 (in JJN-3 cells)Not all members specified[2]
Mixture of 3 inhibitors (Purvalanol B, SU6668, VI16832)Not specified individuallyNot all members captured[1]
CTX-0294885 + Mixture of 3 inhibitors 261 AKT1, AKT2, AKT3 [1]

The AKT Signaling Pathway

The AKT pathway is a critical signaling cascade that regulates a multitude of cellular functions. Its activation is initiated by upstream signals that lead to the recruitment of AKT to the cell membrane and its subsequent phosphorylation and activation. Activated AKT then phosphorylates a wide array of downstream substrates, influencing processes such as cell survival, proliferation, and metabolism. The ability of CTX-0294885 to capture all AKT isoforms provides researchers with a powerful tool to study the intricacies of this vital pathway.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (AKT1, AKT2, AKT3) PIP3->AKT PDK1->AKT phosphorylates mTORC2 mTORC2 mTORC2->AKT phosphorylates Downstream Downstream Substrates AKT->Downstream phosphorylates Cellular_Responses Cell Survival, Growth, Proliferation Downstream->Cellular_Responses

Caption: The AKT signaling pathway, a key regulator of cellular processes.

Experimental Protocols

The following provides a detailed methodology for kinome profiling using CTX-0294885-coupled beads, based on established affinity purification and mass spectrometry protocols.

1. Preparation of CTX-0294885-Coupled Sepharose Beads:

  • CTX-0294885 is chemically synthesized and coupled to NHS-activated Sepharose beads according to standard protocols.

  • The efficiency of coupling is assessed to ensure a high density of the inhibitor on the beads.

  • Control beads (without CTX-0294885) are also prepared to identify non-specific binding.

2. Cell Lysis and Protein Extraction:

  • MDA-MB-231 cells are cultured to the desired confluency and then harvested.

  • Cells are lysed in a buffer containing non-denaturing detergents (e.g., NP-40 or Triton X-100), protease inhibitors, and phosphatase inhibitors to preserve kinase integrity and activity.

  • The cell lysate is clarified by centrifugation to remove cellular debris.

  • Protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).

3. Affinity Purification of Kinases:

  • The clarified cell lysate is incubated with the CTX-0294885-coupled Sepharose beads (and control beads in parallel) at 4°C with gentle rotation for a defined period (e.g., 2-4 hours) to allow for kinase binding.

  • The beads are then washed extensively with lysis buffer to remove non-specifically bound proteins.

  • Bound proteins are eluted from the beads. This can be achieved through various methods, such as boiling in SDS-PAGE sample buffer or using a competitive elution strategy.

4. Sample Preparation for Mass Spectrometry:

  • The eluted proteins are subjected to in-solution or in-gel tryptic digestion to generate peptides.

  • The resulting peptide mixture is desalted and concentrated using C18 solid-phase extraction.

5. LC-MS/MS Analysis:

  • The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Peptides are separated by reverse-phase chromatography and fragmented in the mass spectrometer to generate tandem mass spectra.

6. Data Analysis:

  • The raw mass spectrometry data is processed using a database search engine (e.g., Sequest, Mascot) to identify the peptides and, consequently, the proteins (kinases) present in the sample.

  • The identified kinases are filtered based on stringent criteria (e.g., peptide and protein false discovery rates) to ensure high confidence in the identifications.

  • Quantitative analysis can be performed using label-free or label-based (e.g., SILAC, TMT) methods to compare the abundance of kinases captured under different conditions.

Experimental_Workflow Cell_Culture 1. MDA-MB-231 Cell Culture Lysis 2. Cell Lysis and Protein Extraction Cell_Culture->Lysis Affinity_Purification 3. Affinity Purification with CTX-0294885 beads Lysis->Affinity_Purification Elution 4. Elution of Bound Kinases Affinity_Purification->Elution Digestion 5. Tryptic Digestion Elution->Digestion LC_MS 6. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 7. Kinase Identification and Quantification LC_MS->Data_Analysis

Caption: Workflow for kinome profiling using CTX-0294885.

Conclusion

References

Reproducibility of Kinome Profiling with CTX-0294885: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinome profiling using the broad-spectrum kinase inhibitor CTX-0294885, with a focus on the reproducibility of the technique. The information presented is supported by experimental data from peer-reviewed studies, offering insights into its performance alongside other commonly used kinase inhibitors.

Performance and Reproducibility of CTX-0294885 in Kinome Profiling

CTX-0294885 is a potent, broad-spectrum kinase inhibitor that has been developed into a Sepharose-supported affinity reagent for the enrichment and subsequent identification of kinases from cell and tissue lysates by mass spectrometry (MS).[1][2][3] It is a key component of the Multiplexed Inhibitor Bead (MIB) technology, a powerful chemical proteomics approach for kinome-wide activity profiling.[4][5][6]

One of the key advantages of CTX-0294885 is its ability to capture a wide range of kinases, including all members of the AKT family, which have been historically difficult to detect with other broad-spectrum inhibitors.[3][7] In a large-scale kinome profiling experiment using the human breast cancer cell line MDA-MB-231, CTX-0294885 alone was able to capture 235 protein kinases.[1][3][7]

While specific reproducibility data for CTX-0294885 as a standalone reagent is not extensively detailed in the initial characterization studies, the reproducibility of the MIB-MS method, in which CTX-0294885 is a crucial component, has been quantitatively assessed. A study by Duncan et al. (2020) demonstrated high reproducibility for MIB-MS kinome profiling in complex tissue samples.

The following tables summarize the performance of CTX-0294885 and the reproducibility of the MIB-MS method.

Table 1: Kinase Capture Performance of CTX-0294885

Cell LineNumber of Kinases Identified (CTX-0294885 alone)Number of Kinases Identified (CTX-0294885 in combination with other inhibitors*)
MDA-MB-231235[1][3][7]261[1]

*Combination of CTX-0294885, Purvalanol B, SU6668, and VI16832.

Table 2: Reproducibility of Multiplexed Inhibitor Bead (MIB) Mass Spectrometry

Replicate TypeNumber of ReplicatesPearson Correlation (R)
Technical Replicates (same tumor profiled on 3 separate days)3≥ 0.9[4]
Biological Replicates (xenograft tumors from 3 distinct mice)3~ 0.88[4]

Comparison with Other Kinase Inhibitors

CTX-0294885 is often used in conjunction with other broad-spectrum kinase inhibitors to maximize kinome coverage. The table below provides a comparison of CTX-0294885 with other commonly used inhibitors in MIB-MS.

Table 3: Comparison of Kinase Inhibitors Used in MIB-MS

InhibitorPrimary Target(s)Notes
CTX-0294885 Broad-spectrumCaptures a wide range of kinases, including all AKT family members.[3][7]
Purvalanol B Cyclin-dependent kinases (CDKs)[8][9][10]Potent inhibitor of CDK1, CDK2, and CDK5.[8][9][10]
VI-16832 Aurora kinases, CDKsBroad-spectrum inhibitor with activity against multiple kinase families.
PP58 Src family kinasesPotent inhibitor of Src family kinases.

Experimental Protocols

The following are detailed methodologies for kinome profiling using Multiplexed Inhibitor Beads (MIBs) coupled with mass spectrometry (MS), a technique that prominently features CTX-0294885.

Preparation of Multiplexed Inhibitor Beads (MIBs)

Broad-spectrum Type I kinase inhibitors, including CTX-0294885, Purvalanol B, VI-16832, and PP58, are covalently attached to ECH-activated Sepharose beads.[4] The individual inhibitor-bead preparations are then mixed to create the MIB slurry.

Cell or Tissue Lysis
  • Wash cells or tissues with ice-cold phosphate-buffered saline (PBS).

  • Lyse on ice in MIB lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, 10 mM NaF, 2.5 mM NaVO4, supplemented with complete Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktails 2 and 3).[4][11]

  • Sonicate the lysates to ensure complete disruption.

  • Clarify the lysates by centrifugation at 21,000 x g for 15 minutes at 4°C.[4][11]

  • Determine protein concentration using a BCA assay.

MIB Affinity Chromatography
  • Pack gravity-flow columns with the MIB slurry.

  • Equilibrate the columns with MIB lysis buffer.

  • Load equal amounts of protein lysate (typically 1-5 mg) onto the columns.[12]

  • Wash the columns extensively with high-salt MIB lysis buffer (e.g., containing 1 M NaCl) followed by a wash with low-salt MIB lysis buffer.[12]

  • Elute the bound kinases using a solution of 0.5% SDS and 1% β-mercaptoethanol in 100 mM Tris-HCl.[12]

Sample Preparation for Mass Spectrometry
  • Precipitate the eluted proteins using a methanol/chloroform protocol.

  • Resuspend the protein pellet in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5).

  • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

  • Digest the proteins into peptides overnight using sequencing-grade trypsin.

  • Desalt the peptides using C18 spin columns.

LC-MS/MS Analysis
  • Resuspend the cleaned peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Search the resulting spectra against a human protein database (e.g., Swiss-Prot) using software such as MaxQuant for protein identification and label-free quantification (LFQ).[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Affinity Chromatography cluster_ms_prep MS Sample Preparation cluster_analysis Analysis cell_lysis Cell/Tissue Lysis protein_quant Protein Quantification cell_lysis->protein_quant mib_column MIB Column (with CTX-0294885) loading Lysate Loading washing Washing loading->washing elution Elution of Kinases washing->elution digestion Protein Digestion elution->digestion desalting Peptide Desalting digestion->desalting lcms LC-MS/MS desalting->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for kinome profiling using MIB-MS.

AKT Signaling Pathway

The PI3K/AKT signaling pathway is a critical regulator of cell survival, growth, and proliferation. CTX-0294885 is notable for its ability to capture all members of the AKT family, making it a valuable tool for studying this pathway.

AKT_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PIP3->PIP2 Dephosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Targets (Cell Survival, Growth, Proliferation) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) PTEN PTEN

Caption: Simplified PI3K/AKT signaling pathway.

References

Comparative Cross-Reactivity Analysis of CTX-0294885 and Other Broad-Spectrum Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of CTX-0294885, a novel broad-spectrum kinase inhibitor, with other commonly used inhibitors in kinome profiling: Purvalanol B, SU6668, and VI16832. Understanding the selectivity of these compounds is crucial for interpreting experimental results and for the development of more targeted therapeutic strategies.

Introduction to CTX-0294885

CTX-0294885 is a bisanilino pyrimidine compound identified as a potent, broad-spectrum kinase inhibitor.[1][2][3] It is widely utilized as a chemical probe and affinity reagent for the enrichment and identification of kinases from complex biological samples, a technique known as chemical proteomics or kinome profiling.[1][4][5] Studies have demonstrated its ability to capture a wide array of kinases, significantly expanding the coverage of the kinome in mass spectrometry-based analyses.[1] Notably, CTX-0294885 has been shown to capture 235 protein kinases from MDA-MB-231 breast cancer cells, including the entire AKT family, which had not been previously achieved with other broad-spectrum inhibitors.[1][6][7] When used in combination with other kinase inhibitors, it has enabled the identification of up to 261 kinases from a single cell line.[1][8]

Cross-Reactivity Profiles: A Comparative Overview

The following table summarizes the known inhibitory activities of CTX-0294885 and its counterparts against a panel of selected kinases. This data is compiled from various sources and provides a quantitative comparison of their selectivity. It is important to note that assay conditions may vary between studies, which can influence the reported IC50 values.

Kinase TargetCTX-0294885 IC50 (nM)Purvalanol B IC50 (nM)SU6668 IC50/Ki (nM)VI16832
FAK 4--Broad Spectrum
FLT3 1-2100 (Ki)Broad Spectrum
JAK2 3--Broad Spectrum
JAK3 28--Broad Spectrum
Src 2--Broad Spectrum
Aurora Kinase A 18--Broad Spectrum
VEGFR3 3--Broad Spectrum
CDK1 (cdc2)/Cyclin B -6-Broad Spectrum
CDK2/Cyclin A -6-Broad Spectrum
CDK2/Cyclin E -9-Broad Spectrum
CDK5/p35 -6-Broad Spectrum
PDGFRβ --8 (Ki)Broad Spectrum
FGFR1 --1200 (Ki)Broad Spectrum

Data for VI16832 is presented qualitatively as it is primarily characterized as a broad-spectrum reagent for kinome enrichment, with specific IC50 values not as readily available in public literature.

Experimental Protocols

The primary experimental workflow for assessing the kinome captured by these inhibitors involves affinity purification using inhibitor-functionalized beads followed by mass spectrometry.

Multiplexed Inhibitor Bead (MIB) Affinity Purification and Mass Spectrometry

This method allows for the enrichment of a broad range of kinases from cell or tissue lysates.

1. Preparation of Lysates:

  • Harvest cells or tissues and lyse in a suitable buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Determine the protein concentration of the supernatant.

2. Affinity Enrichment:

  • Couple the kinase inhibitors (CTX-0294885, Purvalanol B, SU6668, VI16832) individually or as a cocktail to sepharose or magnetic beads.

  • Incubate the clarified lysate with the inhibitor-conjugated beads to allow for the binding of kinases. This is typically done for several hours at 4°C with gentle rotation.

  • Wash the beads extensively with a series of buffers with increasing stringency to remove non-specifically bound proteins.

3. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound kinases from the beads using a competitive inhibitor (e.g., a high concentration of ATP) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Reduce and alkylate the eluted proteins to denature them and prepare them for enzymatic digestion.

  • Digest the proteins into peptides using a protease such as trypsin.

4. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the peptides and, by inference, the proteins (kinases) using a protein sequence database.

  • Quantify the relative abundance of the identified kinases across different samples or conditions.

Visualizations

Experimental Workflow for Kinome Profiling

G cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Mass Spectrometry Analysis Cell/Tissue Lysate Cell/Tissue Lysate Clarified Lysate Clarified Lysate Cell/Tissue Lysate->Clarified Lysate Lysis & Centrifugation Incubation Incubation (Kinase Binding) Clarified Lysate->Incubation Inhibitor-Beads Inhibitor-Coupled Beads (CTX-0294885, etc.) Inhibitor-Beads->Incubation Washing Wash Steps (Remove Non-specific Proteins) Incubation->Washing Elution Elution (Release Bound Kinases) Washing->Elution Digestion Protein Digestion (Trypsin) Elution->Digestion LC-MS/MS LC-MS/MS Analysis Digestion->LC-MS/MS Data Analysis Kinase Identification & Quantification LC-MS/MS->Data Analysis

Caption: Workflow for kinome profiling using inhibitor affinity purification and mass spectrometry.

Signaling Pathway Context

The kinases targeted by these broad-spectrum inhibitors are involved in a multitude of cellular signaling pathways. Below is a simplified representation of some key pathways.

G RTKs Receptor Tyrosine Kinases (VEGFR, PDGFR, FGFR, FLT3) PI3K/AKT PI3K/AKT Pathway RTKs->PI3K/AKT RAS/MAPK RAS/MAPK Pathway RTKs->RAS/MAPK JAK/STAT JAK/STAT Pathway RTKs->JAK/STAT Cellular Response Proliferation, Survival, Metabolism PI3K/AKT->Cellular Response RAS/MAPK->Cellular Response JAK/STAT->Cellular Response Cell Cycle Cell Cycle Progression (CDKs) Cell Cycle->Cellular Response Cytoskeleton Cell Adhesion & Migration (FAK, Src) Cytoskeleton->Cellular Response

Caption: Simplified overview of signaling pathways involving kinases targeted by broad-spectrum inhibitors.

Conclusion

CTX-0294885 stands out as a powerful tool for kinome profiling, offering broad coverage that complements and extends the capabilities of existing inhibitors like Purvalanol B, SU6668, and VI16832. Its ability to capture a large number of kinases, including the entire AKT family, makes it an invaluable reagent for studying cellular signaling networks.[1][6] For researchers in drug development, understanding the cross-reactivity profiles of these inhibitors is essential for identifying potential off-target effects and for the rational design of more selective therapeutics. The experimental workflow detailed here provides a robust framework for utilizing these chemical probes to explore the complexities of the kinome.

References

Comparative Efficacy of CTX-0294885: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: As of the latest available research, comprehensive studies detailing the comparative efficacy of CTX-0294885 across a broad panel of different cell lines have not been published in the public domain. The primary characterization of CTX-0294885 has focused on its utility as a chemical probe for kinome profiling, particularly in the MDA-MB-231 breast cancer cell line. This guide, therefore, summarizes the known inhibitory activities of CTX-0294885 and provides a generalized framework and experimental protocols for researchers to conduct their own comparative efficacy studies.

Introduction to CTX-0294885

CTX-0294885 is a novel bisanilino pyrimidine compound identified as a broad-spectrum kinase inhibitor.[1][2] It has been effectively utilized as an affinity reagent for mass spectrometry-based kinome profiling, enabling the identification of a large number of protein kinases from cell lysates.[1] Notably, in MDA-MB-231 cells, it has been shown to capture 235 protein kinases, including all members of the AKT family, which were not previously detected by other broad-spectrum kinase inhibitors.[1][3]

Mechanism of Action and Target Profile

CTX-0294885 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of a wide range of kinases. This broad-spectrum activity makes it a powerful tool for studying cellular signaling networks. While a full kinome-wide inhibitory profile across multiple cell lines is not available, an initial in vitro screen has provided IC50 values for several key kinases:

Kinase TargetIC50 (nM)
FAK4
FLT31
JAK23
JAK328
Src2
Aurora kinase A18
VEGF receptor 33

This data is from an initial kinase screen and may not be representative of cellular activity across different cell lines.

The inhibition of kinases such as those in the AKT and Src families suggests that CTX-0294885 likely impacts fundamental cellular processes including proliferation, survival, and motility.

Proposed Signaling Pathway Interaction

Based on its known targets, CTX-0294885 is predicted to interfere with multiple signaling pathways. The diagram below illustrates a simplified representation of the PI3K/AKT pathway, which is a critical regulator of cell survival and proliferation and is a known target of CTX-0294885.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation Downstream Downstream Targets (e.g., mTOR, GSK3B) AKT->Downstream CTX CTX-0294885 CTX->AKT Inhibition Proliferation Cell Survival & Proliferation Downstream->Proliferation

Caption: Simplified PI3K/AKT signaling pathway with the inhibitory action of CTX-0294885.

Experimental Protocols for Comparative Efficacy Analysis

To evaluate the efficacy of CTX-0294885 in different cell lines, a standardized cell viability assay can be employed. The following protocol describes a common method using a tetrazolium salt-based assay (e.g., MTT) or an ATP-based luminescence assay.

Cell Viability Assay Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement & Analysis Cell_Seeding 1. Seed Cells in 96-well plates Incubation1 2. Incubate (24h) for cell adherence Cell_Seeding->Incubation1 Treatment 4. Treat cells with compound dilutions Incubation1->Treatment Compound_Prep 3. Prepare serial dilutions of CTX-0294885 Compound_Prep->Treatment Incubation2 5. Incubate for exposure period (e.g., 72h) Treatment->Incubation2 Add_Reagent 6. Add viability reagent (e.g., MTT, CellTiter-Glo) Incubation2->Add_Reagent Incubation3 7. Incubate as per reagent protocol Add_Reagent->Incubation3 Read_Plate 8. Measure absorbance or luminescence Incubation3->Read_Plate Data_Analysis 9. Calculate IC50 values Read_Plate->Data_Analysis

Caption: Experimental workflow for determining the IC50 of CTX-0294885 in cell lines.

Detailed Methodology

1. Cell Culture and Seeding:

  • Culture the desired panel of cell lines in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified 5% CO2 incubator.

  • Harvest cells during the logarithmic growth phase using trypsinization.

  • Determine cell density and viability using a hemocytometer and trypan blue exclusion.

  • Seed the cells into 96-well clear-bottom plates at a pre-determined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of medium) to ensure exponential growth throughout the assay period.

  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of CTX-0294885 (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

  • Perform a serial dilution of the stock solution in culture medium to obtain the desired range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell blank control.

  • Carefully remove the medium from the seeded plates and add 100 µL of the medium containing the compound dilutions or vehicle control.

  • Incubate the plates for a specified exposure time (commonly 72 hours).

3. Measurement of Cell Viability:

  • For ATP-Based Assays (e.g., CellTiter-Glo®):

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add an equal volume of the luminescence reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • For Tetrazolium-Based Assays (e.g., MTT):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the average background reading from the blank wells from all other readings.

  • Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability for each concentration.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Calculate the half-maximal inhibitory concentration (IC50) value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, R).

Conclusion and Future Directions

CTX-0294885 is a valuable chemical tool for kinome analysis due to its broad-spectrum inhibitory activity. While its potential as a therapeutic agent is yet to be fully explored, the protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its efficacy across a diverse range of cancer cell lines. Such studies would be crucial in identifying potential cancer types that may be sensitive to this compound and in elucidating the specific signaling pathways that are critical for its cytotoxic effects. Further research, including comparative studies against other known broad-spectrum kinase inhibitors, would be invaluable in positioning CTX-0294885 within the landscape of cancer therapeutics.

References

Navigating the Kinome: A Comparative Guide to CTX-0294885 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological and pathological processes. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and diabetes, making them prime targets for therapeutic intervention. Understanding the "kinome"—the complete set of protein kinases in a cell—is therefore a critical endeavor in modern drug discovery and biomedical research. This guide provides a comprehensive comparison of CTX-0294885, a potent tool for kinome profiling, within the broader context of quantitative proteomics, with a particular focus on methodologies like Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

CTX-0294885: A Broad-Spectrum Kinase Capture Reagent

CTX-0294885 is a novel bisanilino pyrimidine compound that acts as a broad-spectrum kinase inhibitor.[1][2][3][4] Its utility in proteomics stems from its development into a Sepharose-supported affinity reagent, enabling the capture and enrichment of a wide range of protein kinases from cell lysates.[4][5] This chemical proteomics approach allows for the identification and quantification of a significant portion of the expressed kinome by mass spectrometry.

Performance of CTX-0294885 in Kinome Profiling

Experimental data has demonstrated the impressive capabilities of CTX-0294885 as a kinase enrichment tool. In studies using the human basal breast cancer cell line MDA-MB-231, CTX-0294885 successfully captured 235 protein kinases.[1][4][5][6] Notably, this included all members of the AKT family, which had not been previously identified using other broad-spectrum kinase inhibitors.[1][4]

The power of CTX-0294885 is further enhanced when used in combination with other kinase inhibitors. When added to a mixture of three other commonly used inhibitors (Purvalanol B, SU6668, and VI16832), the total number of identified kinases increased to 261, representing one of the largest kinome coverages from a single cell line reported to date.[4][5][7]

Experimental Condition Number of Kinases Identified Cell Line Reference
CTX-0294885 alone235MDA-MB-231Zhang L, et al. (2013)[4]
CTX-0294885 + Purvalanol B, SU6668, VI16832261MDA-MB-231Zhang L, et al. (2013)[4]

Furthermore, coupling this affinity purification with phosphopeptide enrichment enabled the identification of 799 high-confidence phosphorylation sites on 183 kinases.[4][5] This highlights the utility of CTX-0294885 not only for identifying kinases but also for investigating their activity states.

SILAC-Based Proteomics: A Quantitative Overview

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling technique for accurate quantitative proteomics.[8][9][10][11] The principle of SILAC involves growing two populations of cells in media that are identical except for the inclusion of either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (e.g., Arginine and Lysine).

Over several cell divisions, the heavy amino acids become fully incorporated into the proteome of one cell population.[9][10] The two cell populations can then be subjected to different experimental conditions. Subsequently, the cell lysates are combined, and the proteins are digested into peptides. Using mass spectrometry, the relative abundance of a protein between the two samples can be accurately determined by comparing the signal intensities of the heavy and light peptide pairs.[10]

A key advantage of SILAC is that it minimizes experimental variation because the samples are combined at a very early stage of the workflow.[10] This allows for highly accurate and reproducible quantification of protein expression changes.

Comparing and Integrating Methodologies

CTX-0294885-based affinity purification and SILAC represent two distinct yet potentially complementary approaches in quantitative proteomics.

  • CTX-0294885-based Kinome Profiling is a chemical proteomics technique focused on enriching a specific class of proteins (kinases) from a sample. Its primary strength lies in its ability to provide deep coverage of the kinome, enabling the identification of a large number of kinases and their phosphorylation sites.

  • SILAC is a global quantitative proteomics technique that allows for the comparison of the entire proteome between different conditions. Its strength is in providing accurate relative quantification of thousands of proteins simultaneously.

While there is no direct evidence in the provided search results of CTX-0294885 being used within a standard SILAC workflow, these techniques could be powerfully combined. For instance, a SILAC experiment could be designed to compare the kinome of a drug-treated versus a control cell population. After SILAC labeling and cell treatment, the lysates would be mixed, and the combined lysate would then be subjected to affinity purification using CTX-0294885-bound beads. The enriched kinases would then be analyzed by mass spectrometry. The SILAC ratios would reveal which kinases have altered expression or post-translational modifications in response to the drug treatment.

Experimental Protocols

Kinome Profiling using CTX-0294885 Affinity Purification

This protocol is based on the methodology described by Zhang et al. (2013).

1. Preparation of CTX-0294885-Sepharose Beads:

  • CTX-0294885 is chemically coupled to Sepharose beads to create the affinity matrix.

2. Cell Lysis:

  • Cells (e.g., MDA-MB-231) are grown and harvested.
  • Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of the proteins.

3. Affinity Purification:

  • The cell lysate is incubated with the CTX-0294885-Sepharose beads to allow for the binding of kinases.
  • The beads are washed extensively to remove non-specifically bound proteins.

4. Elution and Digestion:

  • The bound kinases are eluted from the beads.
  • The eluted proteins are then digested into peptides, typically using trypsin.

5. Mass Spectrometry Analysis:

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

General SILAC Protocol

1. Adaptation Phase:

  • Two populations of cells are cultured in specialized SILAC media. One contains "light" amino acids (e.g., 12C6-Arginine, 12C6-Lysine), and the other contains "heavy" amino acids (e.g., 13C6-Arginine, 13C6-Lysine).[9][10]
  • Cells are grown for at least five cell divisions to ensure complete incorporation of the labeled amino acids.[9]

2. Experimental Phase:

  • The two cell populations are subjected to different experimental treatments (e.g., drug treatment vs. vehicle control).[10][11]

3. Sample Pooling and Processing:

  • The "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio.[9]
  • The combined cell pellet is lysed, and the proteins are extracted.
  • The protein mixture is digested into peptides.

4. Mass Spectrometry and Data Analysis:

  • The peptide mixture is analyzed by LC-MS/MS.
  • The relative intensity of the "heavy" and "light" peptide pairs is used to determine the relative abundance of each protein between the two experimental conditions.

Visualizing the Workflows

To further clarify these methodologies, the following diagrams illustrate the experimental workflows.

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_processing Sample Processing cluster_analysis Analysis light_cells Cell Culture ('Light' Medium) treatment_light Control Treatment light_cells->treatment_light heavy_cells Cell Culture ('Heavy' Medium) treatment_heavy Experimental Treatment heavy_cells->treatment_heavy mix Mix Cell Populations (1:1) treatment_light->mix treatment_heavy->mix lyse Cell Lysis & Protein Extraction mix->lyse digest Protein Digestion lyse->digest lcms LC-MS/MS Analysis digest->lcms quant Protein Identification & Quantification lcms->quant

Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.

Kinome_Profiling_Workflow cluster_preparation Sample Preparation cluster_enrichment Kinase Enrichment cluster_analysis Analysis cell_culture Cell Culture lysis Cell Lysis cell_culture->lysis incubation Incubation with CTX-0294885 Beads lysis->incubation wash Wash Beads incubation->wash elution Elution of Bound Kinases wash->elution digestion Protein Digestion elution->digestion lcms LC-MS/MS Analysis digestion->lcms identification Kinase Identification & Quantification lcms->identification

Caption: Workflow for kinome profiling using CTX-0294885-based affinity purification.

References

A Researcher's Guide to Kinome Analysis: Benchmarking CTX-0294885 Against Other Affinity Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of signal transduction and drug discovery, the comprehensive analysis of the kinome—the complete set of protein kinases in an organism—is paramount. Kinase inhibitors, particularly those with broad-spectrum activity, have become indispensable tools for affinity purification of kinases for subsequent mass spectrometry-based analysis. This guide provides a comparative overview of a novel affinity reagent, CTX-0294885, against other commonly used kinase inhibitors, offering researchers and drug development professionals objective data to inform their experimental design.

Introduction to CTX-0294885

CTX-0294885 is a potent, broad-spectrum kinase inhibitor that has been developed as a high-affinity reagent for kinome profiling.[1] Its unique chemical structure allows for the capture of a wide array of kinases, facilitating a more comprehensive analysis of the kinome from a single sample. A key advantage of CTX-0294885 is its demonstrated ability to enrich for kinases that are often underrepresented in studies using other affinity reagents, most notably all members of the AKT family.

Performance Comparison of Affinity Reagents

The performance of an affinity reagent for kinome profiling is primarily assessed by the breadth of kinases it can capture and its binding affinity across the kinome. While a direct head-to-head comparison of inhibitory concentrations (IC50) across a standardized panel of kinases for CTX-0294885 and its common alternatives—Purvalanol B, SU6668, and VI16832—is not extensively available in the public domain, we can infer performance from kinome coverage data and available IC50 values from various studies.

It is crucial to note that IC50 values are highly dependent on the specific experimental conditions (e.g., ATP concentration, substrate, and kinase source) and, therefore, direct comparisons of values from different studies should be interpreted with caution.

Affinity ReagentNumber of Identified Kinases (MDA-MB-231 cells)Notable Targets and IC50 Values (nM)Key Advantages
CTX-0294885 235FAK (4), FLT3 (1), JAK2 (3), JAK3 (28), Src (2), Aurora kinase A (18), VEGFR3 (3)Captures all members of the AKT family; provides the largest kinome coverage from a single cell line to date when used in combination with other inhibitors.
Purvalanol B Not explicitly reported in isolation for kinome capturePrimarily a potent inhibitor of cyclin-dependent kinases (CDKs) such as CDK1, CDK2, and CDK5.High affinity for CDKs.
SU6668 Not explicitly reported in isolation for kinome captureInhibits receptor tyrosine kinases including PDGFRβ, VEGFR2, and FGFR1.Targets key receptor tyrosine kinases involved in angiogenesis.
VI16832 Not explicitly reported in isolation for kinome captureBroad-spectrum Type I kinase inhibitor.Enriches for a wide range of kinases.
Mixture (Purvalanol B, SU6668, VI16832) Not explicitly reported-Provides broad coverage of the kinome.
Mixture + CTX-0294885 261-The addition of CTX-0294885 significantly increases the number of identified kinases, demonstrating its complementary and superior coverage.

Experimental Protocols

The following is a generalized protocol for kinome profiling using kinase affinity beads, based on methodologies described for CTX-0294885 and other similar reagents.

1. Cell Lysis and Protein Extraction:

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Affinity Purification of Kinases:

  • Equilibrate the kinase affinity beads (e.g., CTX-0294885-conjugated Sepharose) with the lysis buffer.

  • Incubate the cell lysate with the equilibrated beads for a defined period (e.g., 1-2 hours) at 4°C with gentle rotation to allow for kinase binding.

  • Wash the beads extensively with wash buffer (e.g., lysis buffer with a high salt concentration) to remove non-specifically bound proteins.

  • Perform a final wash with a low-salt buffer to remove residual detergents and salts.

3. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound kinases from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer or a solution containing a high concentration of a competing kinase inhibitor).

  • Reduce and alkylate the eluted proteins.

  • Perform in-solution or in-gel tryptic digestion of the proteins to generate peptides.

  • Desalt and concentrate the peptides using a suitable method (e.g., C18 ZipTips).

4. Mass Spectrometry Analysis:

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer should be operated in a data-dependent acquisition mode to automatically select precursor ions for fragmentation.

5. Data Analysis:

  • Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the peptides and, consequently, the proteins (kinases).

  • Perform data validation and filtering to ensure high-confidence protein identifications.

  • Quantify the identified kinases based on spectral counting or peak intensity, if required.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_AKT_Pathway cluster_membrane Plasma Membrane receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylation pdk1 PDK1 pip3->pdk1 Recruitment akt AKT (AKT1, AKT2, AKT3) Captured by CTX-0294885 pip3->akt Recruitment pdk1->akt Phosphorylation downstream Downstream Effectors akt->downstream Activation mtorc2 mTORC2 mtorc2->akt Phosphorylation proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival growth Cell Growth downstream->growth

Caption: The PI3K/AKT signaling pathway, highlighting the central role of the AKT kinase family.

Experimental Workflow Diagram

Kinome_Profiling_Workflow start Cell Lysate (Proteome) incubation Incubation & Kinase Binding start->incubation affinity_beads Kinase Affinity Beads (e.g., CTX-0294885) affinity_beads->incubation washing Washing Steps (Remove non-specific proteins) incubation->washing elution Elution of Bound Kinases washing->elution digestion Tryptic Digestion (Protein to Peptides) elution->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis (Kinase Identification) lcms->data_analysis

References

Confirming Novel Phosphosites Identified Using CTX-0294885: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methodologies for validating novel phosphorylation sites identified using the broad-spectrum kinase inhibitor, CTX-0294885. This document outlines experimental protocols and presents data-driven comparisons to aid in the selection of appropriate validation strategies.

CTX-0294885 is a potent, broad-spectrum kinase inhibitor that serves as a powerful tool for kinome profiling.[1][2] Its ability to capture a wide range of kinases, including the entire AKT family, facilitates the discovery of previously unreported phosphorylation sites.[1][2] Notably, the use of CTX-0294885 in combination with phosphopeptide enrichment has led to the identification of novel phosphosites on kinases such as BMP2K, MELK, HIPK2, and PRKDC.[1] This guide will explore various approaches to confidently validate such discoveries, ensuring the robustness and reliability of your findings.

Comparative Analysis of Validation Techniques

The validation of novel phosphosites is a critical step in phosphoproteomics research. The choice of method depends on factors such as available resources, desired throughput, and the specific biological question. Here, we compare two primary orthogonal approaches for validating phosphosites discovered through mass spectrometry-based approaches with CTX-0294885: targeted mass spectrometry and in vitro kinase assays using peptide microarrays.

FeatureTargeted Mass Spectrometry (e.g., PRM/SRM)Peptide Microarray-Based Kinase Assay
Principle Direct, quantitative detection of a specific phosphopeptide in a complex sample using its unique mass-to-charge ratio and fragmentation pattern.In vitro phosphorylation of synthetic peptides (representing the identified phosphosite sequence) by a purified kinase.
Throughput Moderate to high; capable of multiplexing several target peptides.High; can screen a large number of peptides against multiple kinases simultaneously.
Sensitivity High; can detect low-abundance phosphopeptides.Variable; dependent on kinase activity and substrate affinity.
Confirmation Confirms the presence and quantity of the specific phosphopeptide in the biological sample.Confirms that a specific kinase can phosphorylate the identified sequence in vitro.
Biological Context Provides in vivo or in situ evidence of phosphorylation.Provides a direct link between a kinase and a phosphorylation site, but in a simplified, artificial system.
Cost High initial instrument cost, with moderate per-sample costs.Lower initial setup cost, with variable costs for custom peptide synthesis and arrays.
Limitations Does not directly identify the upstream kinase.In vitro activity may not perfectly reflect in vivo regulation.

Experimental Protocols

Protocol 1: Quantitative Phosphoproteomics Workflow for Novel Phosphosite Discovery

This protocol outlines a general workflow for identifying novel phosphosites using CTX-0294885 coupled with quantitative mass spectrometry.

1. Cell Lysis and Protein Extraction:

  • Culture cells of interest (e.g., MDA-MB-231) to ~80-90% confluency.

  • Treat cells with either vehicle control or CTX-0294885 at the desired concentration and time point.

  • Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a standard assay (e.g., BCA).

2. Protein Digestion and Peptide Labeling (TMT/iTRAQ):

  • Reduce and alkylate protein disulfide bonds.

  • Digest proteins into peptides using trypsin overnight at 37°C.

  • Label peptides from control and treated samples with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's instructions.

  • Combine the labeled peptide samples.

3. Phosphopeptide Enrichment:

  • Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

4. LC-MS/MS Analysis:

  • Analyze the enriched phosphopeptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

5. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Identify and quantify phosphosites, and determine those that are significantly altered upon CTX-0294885 treatment.

Protocol 2: Validation of Novel Phosphosites by Peptide Microarray

This protocol describes how to validate a direct kinase-substrate relationship for a novel phosphosite.

1. Peptide Microarray Design and Synthesis:

  • Synthesize peptides (typically 15-20 amino acids) centered around the putative phosphorylation site. Include control peptides with the phosphorylatable residue (Ser, Thr, or Tyr) substituted with a non-phosphorylatable residue (e.g., Ala).

  • Spot the peptides in triplicate onto a microarray slide.

2. In Vitro Kinase Assay:

  • Purify the recombinant kinase of interest that is hypothesized to be responsible for the novel phosphorylation.

  • Incubate the peptide microarray with the purified kinase in a reaction buffer containing ATP (and radioactive ATP, e.g., [γ-32P]ATP, for autoradiographic detection, or use phospho-specific antibodies for colorimetric/fluorescent detection).

  • Wash the microarray to remove non-specifically bound proteins and ATP.

3. Detection and Analysis:

  • For radioactive assays, expose the microarray to a phosphor screen and image.

  • For antibody-based detection, follow standard ELISA-like procedures.

  • Quantify the signal intensity for each spot. A significant increase in signal for the wild-type peptide compared to the mutant control indicates direct phosphorylation by the kinase.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the signaling pathway of a key target of CTX-0294885, the experimental workflow for phosphosite validation, and a comparison of quantitative proteomics approaches.

cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors AKT->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) CTX CTX-0294885 CTX->AKT Inhibition

Caption: The AKT signaling pathway, a key target of CTX-0294885.

start Start: Novel Phosphosite Identified by MS hypothesis Hypothesize Upstream Kinase start->hypothesis peptide_synthesis Synthesize Peptides (Wild-type & Mutant) hypothesis->peptide_synthesis microarray Peptide Microarray Fabrication peptide_synthesis->microarray kinase_assay In Vitro Kinase Assay microarray->kinase_assay detection Signal Detection (e.g., Autoradiography) kinase_assay->detection analysis Data Analysis detection->analysis validation Validation Confirmed/Rejected analysis->validation

Caption: Experimental workflow for novel phosphosite validation using a peptide microarray.

QuantMethods Quantitative Phosphoproteomics Label-Free TMT/iTRAQ LabelFree Label-Free Quantification Pros: • No labeling required • Simpler sample prep Cons: • Higher variability • More missing values QuantMethods:f0->LabelFree TMT TMT/iTRAQ Quantification Pros: • Multiplexing reduces variability • Fewer missing values Cons: • More complex workflow • Potential for ratio compression QuantMethods:f1->TMT

References

Safety Operating Guide

Navigating the Disposal of Novel Research Compounds: A Procedural Guide for CTX-0294885 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of any research chemical is paramount for laboratory safety, environmental protection, and regulatory compliance. For a novel or uncharacterized compound such as CTX-0294885 hydrochloride, for which public safety and disposal information is not available, the substance must be treated as potentially hazardous.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of such research chemicals, ensuring the protection of personnel and adherence to institutional and federal regulations.

Hazard Identification and Characterization

The initial and most critical step is to identify the potential hazards associated with the compound.[1] For a novel substance, this requires a conservative approach, assuming hazardous properties in the absence of complete data. Researchers should consult all available internal documentation and, if necessary and safe to do so, perform a basic risk assessment.

Table 1: Essential Data for Waste Characterization of a Novel Compound

The following table outlines the necessary information that must be determined to classify and safely dispose of a new chemical entity like this compound. This data is typically found in a Safety Data Sheet (SDS), but for a novel compound, it may need to be determined through internal testing or by treating the substance with a high degree of caution.

ParameterDescriptionRelevance to Disposal
Physical State Solid, liquid, or gas.Determines the type of waste container and handling procedures.
pH (for aqueous solutions) The measure of acidity or alkalinity.[3][4]Solutions with a pH ≤ 2 or ≥ 12.5 are considered corrosive hazardous waste.[3][4]
Flash Point The lowest temperature at which a liquid can form an ignitable mixture in air.[4]Liquids with a flash point below 60°C (140°F) are classified as ignitable hazardous waste.[4]
Reactivity The tendency of a substance to undergo chemical reaction, potentially releasing energy. Includes reactivity with water, air, or other chemicals.[5]Determines segregation requirements to prevent violent reactions, fires, or the generation of toxic gases when mixing waste.[6]
Toxicity The degree to which a substance can harm an organism. Includes acute and chronic toxicity.Determines if the waste is classified as toxic hazardous waste (P-listed or U-listed under RCRA) and dictates handling precautions.[7]
Solubility The ability of a substance to dissolve in a solvent, such as water.Informs potential environmental impact and options for aqueous waste treatment or sewer disposal (if deemed non-hazardous and permitted).[8]

Experimental Protocol: Step-by-Step Disposal of Novel Chemical Waste

This protocol outlines the standard operating procedure for the safe segregation, containment, and disposal of a novel research chemical like this compound.

Waste Segregation at the Point of Generation

Proper segregation is crucial to prevent dangerous chemical reactions.[9] As waste is generated, it must be immediately separated into appropriate streams based on its characteristics. Never mix different waste streams unless their compatibility is confirmed.[6]

Table 2: Waste Categorization and Segregation Guidelines

Waste CategoryDescriptionRecommended Container
Hazardous Solid Chemical Waste Non-sharp materials contaminated with the compound, such as gloves, bench paper, weigh boats, and empty vials.[1]Labeled, sealed, puncture-resistant container.[1]
Hazardous Liquid Chemical Waste Solutions containing the compound, including reaction mixtures, purification fractions, and contaminated solvents.Labeled, sealed, and chemically-resistant container (e.g., glass or polyethylene) with a tight-fitting lid.[1][6]
Contaminated Sharps Waste Needles, syringes, scalpels, and broken glass contaminated with the compound.[1]Puncture-proof, labeled sharps container.[1]
Aqueous Waste Water-based solutions containing the compound. Must be assessed for pH and toxicity before determining the final disposal path.[3][4]Labeled, sealed, chemically-resistant container. Segregate from organic solvents.
Non-Hazardous Solid Waste Items free of chemical contamination, such as clean paper towels and packaging.[1]Regular trash receptacle.[1]
Container Selection and Labeling

Select containers that are in good condition, compatible with the chemical waste, and have secure, leak-proof closures.[7][10] All hazardous waste containers must be clearly labeled as soon as waste is added.[11]

The label must include:

  • The words "Hazardous Waste".[6][9]

  • The full chemical name(s) of the contents (no abbreviations or formulas).[9][12]

  • The approximate percentages of each component.[9]

  • The date when waste was first added (the accumulation start date).[6]

  • The name of the principal investigator and the laboratory location.[6]

Waste Accumulation and Storage

Store waste containers in a designated satellite accumulation area within the laboratory, at or near the point of generation.[1][9] Containers must be kept closed at all times except when adding waste.[9] Liquid waste containers should be placed in secondary containment, such as a plastic tub, to contain any potential spills.[3][6] Ensure incompatible wastes are physically segregated.[2]

Request for Waste Pickup

Once a waste container is nearly full (e.g., 90% capacity), or when the project is complete, submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) department.[1][13] Do not overfill containers.[10]

Documentation

Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of generation.[1] This documentation is critical for regulatory compliance and for your institution's waste management program.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper management and disposal of a novel research chemical.

G Figure 1: Decision Workflow for Novel Chemical Waste Disposal cluster_0 Start: Waste Generation cluster_1 Step 1: Hazard Assessment cluster_3 Step 3: Accumulation cluster_4 Step 4: Disposal cluster_5 End: Documentation A This compound waste generated B Is Compound Fully Characterized? A->B C Treat as Hazardous: Segregate Waste (Solid, Liquid, Sharps) B->C No / Unknown D Select & Label Appropriate Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E F Container Full? E->F G Submit Waste Pickup Request to EHS F->G Yes H Continue Accumulation F->H No I Log Waste Details: - Chemical Name - Quantity - Date G->I H->E Add more waste

Caption: Workflow for novel chemical waste management.

References

Personal protective equipment for handling CTX-0294885 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of CTX-0294885 hydrochloride, a potent, broad-spectrum kinase inhibitor. Given the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, the following guidance is based on best practices for handling potent, research-grade kinase inhibitors and chemical hydrochloride salts. It is imperative to treat this compound as potentially hazardous and to exercise extreme caution in all handling and disposal procedures.

Immediate Safety and Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound to minimize exposure risk. The required level of PPE varies depending on the specific laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or dedicated lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.
In Vitro and Cell-Based Assays - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet for cell culture work.
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet, a comprehensive table of quantitative data for this compound cannot be provided. The following table includes available information and general data for similar chemical classes as a reference.

PropertyValueSource/Comment
CAS Number 2319590-02-6MedChemExpress
Molecular Formula C₂₂H₂₄ClN₇O · xHClBased on free base
Molecular Weight 437.93 g/mol (free base)Cayman Chemical[1]
Appearance Solid powderGeneral knowledge
Solubility Soluble in DMSOMedChemExpress, Selleck Chemicals
Occupational Exposure Limit (OEL) Not establishedAs a precaution, handle as a potent compound with a low OEL.
NFPA 704 Rating Not availableAssume moderate health hazard.

Operational and Disposal Plans

A clear and structured operational plan is essential for the safe management of this compound from receipt to disposal.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at -20°C for long-term stability.

    • The container should be clearly labeled with the compound name, CAS number, and hazard warnings.

  • Preparation of Stock Solutions:

    • All handling of the solid compound must be performed in a certified chemical fume hood.

    • Wear the appropriate PPE as detailed in the table above.

    • Use a dedicated, calibrated balance for weighing.

    • Slowly add the solvent (e.g., DMSO) to the solid to avoid generating dust.

    • Ensure the solution is fully dissolved before use.

  • Experimental Use:

    • Conduct all experiments involving this compound in a designated and clearly marked area.

    • Use dedicated labware and equipment where possible. If not feasible, thoroughly decontaminate all equipment after use.

    • Avoid skin and eye contact. In case of accidental contact, follow the first aid measures outlined below.

    • Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation:

    • All materials that have come into contact with the compound (e.g., pipette tips, gloves, empty vials, contaminated labware) must be collected as hazardous chemical waste.

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • Decontamination of Labware:

    • Reusable glassware and equipment should be decontaminated by rinsing with an appropriate solvent, followed by a thorough wash with detergent and water. The initial solvent rinse should be collected as hazardous waste.

  • Disposal of Unused Compound and Solutions:

    • Unused solid compound and solutions must be disposed of as hazardous chemical waste.

    • For hydrochloride salts, neutralization with a weak base (e.g., sodium bicarbonate) may be a viable pre-treatment step, but this should only be performed by trained personnel and in accordance with institutional and local regulations.

    • Never dispose of untreated this compound down the drain.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

CTX_0294885_Hydrochloride_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Receive Receive and Inspect Store Store at -20°C Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Solid Don_PPE->Weigh Prepare_Solution Prepare Stock Solution Weigh->Prepare_Solution Experiment Perform Experiment Prepare_Solution->Experiment Decontaminate Decontaminate Labware Experiment->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose Dispose of Waste per Regulations Segregate_Waste->Dispose Remove_PPE Remove and Dispose of PPE Dispose->Remove_PPE

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.